molecular formula C24H26N8O2 B12427717 (S)-BI 665915

(S)-BI 665915

Cat. No.: B12427717
M. Wt: 458.5 g/mol
InChI Key: QGPXEIMWTKWHMH-XMMPIXPASA-N
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Description

(S)-BI 665915 is a useful research compound. Its molecular formula is C24H26N8O2 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H26N8O2

Molecular Weight

458.5 g/mol

IUPAC Name

2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C24H26N8O2/c1-24(19-8-9-19,18-6-4-15(5-7-18)16-10-26-23(25)27-11-16)22-29-21(34-30-22)17-12-28-32(13-17)14-20(33)31(2)3/h4-7,10-13,19H,8-9,14H2,1-3H3,(H2,25,26,27)/t24-/m1/s1

InChI Key

QGPXEIMWTKWHMH-XMMPIXPASA-N

Isomeric SMILES

C[C@](C1CC1)(C2=CC=C(C=C2)C3=CN=C(N=C3)N)C4=NOC(=N4)C5=CN(N=C5)CC(=O)N(C)C

Canonical SMILES

CC(C1CC1)(C2=CC=C(C=C2)C3=CN=C(N=C3)N)C4=NOC(=N4)C5=CN(N=C5)CC(=O)N(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S)-BI 665915

Author: BenchChem Technical Support Team. Date: November 2025

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. This guide details its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

This compound functions as a FLAP antagonist. FLAP is an integral membrane protein that plays a crucial role in the leukotriene synthesis pathway. It binds to arachidonic acid and facilitates its transfer to the 5-lipoxygenase (5-LO) enzyme. The subsequent oxidation of arachidonic acid by 5-LO leads to the production of 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then converted to leukotriene A4 (LTA4). By binding to FLAP with high affinity, this compound allosterically prevents the binding of arachidonic acid to the protein, thereby inhibiting the entire downstream cascade of leukotriene production, including the synthesis of the potent chemoattractant leukotriene B4 (LTB4).

Signaling Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the inhibitory action of this compound.

BI665915_Mechanism_of_Action cluster_membrane Cell Membrane PLC Phospholipase A2 AA Arachidonic Acid PLC->AA Liberates from membrane phospholipids FLAP FLAP AA->FLAP Binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to Five_HpETE 5-HpETE Five_LO->Five_HpETE Oxidizes BI665915 This compound BI665915->FLAP Inhibits LTA4 Leukotriene A4 (LTA4) Five_HpETE->LTA4 Dehydrates to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation Pro-inflammatory effects CysLTs->Inflammation Pro-inflammatory effects

Caption: Mechanism of this compound Action

Quantitative Data

The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo efficacy of this compound.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValue
IC50 for FLAP binding-1.7 nM
IC50 for FLAP function (whole blood)Human45 nM
IC50 for FLAP function (whole blood)Mouse4800 nM

Table 2: Pharmacokinetic Profile of this compound

ParameterRatDogCynomolgus MonkeyHuman
IV Plasma Clearance (%Qh)72.83.6-
Volume of Distribution (Vss) (L/kg)0.5 - 1.20.5 - 1.20.5 - 1.2-
Oral Bioavailability (%)45 - 6345 - 6345 - 63-
Hepatocyte Clearance (% of hepatic blood flow)---41
Plasma Protein Binding (unbound fraction)---4.7%

Table 3: In Vivo Efficacy in Mice

Dose (oral)AUC0-infEffect
100 mg/kg436,000 nM*hDose-dependent inhibition of LTB4 production

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

FLAP Binding Assay

  • Objective: To determine the binding affinity of this compound to the 5-lipoxygenase-activating protein (FLAP).

  • Methodology:

    • Human or other species' cell lines overexpressing FLAP are used to prepare cell membrane fractions.

    • A radiolabeled ligand known to bind to FLAP is incubated with the membrane preparations.

    • Increasing concentrations of this compound are added to compete with the radiolabeled ligand for binding to FLAP.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity on the filters is measured using a scintillation counter.

    • The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Human and Mouse Whole Blood Assay

  • Objective: To assess the functional inhibition of FLAP by this compound in a physiologically relevant matrix.

  • Methodology:

    • Freshly drawn human or mouse whole blood is collected in tubes containing an anticoagulant.

    • The blood is pre-incubated with various concentrations of this compound or vehicle control.

    • Leukotriene synthesis is stimulated by the addition of a calcium ionophore, such as calcimycin (A23187).

    • The reaction is stopped after a defined incubation period.

    • Plasma is separated by centrifugation.

    • LTB4 levels in the plasma are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

    • The IC50 value, representing the concentration of this compound that causes 50% inhibition of LTB4 production, is determined.

Pharmacokinetic Studies in Animals

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Methodology:

    • This compound is administered to rats, dogs, and cynomolgus monkeys via both intravenous (IV) and oral (PO) routes.

    • For IV administration, a single bolus dose is given. For PO administration, the compound is formulated in a suitable vehicle, such as 0.5% methyl cellulose/0.015% Tween.

    • Serial blood samples are collected at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Plasma is harvested from the blood samples.

    • The concentration of this compound in the plasma is quantified using a validated bioanalytical method, typically LC-MS/MS.

    • Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis.

    • Oral bioavailability (F) is calculated as (AUCPO / AUIV) * (DoseIV / DosePO) * 100%.

GPCR Selectivity Screen

  • Objective: To evaluate the selectivity of this compound against a broad panel of G-protein coupled receptors (GPCRs).

  • Methodology:

    • The PRESTO-TANGO (Parallel Receptor-ome Expression and Screening via Transcriptional Output-TANGO) assay is utilized.

    • This is a high-throughput screening platform that measures the interaction of a compound with a large number of GPCRs.

    • This compound is tested at a high concentration (e.g., 10 µM) against a panel of 315 different GPCRs.

    • The assay measures the transcriptional activation of a reporter gene upon ligand binding to the GPCR.

    • The results are analyzed to identify any significant agonistic or antagonistic activity of this compound on the tested GPCRs. The findings indicated no significant inhibition for any of the 315 GPCRs tested.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Ex Vivo Evaluation Target_ID Target Identification (FLAP) Binding_Assay FLAP Binding Assay (IC50 determination) Target_ID->Binding_Assay Functional_Assay Whole Blood Assay (Functional IC50) Binding_Assay->Functional_Assay Selectivity_Screen GPCR Selectivity Screen Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Rat, Dog, Monkey) Selectivity_Screen->PK_Studies Lead Candidate Selection ExVivo_Efficacy Ex Vivo Efficacy in Mice (LTB4 Inhibition) PK_Studies->ExVivo_Efficacy Conclusion Demonstrates Potent and Selective FLAP Inhibition with Favorable Cross-Species DMPK Profile ExVivo_Efficacy->Conclusion

Caption: Preclinical Evaluation Workflow

(S)-BI 665915: A Comprehensive Technical Guide to its FLAP Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the binding affinity of (S)-BI 665915 to the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators implicated in a variety of diseases, making FLAP an attractive therapeutic target.

Quantitative Binding Affinity Data

The inhibitory potency of this compound on FLAP has been determined through in vitro binding assays. The key quantitative measure of its binding affinity is summarized in the table below.

CompoundParameterValueAssay System
This compoundIC501.7 nMFLAP binding assay

Table 1: Binding Affinity of this compound to FLAP. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the FLAP activity in a competitive binding assay.

FLAP Signaling Pathway and the Role of this compound

The biosynthesis of leukotrienes is a complex cascade of enzymatic reactions initiated by the release of arachidonic acid from the cell membrane. FLAP plays a crucial role in this pathway by presenting arachidonic acid to the 5-lipoxygenase (5-LO) enzyme.[1] this compound acts as a potent antagonist of FLAP, thereby inhibiting the production of downstream leukotrienes.[1]

FLAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Leukotriene Products cluster_inhibitor PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA FLAP FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO presents AA to LTC4_S LTC4 Synthase LTA4 Leukotriene A4 (LTA4) LTC4_S->LTA4 cPLA2 cPLA2 cPLA2->PL releases AA->FLAP binds to Five_LO->LTA4 converts AA to LTA4_H LTA4 Hydrolase LTA4_H->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 converted by LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 converted by BI665915 This compound BI665915->FLAP inhibits

Figure 1: Simplified signaling pathway of leukotriene biosynthesis highlighting the inhibitory action of this compound on FLAP.

Experimental Protocol: FLAP Radioligand Binding Assay

The determination of the IC50 value for this compound was likely achieved through a competitive radioligand binding assay. The following is a representative protocol based on established methodologies for assessing FLAP inhibitors.

Objective: To determine the binding affinity of this compound to human FLAP by measuring its ability to displace a known radiolabeled FLAP ligand.

Materials:

  • Membrane Preparation: Crude membrane preparations from human polymorphonuclear (PMN) cells or PMA-stimulated HL-60 cells, which express high levels of FLAP.

  • Radioligand: [3H]-MK-886, a high-affinity FLAP ligand.

  • Test Compound: this compound.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate salts.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well filter plates with glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and stimulate HL-60 cells with phorbol 12-myristate 13-acetate (PMA) to increase FLAP expression.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A serial dilution of this compound.

      • A fixed concentration of [3H]-MK-886 (typically at or below its Kd).

      • The membrane preparation.

    • For determining total binding, add assay buffer instead of the test compound.

    • For determining non-specific binding, add a high concentration of a known non-radiolabeled FLAP inhibitor.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The logical flow of the experimental process to determine the binding affinity of a FLAP inhibitor is depicted below.

Experimental_Workflow A Cell Culture & Stimulation (e.g., HL-60 with PMA) B Membrane Preparation (Homogenization & Centrifugation) A->B C Radioligand Binding Assay Setup (Incubation with [3H]-MK-886 & this compound) B->C D Separation of Bound/Free Ligand (Vacuum Filtration) C->D E Quantification of Bound Radioligand (Scintillation Counting) D->E F Data Analysis (IC50 Determination) E->F

Figure 2: A flowchart illustrating the key steps in the experimental workflow for determining the FLAP binding affinity of this compound.

References

Target Validation of (S)-BI 665915 in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of pro-inflammatory leukotrienes. This technical guide provides an in-depth overview of the validation of FLAP as a therapeutic target for inflammatory diseases and the role of this compound as a tool to modulate this pathway. The guide summarizes the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows. The central hypothesis is that by inhibiting FLAP, this compound effectively reduces the production of leukotrienes, thereby mitigating the inflammatory cascade in a variety of disease contexts. While specific preclinical efficacy data for this compound in diverse inflammatory disease models is not extensively published, the validation of FLAP as a target is strongly supported by decades of research into the pathological role of leukotrienes in diseases such as asthma, atherosclerosis, and arthritis.

Introduction: The Role of FLAP in Inflammation

The 5-lipoxygenase-activating protein (FLAP), encoded by the ALOX5AP gene, is an integral membrane protein located in the nuclear envelope. It plays a crucial role in the biosynthesis of leukotrienes, a class of potent lipid mediators of inflammation. FLAP functions by binding arachidonic acid released from the cell membrane and transferring it to the enzyme 5-lipoxygenase (5-LO). This initial step is critical for the subsequent conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor for all other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Elevated levels of leukotrienes are associated with a range of inflammatory diseases. LTB4 is a powerful neutrophil chemoattractant and activator, while cysteinyl leukotrienes increase vascular permeability and cause smooth muscle contraction, particularly in the airways. Consequently, the inhibition of leukotriene synthesis has been a long-standing goal in the development of anti-inflammatory therapies. FLAP, as an essential upstream component of this pathway, represents a prime target for therapeutic intervention.

This compound: A Potent and Selective FLAP Inhibitor

This compound is a small molecule inhibitor of FLAP. Its mechanism of action is to bind to FLAP and prevent the transfer of arachidonic acid to 5-lipoxygenase, thereby blocking the synthesis of all downstream leukotrienes.

Quantitative Data

The following table summarizes the key in vitro potency and pharmacokinetic parameters of this compound.

ParameterValueSpeciesAssay
FLAP Binding IC50 1.7 nMHumanRadioligand Binding Assay
LTB4 Inhibition IC50 45 nMHumanWhole Blood Assay
Oral Bioavailability ~50%RatIn vivo PK study
Plasma Protein Binding HighHumanIn vitro assay

Signaling Pathway and Experimental Workflow

Leukotriene Biosynthesis Pathway and Point of Intervention

The following diagram illustrates the leukotriene biosynthesis pathway and highlights the inhibitory action of this compound.

Leukotriene_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimuli PLA2 cPLA₂ FLAP FLAP AA->FLAP FiveLO 5-LO FLAP->FiveLO AA Transfer LTA4 Leukotriene A₄ (LTA₄) FiveLO->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4:e->LTB4:w LTC4 Leukotriene C₄ (LTC₄) LTA4:e->LTC4:w LTA4H LTA₄ Hydrolase LTC4S LTC₄ Synthase Inflammation Pro-inflammatory Effects (Chemotaxis, Vascular Permeability) LTB4->Inflammation LTC4->Inflammation BI665915 This compound BI665915->FLAP Inhibition

Leukotriene biosynthesis pathway and the inhibitory action of this compound.
Target Validation and Drug Discovery Workflow

The logical workflow for validating FLAP as a target and identifying inhibitors like this compound is depicted below.

Target_Validation_Workflow Hypothesis Hypothesis: FLAP inhibition reduces leukotriene-mediated inflammation TargetID Target Identification: FLAP's role in leukotriene synthesis Hypothesis->TargetID AssayDev Assay Development: FLAP Binding & LTB₄ Production Assays TargetID->AssayDev Screening High-Throughput Screening (HTS) AssayDev->Screening HitIdent Hit Identification Screening->HitIdent LeadOpt Lead Optimization: This compound HitIdent->LeadOpt Preclinical Preclinical Validation: In vitro & in vivo disease models LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Workflow for FLAP target validation and drug discovery.

Experimental Protocols

FLAP Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for FLAP.

Materials:

  • HEK293 cells overexpressing human FLAP

  • [3H]-MK-886 (radioligand)

  • Test compound (this compound)

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-FLAP cells.

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-MK-886 (e.g., at its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a known non-labeled FLAP inhibitor.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Human Whole Blood LTB4 Assay

This protocol measures the inhibitory effect of a test compound on LTB4 production in human whole blood.

Materials:

  • Freshly drawn human whole blood (with anticoagulant)

  • Calcium ionophore A23187 (stimulant)

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • Methanol (for protein precipitation)

  • LTB4 ELISA kit

  • 96-well plates

Procedure:

  • Compound Incubation:

    • Aliquot whole blood into 96-well plates.

    • Add varying concentrations of the test compound or vehicle control to the wells.

    • Pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stimulation:

    • Add calcium ionophore A23187 to a final concentration of 10-50 µM to stimulate LTB4 production.

    • Incubate for 15-30 minutes at 37°C.

  • Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold methanol to precipitate proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Collect the supernatant for LTB4 analysis.

  • LTB4 Quantification (ELISA):

    • Perform the LTB4 ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to an antibody-coated plate.

      • Adding an enzyme-conjugated LTB4 tracer.

      • Incubating to allow for competitive binding.

      • Washing away unbound reagents.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the LTB4 standards.

    • Calculate the concentration of LTB4 in each sample from the standard curve.

    • Plot the percentage of LTB4 inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion and Future Directions

The potent and selective inhibition of FLAP by this compound, coupled with the well-established role of the leukotriene pathway in a multitude of inflammatory diseases, provides a strong basis for the validation of FLAP as a therapeutic target. The experimental protocols detailed herein offer robust methods for the characterization of FLAP inhibitors and the assessment of their biological activity.

Future research should focus on evaluating the efficacy of this compound in a broader range of preclinical inflammatory disease models. These studies will be critical to further validate the therapeutic potential of FLAP inhibition and to guide the clinical development of this compound and other molecules in this class for the treatment of inflammatory disorders. The continued investigation into the nuanced roles of different leukotrienes in various tissues and disease states will also be essential for refining the therapeutic application of FLAP inhibitors.

The Discovery and Development of (S)-BI 665915: A Potent and Selective FLAP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-BI 665915 is a novel, orally active small molecule that has demonstrated high potency and selectivity as an inhibitor of the 5-lipoxygenase-activating protein (FLAP). This document provides a comprehensive overview of its discovery, mechanism of action, and key preclinical data, intended for an audience of researchers, scientists, and drug development professionals.

The development of this compound stems from the significant role of the leukotriene pathway in a variety of inflammatory diseases. Leukotrienes are potent lipid mediators that contribute to the pathophysiology of conditions such as asthma, allergic rhinitis, and cardiovascular diseases. A key enzyme in the biosynthesis of leukotrienes is 5-lipoxygenase (5-LO), which requires the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and bind to its substrate, arachidonic acid. By inhibiting FLAP, this compound effectively blocks the production of all leukotrienes, offering a promising therapeutic strategy for inflammatory disorders.

Mechanism of Action

This compound is an oxadiazole-containing compound that acts as a potent antagonist of FLAP.[1] It binds to FLAP with high affinity, preventing the transfer of arachidonic acid to 5-lipoxygenase. This inhibition of the initial step in the leukotriene biosynthetic cascade leads to a dose-dependent reduction in the production of leukotriene B4 (LTB4) and other downstream leukotrienes.

Below is a diagram illustrating the leukotriene signaling pathway and the point of intervention for this compound.

Leukotriene Signaling Pathway Leukotriene Signaling Pathway and Inhibition by this compound Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 FLAP FLAP Arachidonic_Acid->FLAP 5-LO 5-Lipoxygenase (5-LO) FLAP->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_Leukotrienes LTC4 Synthase Inflammation Inflammation LTB4->Inflammation Cysteinyl_Leukotrienes->Inflammation BI_665915 This compound BI_665915->FLAP Inhibits

Caption: Inhibition of FLAP by this compound blocks the leukotriene biosynthetic pathway.

Key Quantitative Data

The following tables summarize the key in vitro, in-cell, and in vivo pharmacokinetic data for this compound.

Table 1: In Vitro and In-Cell Potency
ParameterSpecies/SystemValue
FLAP Binding IC50 -1.7 nM[1][2]
LTB4 Inhibition IC50 Human Whole Blood45 nM[1]
LTB4 Inhibition IC50 Mouse Whole Blood4800 nM[1]
Table 2: In Vivo Pharmacokinetic Parameters
ParameterRatDogCynomolgus Monkey
Intravenous (IV) Plasma Clearance (%Qh) 7%2.8%3.6%
Volume of Distribution (Vss, L/kg) 0.5 - 1.20.5 - 1.20.5 - 1.2
Oral Bioavailability (%) 45 - 6345 - 6345 - 63

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

FLAP Binding Assay

The potency of this compound in binding to FLAP was determined using a competitive binding assay.

Methodology:

  • Membrane Preparation: Membranes were prepared from cells overexpressing human FLAP.

  • Radioligand: A radiolabeled known FLAP inhibitor was used as the tracer.

  • Incubation: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand were separated by filtration.

  • Detection: The amount of bound radioactivity was quantified using a scintillation counter.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand, was calculated using non-linear regression analysis.

Human Whole Blood LTB4 Assay

The functional inhibitory activity of this compound on LTB4 production was assessed in a human whole blood assay.

Methodology:

  • Blood Collection: Fresh human whole blood was collected from healthy donors.

  • Compound Incubation: Aliquots of whole blood were pre-incubated with a range of concentrations of this compound or vehicle control.

  • Stimulation: LTB4 biosynthesis was stimulated by the addition of a calcium ionophore (e.g., A23187).

  • Termination: The reaction was stopped, and plasma was separated by centrifugation.

  • LTB4 Quantification: LTB4 levels in the plasma were measured using a competitive enzyme-linked immunosorbent assay (ELISA) or by LC-MS/MS.

  • Data Analysis: The IC50 value was determined by plotting the percentage inhibition of LTB4 production against the concentration of this compound.

The workflow for this assay is depicted in the diagram below.

Human_Whole_Blood_LTB4_Assay_Workflow Workflow for Human Whole Blood LTB4 Inhibition Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Blood_Collection Collect Fresh Human Whole Blood Aliquoting Aliquot Blood Samples Blood_Collection->Aliquoting Compound_Incubation Pre-incubate with This compound or Vehicle Aliquoting->Compound_Incubation Stimulation Stimulate with Calcium Ionophore Compound_Incubation->Stimulation Termination Stop Reaction & Separate Plasma Stimulation->Termination Quantification Quantify LTB4 (ELISA or LC-MS/MS) Termination->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

Caption: A stepwise representation of the human whole blood LTB4 assay protocol.

In Vivo Pharmacokinetic Studies

The pharmacokinetic properties of this compound were evaluated in multiple preclinical species to assess its drug-like properties.

Methodology:

  • Animal Models: Studies were conducted in rats, dogs, and cynomolgus monkeys.

  • Dosing:

    • Intravenous (IV): A single bolus dose was administered intravenously to determine clearance and volume of distribution.

    • Oral (PO): A single oral dose was administered to determine oral bioavailability.

  • Blood Sampling: Serial blood samples were collected at predetermined time points after dosing.

  • Plasma Preparation: Plasma was harvested from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in plasma samples was quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).

Selectivity Profile

This compound has demonstrated a high degree of selectivity. In extensive screening panels, it showed no significant off-target activity.

  • Kinase Panel: At a concentration of 3 µM, this compound showed less than 30% inhibition against a panel of 546 kinases.

  • GPCR Panel: At a concentration of 10 µM, no significant inhibition or modulation was observed against a panel of 315 GPCRs.

This clean off-target profile suggests a lower potential for mechanism-independent side effects.

Conclusion

This compound is a potent, selective, and orally bioavailable FLAP inhibitor. Its ability to effectively block the production of leukotrienes in cellular and whole blood assays, combined with a favorable pharmacokinetic profile across multiple species, highlights its potential as a therapeutic agent for the treatment of inflammatory diseases. The high selectivity of this compound further enhances its promising safety profile. Further preclinical and clinical development is warranted to fully elucidate the therapeutic utility of this compound.

References

(S)-BI 665915: A Deep Dive into its Role as a Potent FLAP Inhibitor in the Leukotriene Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-BI 665915 is a potent and selective, orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). This technical guide provides a comprehensive overview of its mechanism of action within the leukotriene synthesis pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams. By targeting FLAP, this compound effectively blocks the production of pro-inflammatory leukotrienes, demonstrating significant potential for the treatment of inflammatory diseases. This document is intended to serve as a core resource for researchers and professionals in the field of drug development.

Introduction to the Leukotriene Synthesis Pathway and the Role of FLAP

Leukotrienes are potent lipid mediators that play a crucial role in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases[1]. Their synthesis is initiated from arachidonic acid, which is released from the cell membrane by phospholipase A2. The key enzyme in this pathway is 5-lipoxygenase (5-LO), which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4)[2].

FLAP is an integral membrane protein that acts as a scaffold, binding arachidonic acid and presenting it to 5-LO. This protein is therefore a critical bottleneck in the leukotriene synthesis cascade, making it an attractive therapeutic target for the inhibition of leukotriene production[3].

This compound: Mechanism of Action

This compound is a novel, oxadiazole-containing small molecule that acts as a potent antagonist of FLAP[4]. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby inhibiting the synthesis of all downstream leukotrienes. This targeted mechanism of action offers the potential for broad anti-inflammatory effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesAssayReference
IC50 (FLAP binding)1.7 nMHumanRadioligand binding assay[4]
IC50 (LTB4 production)45 nMHumanWhole blood assay[4]
IC50 (LTB4 production)4800 nMMouseWhole blood assay[4]

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesDoseCL (mL/min/kg)Vss (L/kg)F (%)
Rat1 mg/kg i.v. / 10 mg/kg p.o.13.91.245
Dog1 mg/kg i.v. / 10 mg/kg p.o.2.10.563
Cynomolgus Monkey1 mg/kg i.v. / 10 mg/kg p.o.3.30.854

CL: Clearance, Vss: Volume of distribution at steady state, F: Bioavailability

Table 3: Selectivity Profile of this compound

Target ClassNumber of Targets ScreenedConcentrationResults
Kinases5463 µM< 30% inhibition
GPCRs31510 µMNo significant inhibition
Various Receptors and Ion Channels6810 µMNo significant inhibition
Various Receptors and Ion Channels13720 µMNo significant inhibition

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used to characterize this compound.

FLAP Binding Assay

The potency of this compound in binding to FLAP was determined using a radioligand binding assay, a standard method for quantifying ligand-receptor interactions.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its target protein.

  • Protocol Outline (based on standard methods):

    • Membrane Preparation: Membranes from cells expressing human FLAP are prepared by homogenization and centrifugation.

    • Incubation: A fixed concentration of a suitable radioligand (e.g., a tritiated FLAP inhibitor) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

The detailed protocol for the characterization of this compound can be found in the primary literature by Takahashi et al. (2015) in the Journal of Medicinal Chemistry.[5]

Human Whole Blood LTB4 Production Assay

This functional assay measures the ability of this compound to inhibit the synthesis of LTB4 in a physiologically relevant ex vivo system.

  • Principle: Leukotriene synthesis is stimulated in whole blood, and the amount of LTB4 produced is quantified in the presence and absence of the test compound.

  • Protocol Outline:

    • Blood Collection: Fresh human blood is collected in heparinized tubes.

    • Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control.

    • Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore (e.g., A23187).

    • Termination and Sample Preparation: The reaction is stopped, and plasma is separated by centrifugation. LTB4 is extracted from the plasma.

    • Quantification: LTB4 levels are measured using a validated method, such as a competitive enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of LTB4 production, is determined.

For the specific methodology used in the characterization of this compound, please refer to the publication by Takahashi et al. (2015) in the Journal of Medicinal Chemistry.[5]

Visualizations

The following diagrams illustrate the leukotriene synthesis pathway and the mechanism of action of this compound, as well as a typical experimental workflow.

Leukotriene_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP LTA4 Leukotriene A4 (LTA4) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Five_LO->LTA4 LTC4_Synthase LTC4 Synthase PLA2 cPLA2 LTA4_Hydrolase LTA4 Hydrolase GG_DP γ-GT, DP BI665915 This compound BI665915->FLAP

Caption: Leukotriene synthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assay Human Whole Blood LTB4 Assay Workflow start Start: Fresh Human Blood preincubation Pre-incubation with This compound or Vehicle start->preincubation stimulation Stimulation with Calcium Ionophore (A23187) preincubation->stimulation termination Reaction Termination & Plasma Separation stimulation->termination extraction LTB4 Extraction termination->extraction quantification LTB4 Quantification (EIA or LC-MS) extraction->quantification analysis Data Analysis: IC50 Determination quantification->analysis end End analysis->end

Caption: Experimental workflow for the human whole blood LTB4 production assay.

Conclusion

This compound is a highly potent and selective FLAP inhibitor with a well-characterized mechanism of action in the leukotriene synthesis pathway. Its favorable in vitro and in vivo profiles make it a valuable tool for further research into the role of leukotrienes in inflammatory diseases and a promising candidate for therapeutic development. This guide provides a foundational understanding of this compound for scientists and researchers dedicated to advancing the field of inflammation and drug discovery.

References

In Vitro Characterization of (S)-BI 665915: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (S)-BI 665915, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The information presented herein is compiled from publicly available scientific literature and is intended to provide a comprehensive resource for professionals in the fields of pharmacology and drug discovery.

Introduction

This compound is a novel, orally active oxadiazole-containing compound that has demonstrated high potency in inhibiting FLAP, a key protein in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, making FLAP an attractive therapeutic target. This document summarizes the key in vitro data for this compound and provides detailed methodologies for the principal assays used in its characterization.

Quantitative Data Summary

The in vitro potency of this compound has been determined through various assays, with the key findings summarized in the tables below.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/SystemParameterValue (nM)
FLAP Binding Assay5-Lipoxygenase-Activating Protein (FLAP)IC501.7[1]
Functional InhibitionHuman Whole BloodIC5045[1]
Functional InhibitionMouse Whole BloodIC504800[1]

Table 2: Selectivity Profile of this compound

Target ClassNumber of Targets ScreenedConcentration Tested (µM)Observed Inhibition
GPCRs31510No significant inhibition

Mechanism of Action: The Leukotriene Pathway

This compound exerts its pharmacological effect by inhibiting the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that plays a crucial role in the biosynthesis of leukotrienes. It facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO), the first committed step in the leukotriene synthesis pathway. By binding to FLAP, this compound prevents this interaction, thereby blocking the downstream production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4).

Leukotriene_Pathway Phospholipids Phospholipids Arachidonic Acid (AA) Arachidonic Acid (AA) Phospholipids->Arachidonic Acid (AA) cPLA2 FLAP FLAP Arachidonic Acid (AA)->FLAP cPLA2 cPLA2 5-LO 5-LO FLAP->5-LO AA Transfer LTA4 LTA4 5-LO->LTA4 LTB4 LTB4 LTA4->LTB4 CysLTs CysLTs LTA4->CysLTs Pro-inflammatory Effects Pro-inflammatory Effects LTB4->Pro-inflammatory Effects CysLTs->Pro-inflammatory Effects BI_665915 This compound BI_665915->FLAP Inhibition FLAP_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293-hFLAP cells prep2 Harvest and Lyse Cells prep1->prep2 prep3 Homogenize and Centrifuge prep2->prep3 prep4 Isolate and Wash Membranes prep3->prep4 assay1 Incubate Membranes with Labeled Ligand and this compound prep4->assay1 assay2 Filter to Separate Bound/Free Ligand assay1->assay2 assay3 Wash to Remove Non-specific Binding assay2->assay3 analysis1 Measure Radioactivity/Fluorescence assay3->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 LTB4_Assay_Workflow start Fresh Human Whole Blood treat Pre-incubate with This compound start->treat stimulate Stimulate with Calcium Ionophore treat->stimulate stop Stop Reaction (Ice/EDTA) stimulate->stop centrifuge Centrifuge to Separate Plasma stop->centrifuge quantify Quantify LTB4 in Plasma (ELISA/LC-MS) centrifuge->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze

References

(S)-BI 665915: A Technical Guide to its Selectivity as a 5-Lipoxygenase Activating Protein (FLAP) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-BI 665915 is a potent and highly selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). Its mechanism of action is not through direct inhibition of lipoxygenase enzymes but by binding to FLAP, a crucial transfer protein for arachidonic acid (AA) to 5-lipoxygenase (5-LOX). This specific interaction effectively blocks the biosynthesis of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4). This document provides a comprehensive overview of the selectivity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to this compound and the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade responsible for the production of leukotrienes. These lipid mediators are implicated in a variety of inflammatory diseases. The synthesis of leukotrienes is initiated by the transfer of arachidonic acid (AA) to the enzyme 5-LOX. This transfer is facilitated by the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein.[1]

This compound is an orally active, oxadiazole-containing compound that potently binds to FLAP, thereby inhibiting its function.[2] By preventing the association of AA with 5-LOX, this compound effectively curtails the production of the entire downstream leukotriene cascade.

Quantitative Selectivity Data

The selectivity of this compound is primarily derived from its specific mechanism of action targeting FLAP, a protein uniquely required for the activity of 5-LOX. The 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) pathways do not rely on FLAP for their function, rendering them insensitive to FLAP inhibitors. Consequently, this compound exhibits a high degree of selectivity for the 5-LOX pathway.

While direct enzymatic inhibition assays against 12-LOX and 15-LOX are not the primary method for assessing the selectivity of a FLAP inhibitor, broad panel screening has been conducted to ensure the absence of significant off-target effects.

Table 1: Potency and Cellular Activity of this compound

AssayTarget/SystemSpeciesIC50
FLAP Binding AssayFLAPHuman1.7 nM[1][2]
Functional Assay (LTB4 Production)FLAPHuman (Whole Blood)45 nM[2]
Functional Assay (LTB4 Production)FLAPMouse (Whole Blood)4800 nM[2]

Table 2: Off-Target Selectivity Profile of this compound

Target ClassNumber of Targets ScreenedConcentrationObservation
Kinases5463 µM< 30% inhibition
GPCRs31510 µMNo significant inhibition/modulation[1]
General Safety Panel6810 µMNo significant hits
General Safety Panel13720 µMNo significant hits

Signaling Pathway and Mechanism of Action

The following diagram illustrates the 5-lipoxygenase pathway and the specific point of intervention for this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) FLAP FLAP Arachidonic Acid (in membrane)->FLAP binds to 5-LOX (active) 5-LOX (active) FLAP->5-LOX (active) presents AA to cPLA2 cPLA2 cPLA2->Arachidonic Acid (in membrane) releases 5-LOX (inactive) 5-LOX (inactive) 5-LOX (inactive)->5-LOX (active) translocates Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-LOX (active)->Leukotriene A4 (LTA4) converts AA to Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->cPLA2 activates Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) converted to Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation BI_665915 This compound BI_665915->FLAP inhibits

Caption: 5-LOX pathway and the inhibitory action of this compound on FLAP.

Experimental Protocols

FLAP Binding Assay

This assay quantifies the binding affinity of this compound to the FLAP protein.

Objective: To determine the IC50 value of this compound for FLAP binding.

Methodology:

  • Membrane Preparation: Crude membrane preparations are made from human polymorphonuclear (PMN) cells or a suitable cell line expressing FLAP, such as PMA-stimulated HL-60 cells.

  • Radioligand: A radiolabeled FLAP ligand, such as [3H]-MK886, is used as a competitive binder.

  • Competition Binding: A fixed concentration of the radioligand and cell membrane preparation are incubated in a 96-well plate with varying concentrations of the test compound, this compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Filtration and Washing: The mixture is filtered through a glass fiber filter to separate bound from unbound radioligand. The filters are washed to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Human Whole Blood Leukotriene B4 (LTB4) Assay

This functional assay measures the inhibitory effect of this compound on LTB4 production in a physiologically relevant system.

Objective: To determine the functional IC50 of this compound in inhibiting LTB4 synthesis in human whole blood.

Methodology:

  • Blood Collection: Fresh human whole blood is collected in heparinized tubes.

  • Compound Incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of this compound or vehicle control.

  • Stimulation: LTB4 production is stimulated by adding a calcium ionophore, such as A23187.

  • Incubation: The blood is incubated at 37°C for a specified time to allow for LTB4 synthesis.

  • Reaction Termination and Sample Preparation: The reaction is stopped, and plasma is separated by centrifugation. Proteins are precipitated, and lipids are extracted, often using solid-phase extraction.

  • LTB4 Quantification: The concentration of LTB4 in the extracted samples is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The percentage of inhibition of LTB4 production is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for characterizing a FLAP inhibitor like this compound.

G cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo / Cellular Functional Assays cluster_in_vivo In Vivo Evaluation FLAP_Binding_Assay FLAP Binding Assay (Determine IC50) Selectivity_Screening Broad Panel Selectivity Screening (Kinases, GPCRs, etc.) FLAP_Binding_Assay->Selectivity_Screening Assess off-target effects Whole_Blood_Assay Whole Blood LTB4 Assay (Determine functional IC50) FLAP_Binding_Assay->Whole_Blood_Assay Potent binders advance PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Studies Whole_Blood_Assay->PK_PD_Studies Compounds with cellular activity advance Efficacy_Models Disease Efficacy Models PK_PD_Studies->Efficacy_Models

Caption: Workflow for the preclinical assessment of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of FLAP. Its selectivity is fundamentally based on its specific mechanism of action, targeting a protein exclusively involved in the 5-lipoxygenase pathway. This mechanism inherently prevents interference with other lipoxygenase pathways, such as those mediated by 12-LOX and 15-LOX. Extensive off-target screening has confirmed the clean selectivity profile of this compound. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this and similar compounds.

References

Cellular Uptake and Distribution of (S)-BI 665915: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1][2][3][4] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases.[4][5] By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby blocking the production of leukotrienes, including Leukotriene B4 (LTB4).[2][6][7] This technical guide provides a comprehensive overview of the available data on the cellular uptake and distribution of this compound, along with detailed experimental protocols and visualizations to support further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency, pharmacokinetic properties, and metabolic profile of this compound.

Table 1: In Vitro Potency of this compound
ParameterValueSpecies/SystemReference
IC50 for FLAP binding1.7 nMNot specified[1][2][3]
IC50 for FLAP function45 nMHuman whole blood[1][3]
IC50 for FLAP function4800 nMMouse whole blood[1]
Table 2: Pharmacokinetic Parameters of this compound
ParameterValueSpeciesReference
Volume of Distribution (Vss)0.5 - 1.2 L/kgRat, Dog, Cynomolgus Monkey[1]
Bioavailability45 - 63%Rat, Dog, Cynomolgus Monkey[1][2]
IV Plasma Clearance (as % of hepatic blood flow, Qh)7%Rat[1]
2.8%Dog[1]
3.6%Cynomolgus Monkey[1]
High Exposure (AUC0-inf at 100 mg/kg p.o.)436,000 nM*hMouse[2]
Table 3: Metabolic and Plasma Protein Binding Data
ParameterValueSystemReference
Human Hepatocyte Clearance41% of hepatic blood flowHuman[1]
Plasma Protein Binding (unbound fraction)4.7%Not specified[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the 5-lipoxygenase (5-LO) pathway. In response to inflammatory stimuli, arachidonic acid is released from the cell membrane. FLAP, an integral membrane protein located in the nuclear and endoplasmic reticulum membranes, binds to arachidonic acid and presents it to the 5-LO enzyme. 5-LO then catalyzes the conversion of arachidonic acid into leukotrienes. This compound binds to FLAP, preventing this crucial transfer step and thereby inhibiting the entire downstream production of leukotrienes.

Leukotriene Synthesis Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_perinuclear Perinuclear/ER Membrane Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to 5_LO 5-Lipoxygenase FLAP->5_LO Presents AA to Leukotrienes Leukotrienes (e.g., LTB4) 5_LO->Leukotrienes Catalyzes synthesis of S_BI_665915 This compound S_BI_665915->FLAP Inhibits Inflammatory_Stimuli Inflammatory Stimuli

Caption: Mechanism of action of this compound in the leukotriene synthesis pathway.

Cellular Uptake and Distribution

Detailed studies on the specific cellular uptake mechanisms and subcellular distribution of this compound are not extensively available in the public domain. However, based on its function as a FLAP inhibitor, it is expected to traverse the plasma membrane to reach its target, which is located on the nuclear and endoplasmic reticulum membranes. The high oral bioavailability of this compound suggests good membrane permeability.[1][2] The exact transporters or mechanisms (e.g., passive diffusion, active transport) involved in its cellular entry have not been elucidated.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

FLAP Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity of this compound to FLAP.

Materials:

  • Test compound: this compound

  • Radioligand: [3H]-MK-886 (a known FLAP ligand)

  • Cell membranes expressing FLAP (e.g., from HL-60 cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Prepare cell membranes from a suitable source, such as HL-60 cells, which are known to express FLAP.

  • In a 96-well plate, add a fixed concentration of cell membranes and the radioligand ([3H]-MK-886).

  • Add varying concentrations of the test compound, this compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

FLAP Binding Assay Workflow Prepare_Reagents Prepare Cell Membranes, Radioligand, and this compound Incubate Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate Filter Rapid Filtration to Separate Bound/Unbound Incubate->Filter Wash Wash Filters with Cold Assay Buffer Filter->Wash Count Quantify Radioactivity with Scintillation Counter Wash->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

Caption: Experimental workflow for a competitive FLAP binding assay.

Human Whole Blood LTB4 Assay

This functional assay measures the ability of this compound to inhibit LTB4 production in a physiologically relevant matrix.

Materials:

  • Fresh human whole blood (anticoagulated)

  • Test compound: this compound

  • Calcium ionophore A23187 (stimulant)

  • Phosphate-buffered saline (PBS)

  • ELISA or RIA kit for LTB4 quantification

Protocol:

  • Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

  • Pre-incubate aliquots of whole blood with varying concentrations of this compound or vehicle control.

  • Stimulate LTB4 production by adding a calcium ionophore, such as A23187.

  • Incubate the samples to allow for LTB4 synthesis.

  • Stop the reaction and centrifuge the samples to separate the plasma.

  • Collect the plasma and quantify the concentration of LTB4 using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

  • The concentration of this compound that inhibits 50% of the LTB4 production is determined as the IC50 value.

Whole Blood LTB4 Assay Workflow Collect_Blood Collect Fresh Human Whole Blood Pre_Incubate Pre-incubate Blood with This compound Collect_Blood->Pre_Incubate Stimulate Stimulate with Calcium Ionophore Pre_Incubate->Stimulate Incubate Incubate to Allow LTB4 Synthesis Stimulate->Incubate Separate_Plasma Centrifuge and Collect Plasma Incubate->Separate_Plasma Quantify_LTB4 Quantify LTB4 using ELISA or RIA Separate_Plasma->Quantify_LTB4 Analyze Calculate IC50 Quantify_LTB4->Analyze End End Analyze->End

Caption: Experimental workflow for the human whole blood LTB4 assay.

In Vivo Pharmacokinetic Study

These studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.

Materials:

  • Test animals (e.g., rats, dogs, cynomolgus monkeys)

  • This compound formulation for intravenous (IV) and oral (PO) administration

  • Dosing vehicle (e.g., 0.5% methyl cellulose/0.015% Tween)

  • Blood collection supplies

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Protocol:

  • Administer this compound to a cohort of animals either intravenously (e.g., 1 mg/kg) or orally (e.g., 10 mg/kg).

  • Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, and 24h).[2]

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Calculate pharmacokinetic parameters, including volume of distribution, bioavailability, and clearance, from the plasma concentration-time data.

In Vivo PK Study Workflow Dose_Animals Administer this compound (IV or PO) to Animals Collect_Blood Collect Blood Samples at Multiple Time Points Dose_Animals->Collect_Blood Process_Samples Process Blood to Obtain Plasma Collect_Blood->Process_Samples Quantify_Drug Quantify Drug Concentration (e.g., LC-MS/MS) Process_Samples->Quantify_Drug Calculate_PK Calculate Pharmacokinetic Parameters Quantify_Drug->Calculate_PK End End Calculate_PK->End

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

This compound is a highly potent FLAP inhibitor with favorable pharmacokinetic properties across multiple species. While its direct cellular uptake mechanisms and subcellular distribution remain to be fully elucidated, its demonstrated in vivo efficacy and oral bioavailability suggest efficient passage across cellular membranes to its target protein. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other FLAP inhibitors. Further investigation into the specific cellular transport and localization of this compound could provide valuable insights for the development of next-generation anti-inflammatory therapies.

References

Methodological & Application

Application Notes and Protocols for (S)-BI 665915 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. Leukotrienes, particularly Leukotriene B4 (LTB4), are powerful lipid mediators involved in inflammatory responses. By inhibiting FLAP, this compound effectively blocks the production of LTB4 and other leukotrienes, making it a valuable tool for studying inflammatory pathways and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to assess its biological activity.

Mechanism of Action

This compound acts as a direct inhibitor of FLAP. In the leukotriene biosynthesis pathway, FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO). This is a critical step for the subsequent conversion of arachidonic acid into leukotrienes. This compound binds to FLAP, preventing this substrate transfer and thereby inhibiting the entire downstream cascade of leukotriene production.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound from available studies.

Parameter Assay Species IC50 Reference
FLAP BindingRadioligand Binding AssayHuman1.7 nM[1][2]
LTB4 ProductionWhole Blood AssayHuman45 nM[2]
LTB4 ProductionWhole Blood AssayMouse4800 nM[2]

Table 1: In Vitro Potency of this compound

Signaling Pathway

FLAP_Signaling_Pathway FLAP Signaling Pathway for LTB4 Production Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP binds 5-LO 5-LO FLAP->5-LO presents AA to LTA4 LTA4 5-LO->LTA4 converts LTB4 LTB4 LTA4->LTB4 converted by LTA4 Hydrolase LTA4 Hydrolase LTA4 Hydrolase Inflammation Inflammation LTB4->Inflammation promotes S_BI_665915 This compound S_BI_665915->FLAP inhibits

Caption: FLAP Signaling Pathway for LTB4 Production.

Experimental Protocols

LTB4 Production Inhibition Assay in Human Neutrophils

This assay measures the ability of this compound to inhibit the production of LTB4 in primary human neutrophils stimulated with a calcium ionophore.

Materials:

  • Human peripheral blood

  • Dextran solution

  • Ficoll-Paque

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium Ionophore A23187

  • This compound

  • DMSO (vehicle control)

  • LTB4 ELISA Kit

  • 96-well cell culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated neutrophils in HBSS at a concentration of 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in HBSS to the final desired concentrations (e.g., 0.1 nM to 10 µM). Add 50 µL of the compound dilutions or vehicle control (DMSO in HBSS) to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Stimulation: Prepare a solution of Calcium Ionophore A23187 in HBSS (final concentration of 5 µM). Add 50 µL of the A23187 solution to each well to stimulate LTB4 production.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant for LTB4 measurement.

  • LTB4 Measurement: Quantify the amount of LTB4 in the supernatants using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

LTB4_Assay_Workflow LTB4 Production Inhibition Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate Neutrophils Isolate Neutrophils Seed Cells Seed Cells Isolate Neutrophils->Seed Cells Add this compound Add this compound Seed Cells->Add this compound Pre-incubate Pre-incubate Add this compound->Pre-incubate Stimulate (A23187) Stimulate (A23187) Pre-incubate->Stimulate (A23187) Incubate Incubate Stimulate (A23187)->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant LTB4 ELISA LTB4 ELISA Collect Supernatant->LTB4 ELISA Data Analysis Data Analysis LTB4 ELISA->Data Analysis

Caption: LTB4 Production Inhibition Assay Workflow.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of neutrophils towards an LTB4 gradient.

Materials:

  • Isolated human neutrophils (as described above)

  • RPMI 1640 medium with 0.5% BSA

  • LTB4 (chemoattractant)

  • This compound

  • DMSO (vehicle control)

  • Boyden chamber or similar chemotaxis system (e.g., Transwell inserts with 3-5 µm pores)

  • Calcein-AM (for cell labeling and quantification)

  • Fluorescence plate reader

Protocol:

  • Cell Preparation: Resuspend isolated neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • Compound Treatment: Incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Chemotaxis Setup:

    • Add RPMI 1640 with 0.5% BSA containing LTB4 (e.g., 10 nM) to the lower wells of the chemotaxis chamber.

    • Place the porous membrane (e.g., Transwell insert) over the lower wells.

    • Add the pre-treated neutrophil suspension to the upper chamber of the inserts.

  • Incubation: Incubate the chemotaxis chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Quantification of Migration:

    • Carefully remove the inserts.

    • Wipe the non-migrated cells from the top surface of the membrane.

    • Quantify the migrated cells on the bottom of the membrane. This can be done by lysing the migrated cells and measuring their ATP content or by pre-labeling the cells with Calcein-AM and measuring the fluorescence of the migrated cells.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value.

Chemotaxis_Assay_Logic Logic of Neutrophil Chemotaxis Inhibition Assay Neutrophils Neutrophils Migration Migration Neutrophils->Migration migrate towards Inhibition of LTB4 Production Inhibition of LTB4 Production Neutrophils->Inhibition of LTB4 Production results in LTB4 Gradient LTB4 Gradient LTB4 Gradient->Migration S_BI_665915 This compound S_BI_665915->Neutrophils treats Inhibition of Migration Inhibition of Migration S_BI_665915->Inhibition of Migration directly causes Reduced Chemoattraction Reduced Chemoattraction Inhibition of LTB4 Production->Reduced Chemoattraction Reduced Chemoattraction->Inhibition of Migration

Caption: Logic of Neutrophil Chemotaxis Inhibition Assay.

Cell Line Recommendations

  • Primary Human Neutrophils: The most physiologically relevant cell type for studying LTB4 production and chemotaxis.

  • HL-60 (ATCC® CCL-240™): A human promyelocytic leukemia cell line that can be differentiated into neutrophil-like cells by treatment with agents like dimethyl sulfoxide (DMSO) or all-trans-retinoic acid (ATRA). Differentiated HL-60 cells are a reliable and reproducible model for studying neutrophil functions.

  • A549 (ATCC® CCL-185™): A human lung adenocarcinoma cell line that has been shown to express the necessary components for LTB4 synthesis. This cell line may be useful for investigating the role of the FLAP pathway in specific cancer contexts.

Conclusion

This compound is a valuable research tool for investigating the role of the FLAP-mediated leukotriene pathway in various biological and pathological processes. The provided protocols offer a starting point for characterizing the in vitro cellular activity of this potent inhibitor. Researchers should optimize these protocols for their specific experimental systems and cell types.

References

Application Notes and Protocols for LTB4 Production Measurement Using (S)-BI 665915

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. It is a powerful chemoattractant for neutrophils and plays a crucial role in the inflammatory response. The production of LTB4 is initiated by the transfer of arachidonic acid to 5-LO by the 5-lipoxygenase-activating protein (FLAP). (S)-BI 665915 is a highly potent and selective inhibitor of FLAP, making it a valuable tool for studying the role of LTB4 in various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in measuring and inhibiting LTB4 production in in vitro cellular systems.

Mechanism of Action of this compound

This compound is an orally active oxadiazole-containing compound that acts as a 5-lipoxygenase-activating protein (FLAP) inhibitor. FLAP is a nuclear membrane-associated protein that is essential for the cellular synthesis of leukotrienes. It binds arachidonic acid and presents it to 5-lipoxygenase (5-LO), the first and rate-limiting enzyme in the leukotriene biosynthesis pathway. By binding to FLAP, this compound prevents the interaction between arachidonic acid and 5-LO, thereby inhibiting the downstream production of LTB4.

Data Presentation

In Vitro Potency of this compound
ParameterValueSpeciesAssay System
FLAP Binding IC50 1.7 nMHumanRadioligand binding assay
LTB4 Inhibition IC50 45 nMHumanWhole blood assay
LTB4 Inhibition IC50 4800 nMMouseWhole blood assay
Illustrative Dose-Response of this compound on LTB4 Production in Human Neutrophils

The following data is illustrative and based on the known IC50 value. Actual results may vary depending on experimental conditions.

This compound Concentration (nM)% Inhibition of LTB4 Production (Mean ± SD)
0 (Vehicle Control)0 ± 5
115 ± 7
1035 ± 10
5055 ± 8
10075 ± 6
50095 ± 3
100098 ± 2

Signaling Pathways

LTB4 Biosynthesis Pathway and Inhibition by this compound

LTB4_Biosynthesis PLA2 cPLA2 AA Arachidonic Acid PLA2->AA Releases FLAP FLAP AA->FLAP LOX5 5-LOX FLAP->LOX5 Presents AA to LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Converts LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Hydrolyzes LTA4H LTA4 Hydrolase Inhibitor This compound Inhibitor->FLAP Inhibits

Caption: LTB4 biosynthesis pathway and the inhibitory action of this compound.

LTB4 Signaling Pathway

LTB4_Signaling LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (GPCR) LTB4->BLT1 G_protein G-protein Activation BLT1->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_flux Intracellular Ca²⁺ Flux IP3_DAG->Ca_flux PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_flux->Downstream PKC->Downstream Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Downstream->Response

Caption: Simplified LTB4 signaling cascade via the BLT1 receptor.

Experimental Protocols

Protocol 1: Measurement of LTB4 Production in Isolated Human Neutrophils

This protocol details the steps for isolating human neutrophils and measuring LTB4 production following stimulation, and its inhibition by this compound.

Materials:

  • Anticoagulant-treated (e.g., EDTA, heparin) whole human blood

  • Ficoll-Paque PLUS

  • Dextran T-500

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

  • Red Blood Cell Lysis Buffer

  • Trypan Blue solution

  • This compound

  • Dimethyl sulfoxide (DMSO, as vehicle for this compound)

  • Calcium ionophore A23187

  • LTB4 ELISA kit or Radioimmunoassay (RIA) kit

  • Plate reader (for ELISA) or gamma counter (for RIA)

Procedure:

  • Neutrophil Isolation:

    • Dilute anticoagulated blood 1:1 with HBSS without Ca²⁺/Mg²⁺.

    • Layer the diluted blood over Ficoll-Paque PLUS and centrifuge at 400 x g for 30 minutes at room temperature.

    • Aspirate the upper layers, leaving the granulocyte/erythrocyte pellet.

    • Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺ and add Dextran T-500 solution to a final concentration of 1%.

    • Allow erythrocytes to sediment for 30-45 minutes.

    • Collect the leukocyte-rich supernatant and centrifuge at 250 x g for 10 minutes.

    • Lyse remaining red blood cells using Red Blood Cell Lysis Buffer.

    • Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

    • Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺.

    • Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Adjust cell suspension to the desired concentration (e.g., 1 x 10⁷ cells/mL).

  • Inhibition with this compound:

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.

    • In microcentrifuge tubes, pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C. The final DMSO concentration should be consistent across all samples and ideally ≤ 0.1%.

  • Stimulation of LTB4 Production:

    • Stimulate the neutrophils by adding calcium ionophore A23187 to a final concentration of 1-5 µM.

    • Incubate for 5-15 minutes at 37°C.

  • Sample Collection and LTB4 Measurement:

    • Terminate the reaction by placing the tubes on ice and centrifuging at 10,000 x g for 1 minute at 4°C to pellet the cells.

    • Collect the supernatant for LTB4 measurement.

    • Quantify LTB4 levels in the supernatant using a commercially available LTB4 ELISA or RIA kit, following the manufacturer's instructions.

Protocol 2: Measurement of LTB4 Production in Human Whole Blood

This protocol provides a method for measuring LTB4 production directly in a whole blood sample.

Materials:

  • Anticoagulant-treated (e.g., heparin) whole human blood

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Calcium ionophore A23187

  • Indomethacin (to block cyclooxygenase pathway)

  • LTB4 ELISA or RIA kit

  • Centrifuge

Procedure:

  • Inhibition with this compound:

    • Aliquot whole blood into microcentrifuge tubes.

    • Add indomethacin to a final concentration of 10 µM to prevent the formation of prostaglandins.

    • Add various concentrations of this compound or vehicle (DMSO) to the blood samples.

    • Pre-incubate for 15-30 minutes at 37°C.

  • Stimulation of LTB4 Production:

    • Add calcium ionophore A23187 to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection and LTB4 Measurement:

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Collect the plasma for LTB4 measurement.

    • Quantify LTB4 levels in the plasma using a commercially available LTB4 ELISA or RIA kit, following the manufacturer's protocol.

Experimental Workflow

Experimental_Workflow start Start: Isolate Cells (e.g., Neutrophils) or use Whole Blood preincubation Pre-incubation: Add this compound (various conc.) or Vehicle (DMSO) (15-30 min at 37°C) start->preincubation stimulation Stimulation: Add Stimulant (e.g., Ca²⁺ Ionophore A23187) (5-60 min at 37°C) preincubation->stimulation termination Termination: Place on ice and centrifuge to separate supernatant/plasma stimulation->termination measurement LTB4 Measurement: Quantify LTB4 in supernatant/plasma using ELISA or RIA termination->measurement analysis Data Analysis: Calculate % Inhibition and determine IC50 measurement->analysis

Application Notes and Protocols: TRPC6 Inhibition in Asthma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on (S)-BI 665915: Initial searches for "this compound" in the context of asthma research did not yield specific information on this compound. It is possible that this designation has been confused with a product catalog number, as "665915" corresponds to the BD Rhapsody™ Whole Transcriptome Analysis (WTA) Reagent Kit[1][2]. However, extensive research highlights the significant role of Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC6, in the pathophysiology of asthma. Therefore, these application notes will focus on the broader application of TRPC6 inhibitors in asthma research models, a likely area of interest for researchers investigating novel therapeutic targets for this disease.

Introduction: The Role of TRPC6 in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Recent studies have implicated ion channels, specifically the TRPC family, in the pathogenesis of asthma. TRPC channels are non-selective cation channels that play a crucial role in regulating intracellular calcium concentration ([Ca2+]i). In airway smooth muscle cells (ASMCs), TRPC3 and TRPC6 are notably expressed and their dysregulation is linked to key features of asthma.

Asthmatic cytokines such as Interleukin-13 (IL-13) and Transforming Growth Factor-beta (TGF-β) have been shown to increase the expression of TRPC6 in human airway smooth muscle cells. This upregulation of TRPC6 is thought to contribute to airway remodeling and hyperresponsiveness.[3] The influx of Ca2+ through TRPC channels can lead to ASMC contraction, proliferation, and the release of inflammatory mediators, all of which are central to the pathology of asthma.[4][5] Therefore, the inhibition of TRPC6 presents a promising therapeutic strategy for asthma.

Signaling Pathway of TRPC6 in Airway Smooth Muscle Cells

The activation of G-protein coupled receptors (GPCRs) on the surface of airway smooth muscle cells by agonists like acetylcholine or histamine triggers a signaling cascade that leads to the activation of TRPC6 channels. This results in an influx of Ca2+, contributing to the sustained increase in intracellular calcium necessary for smooth muscle contraction and proliferation. The pathway is also influenced by inflammatory cytokines, which can upregulate the expression of TRPC6 channels, thereby exacerbating the response.

TRPC6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Acetylcholine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC6 TRPC6 Channel Ca_ion Ca²⁺ TRPC6->Ca_ion Influx Contraction Muscle Contraction & Proliferation Ca_ion->Contraction SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R DAG->TRPC6 Activates Ca_release SR->Ca_release Ca²⁺ Ca_release->Contraction

Caption: TRPC6 signaling pathway in airway smooth muscle cells.

Experimental Protocols for Evaluating TRPC6 Inhibitors in Asthma Models

In Vitro Models

Objective: To assess the effect of TRPC6 inhibitors on airway smooth muscle cell function.

Cell Culture:

  • Human Airway Smooth Muscle Cells (hASMCs) are cultured from bronchial biopsies obtained from healthy and asthmatic donors.

  • Cells are maintained in smooth muscle growth medium (SmGM) supplemented with growth factors.

  • For experiments, cells are serum-starved for 24-48 hours to synchronize them in a quiescent state.

Experimental Workflow:

In_Vitro_Workflow cluster_assays Functional Assays start Start culture Culture hASMCs (Healthy & Asthmatic) start->culture serum_starve Serum Starve (24-48h) culture->serum_starve treat Treat with TRPC6 Inhibitor or Vehicle serum_starve->treat stimulate Stimulate with Agonist (e.g., TGF-β, IL-13) treat->stimulate ca_imaging Calcium Imaging (Fura-2 AM) stimulate->ca_imaging proliferation Proliferation Assay (e.g., BrdU) stimulate->proliferation western_blot Western Blot (TRPC6, p-MLC) stimulate->western_blot analyze Data Analysis ca_imaging->analyze proliferation->analyze western_blot->analyze end End analyze->end

Caption: Workflow for in vitro evaluation of TRPC6 inhibitors.

Protocols:

  • Calcium Imaging:

    • Load serum-starved hASMCs with a calcium-sensitive dye (e.g., Fura-2 AM).

    • Pre-incubate cells with the TRPC6 inhibitor or vehicle control.

    • Stimulate cells with an agonist (e.g., TGF-β) and record changes in intracellular calcium concentration using a fluorescence imaging system.

  • Proliferation Assay:

    • Seed hASMCs in a 96-well plate and serum-starve.

    • Treat cells with the TRPC6 inhibitor and a pro-proliferative stimulus (e.g., PDGF).

    • Assess cell proliferation using a BrdU incorporation assay or cell counting.

  • Western Blot:

    • Treat hASMCs with the TRPC6 inhibitor and agonist.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Probe for TRPC6 expression and phosphorylation of myosin light chain (p-MLC) as a marker of contraction.

Ex Vivo Models

Objective: To evaluate the effect of TRPC6 inhibitors on airway contractility in isolated tracheal rings.

Protocol:

  • Isolate tracheas from a murine model of asthma (e.g., ovalbumin-sensitized mice) and control mice.

  • Cut the trachea into rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2/5% CO2.

  • Pre-incubate the tracheal rings with the TRPC6 inhibitor or vehicle.

  • Induce contraction with a contractile agonist (e.g., methacholine) and measure the isometric tension.

In Vivo Models

Objective: To determine the efficacy of TRPC6 inhibitors in a preclinical model of allergic asthma.

Animal Model:

  • Use a standard model of allergic airway inflammation, such as ovalbumin (OVA) or house dust mite (HDM) sensitization and challenge in mice.

Experimental Protocol:

  • Sensitize mice to the allergen (e.g., intraperitoneal injection of OVA with alum).

  • Challenge the sensitized mice with aerosolized allergen to induce an asthmatic phenotype.

  • Administer the TRPC6 inhibitor (e.g., orally or intraperitoneally) before or during the allergen challenge phase.

  • Assess key asthma-related endpoints 24-48 hours after the final challenge.

Endpoints for In Vivo Studies:

ParameterMethodDescription
Airway Hyperresponsiveness (AHR) Invasive or non-invasive plethysmographyMeasurement of airway resistance and compliance in response to increasing doses of a bronchoconstrictor (e.g., methacholine).
Airway Inflammation Bronchoalveolar Lavage (BAL) fluid analysisTotal and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in BAL fluid.
Lung Histology H&E and PAS staining of lung sectionsAssessment of inflammatory cell infiltration and mucus production.
Cytokine Levels ELISA or multiplex assay of BAL fluid or lung homogenatesMeasurement of Th2 cytokines (IL-4, IL-5, IL-13).
TRPC6 Expression Western blot or qPCR of lung tissueQuantification of TRPC6 protein or mRNA levels.

Data Presentation and Interpretation

Quantitative data from the above experiments should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of a TRPC6 Inhibitor on Airway Smooth Muscle Cell Proliferation

TreatmentFold Change in Cell Number (Mean ± SEM)P-value vs. Vehicle
Vehicle1.00 ± 0.05-
Agonist2.50 ± 0.15<0.001
Agonist + TRPC6 Inhibitor (1 µM)1.25 ± 0.10<0.01
Agonist + TRPC6 Inhibitor (10 µM)0.95 ± 0.08<0.001

Table 2: Effect of a TRPC6 Inhibitor on Airway Hyperresponsiveness in an OVA-induced Asthma Model

Treatment GroupPenh at 50 mg/mL Methacholine (Mean ± SEM)P-value vs. OVA/Vehicle
Saline/Vehicle1.5 ± 0.2<0.001
OVA/Vehicle4.8 ± 0.5-
OVA/TRPC6 Inhibitor (10 mg/kg)2.5 ± 0.3<0.01
OVA/TRPC6 Inhibitor (30 mg/kg)1.8 ± 0.2<0.001

Conclusion

The inhibition of TRPC6 represents a novel therapeutic approach for the treatment of asthma. The experimental models and protocols outlined in these application notes provide a framework for the preclinical evaluation of TRPC6 inhibitors. By investigating their effects on airway smooth muscle function, airway hyperresponsiveness, and inflammation, researchers can elucidate the therapeutic potential of targeting TRPC6 in asthma.

References

Application Notes and Protocols: (S)-BI 665915 for the Study of Cardiovascular Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This protein is a key component of the leukotriene biosynthetic pathway, playing a crucial role in the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4). The leukotriene pathway has been implicated in the pathophysiology of various inflammatory diseases, including cardiovascular conditions like atherosclerosis.[1][2] this compound serves as a valuable chemical probe for investigating the role of FLAP and leukotriene-mediated inflammation in cardiovascular disease models.

Mechanism of Action

This compound acts by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-lipoxygenase (5-LO). This inhibition blocks the initial step in the synthesis of all leukotrienes, leading to a reduction in the production of LTB4 and other pro-inflammatory lipid mediators. Its high potency and selectivity make it a suitable tool for both in vitro and in vivo studies.

Data Presentation

In Vitro and In Vivo Potency of this compound
ParameterSpecies/SystemValueReference
FLAP Binding IC50 Human1.7 nM[3]
LTB4 Inhibition IC50 Human Whole Blood45 nM[3]
LTB4 Inhibition IC50 Mouse Whole Blood4800 nM[3]
In Vivo Efficacy Rabbit Atherosclerosis ModelSignificantly inhibited atherosclerosis progression. (Specific quantitative data such as dosage, duration, and percentage of plaque reduction are detailed in the full publication).

Signaling Pathway

FLAP_Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Cardiovascular Inflammation LTB4->Inflammation CysLTs->Inflammation BI665915 This compound BI665915->FLAP

Caption: Inhibition of the FLAP-mediated leukotriene biosynthesis pathway by this compound.

Experimental Protocols

In Vivo Rabbit Atherosclerosis Model

This protocol is a representative method for inducing atherosclerosis in rabbits and testing the efficacy of an inhibitor like this compound.

Rabbit_Atherosclerosis_Workflow start Start: New Zealand White Rabbits diet Atherogenic Diet (e.g., 0.3-0.5% Cholesterol) start->diet injury Optional: Endothelial Injury (e.g., Balloon Catheter) diet->injury treatment Treatment Groups: - Vehicle Control - this compound (dose escalation) injury->treatment monitoring Monitor Health & Collect Blood Samples (Lipid Profile, LTB4 levels) treatment->monitoring euthanasia Euthanasia & Tissue Collection (Aorta) monitoring->euthanasia analysis Atherosclerotic Plaque Analysis: - En face staining (Sudan IV) - Histology (H&E, Oil Red O) - Immunohistochemistry (Macrophages, SMCs) euthanasia->analysis end End: Data Analysis analysis->end

Caption: Experimental workflow for the in vivo evaluation of this compound in a rabbit model of atherosclerosis.

Methodology:

  • Animal Model: Male New Zealand White rabbits are commonly used.

  • Atherosclerosis Induction:

    • Feed the rabbits a high-cholesterol diet (e.g., 0.3-0.5% cholesterol and 3% soybean oil) for a period of 8-12 weeks to induce hypercholesterolemia and atherosclerotic plaque formation.

    • For an accelerated model, a combination of an atherogenic diet and mechanical endothelial injury (e.g., using a balloon catheter in the iliac or carotid artery) can be employed.

  • Drug Administration:

    • This compound can be administered orally once daily.

    • A vehicle control group should be included.

    • Dose-ranging studies are recommended to determine the optimal therapeutic dose.

  • Monitoring and Sample Collection:

    • Monitor the health and body weight of the animals regularly.

    • Collect blood samples at baseline and throughout the study to measure plasma lipid levels and LTB4 concentrations as a marker of target engagement.

  • Atherosclerotic Plaque Quantification:

    • At the end of the study, euthanize the animals and perfuse the vasculature.

    • Dissect the aorta and major arteries.

    • En face analysis: Stain the opened aorta with Sudan IV to visualize lipid-rich plaques and quantify the lesion area as a percentage of the total aortic surface area.

    • Histological analysis: Take cross-sections of the aortic arch, thoracic aorta, and abdominal aorta. Perform Hematoxylin and Eosin (H&E) staining to assess plaque morphology and Oil Red O staining to visualize lipid deposition.

    • Immunohistochemistry: Stain tissue sections for markers of macrophages (e.g., CD68) and smooth muscle cells (e.g., α-actin) to characterize the cellular composition of the plaques.

In Vitro Macrophage Foam Cell Formation Assay

This assay assesses the ability of this compound to inhibit the transformation of macrophages into foam cells, a critical event in early atherosclerosis.

Methodology:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages.

    • Differentiate THP-1 monocytes into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Foam Cell Induction:

    • Incubate the macrophages with oxidized low-density lipoprotein (oxLDL) at a concentration of 50 µg/mL for 24-48 hours.

  • Treatment:

    • Pre-incubate the macrophages with varying concentrations of this compound for 1-2 hours before adding oxLDL.

    • Include a vehicle control.

  • Lipid Accumulation Analysis:

    • Oil Red O Staining:

      • Fix the cells with 4% paraformaldehyde.

      • Stain with a filtered Oil Red O solution.

      • Wash and visualize the intracellular lipid droplets using light microscopy.

      • Quantify the stained area or extract the dye and measure its absorbance.

    • Cholesterol Measurement:

      • Lyse the cells and measure the total cholesterol and free cholesterol content using a commercially available cholesterol quantification kit.

In Vitro Smooth Muscle Cell (SMC) Migration Assay

This assay evaluates the effect of this compound on LTB4-induced migration of vascular smooth muscle cells, a process involved in plaque progression.

Methodology:

  • Cell Culture:

    • Culture primary vascular smooth muscle cells or a relevant cell line (e.g., A7r5).

  • Migration Assay (Boyden Chamber/Transwell Assay):

    • Seed serum-starved SMCs in the upper chamber of a Transwell insert (with a porous membrane).

    • Add LTB4 (e.g., 100 nM) as a chemoattractant to the lower chamber.

    • Add different concentrations of this compound to both the upper and lower chambers.

    • Include a vehicle control and a positive control for migration (e.g., PDGF).

    • Incubate for 4-6 hours to allow cell migration.

  • Quantification:

    • Remove non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane with a stain like crystal violet.

    • Elute the dye and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Measurement of LTB4 Production

This protocol describes the measurement of LTB4 in cell culture supernatants or plasma using an ELISA kit.

Methodology:

  • Sample Preparation:

    • Cell Culture Supernatants: Collect the supernatant from cell cultures (e.g., macrophages stimulated with a calcium ionophore like A23187 in the presence or absence of this compound). Centrifuge to remove cellular debris.

    • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.

  • ELISA Procedure:

    • Follow the instructions of a commercially available LTB4 ELISA kit.

    • Typically, this involves adding samples and standards to a microplate pre-coated with an anti-LTB4 antibody.

    • A biotinylated LTB4 conjugate and a streptavidin-HRP conjugate are then added sequentially, with washing steps in between.

    • A substrate solution is added to produce a colorimetric signal that is inversely proportional to the amount of LTB4 in the sample.

    • Measure the absorbance using a microplate reader and calculate the LTB4 concentration based on the standard curve.

Conclusion

This compound is a powerful tool for elucidating the role of the FLAP pathway in cardiovascular inflammation. Its high potency and selectivity allow for targeted investigation of leukotriene-mediated processes in both in vitro and in vivo models of atherosclerosis. The protocols outlined above provide a framework for utilizing this compound to advance our understanding of inflammatory mechanisms in cardiovascular disease and to evaluate the therapeutic potential of FLAP inhibition.

References

Application Notes and Protocols for In Vivo Studies of (S)-BI 665915

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and atherosclerosis.[2][3] this compound exhibits high affinity for FLAP with an IC50 of 1.7 nM in binding assays and effectively inhibits leukotriene B4 (LTB4) production in human whole blood with an IC50 of 45 nM.[1] Its favorable pharmacokinetic profile, including good oral bioavailability, makes it a suitable candidate for in vivo preclinical studies.[4]

These application notes provide detailed protocols for the in vivo evaluation of this compound in two widely used disease models: ovalbumin-induced allergic asthma in mice and atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice.

Signaling Pathway of this compound

This compound targets the 5-lipoxygenase (5-LO) pathway by inhibiting the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-LO, the first committed step in the synthesis of leukotrienes. By binding to FLAP, this compound prevents this transfer, thereby blocking the production of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

FLAP_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Catalyzes conversion to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Converted to LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase Converted by Inflammation Inflammation LTB4->Inflammation CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs CysLTs->Inflammation S_BI_665915 This compound S_BI_665915->FLAP Inhibits

Figure 1: Mechanism of action of this compound.

Data Presentation

In Vitro and Pharmacokinetic Profile of this compound
ParameterValueSpeciesReference
FLAP Binding IC501.7 nMN/A[1]
Human Whole Blood LTB4 IC5045 nMHuman[1]
Mouse Whole Blood LTB4 IC504800 nMMouse[1]
Oral Bioavailability45-63%Rat, Dog, Cynomolgus Monkey[1]
Intravenous Plasma ClearanceLow (2.8-7% of hepatic blood flow)Rat, Dog, Cynomolgus Monkey[1]
Expected In Vivo Efficacy of FLAP Inhibition in a Mouse Model of Atherosclerosis

Data based on studies with the FLAP inhibitor MK-886 in ApoE/LDLR double knockout mice.[5]

EndpointVehicle ControlFLAP Inhibitor% Change
Aortic Lesion Area (en face, %)25.15 ± 2.911.16 ± 0.7-55.6%
Aortic Root Lesion Area (µm²)455,494 ± 29,564263,042 ± 20,736-42.3%
Plaque Macrophage ContentHighReducedN/A
Plaque Collagen ContentLowIncreasedN/A
Plaque Smooth Muscle Cell ContentLowIncreasedN/A

Experimental Protocols

Pharmacokinetic and Pharmacodynamic (PK/PD) Study in Mice

This protocol outlines a study to determine the pharmacokinetic profile of this compound and its pharmacodynamic effect on LTB4 production in mice.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) methylcellulose and 0.015% (v/v) Tween 80 in sterile water

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LTB4 ELISA kit

Protocol:

  • Formulation Preparation:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 10, 100 mg/kg).[1][4]

    • Ensure the suspension is homogenous by vortexing or sonicating before administration.

  • Animal Dosing:

    • Administer this compound or vehicle to mice via oral gavage.

    • The dosing volume should be appropriate for the mouse weight (e.g., 10 mL/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[4]

    • For each time point, use a separate cohort of mice.

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Pharmacokinetic Analysis:

    • Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic Analysis (LTB4 Measurement):

    • At selected time points post-dose (e.g., 2 hours), collect whole blood.[4]

    • Stimulate the whole blood with a calcium ionophore (e.g., A23187) to induce LTB4 production.

    • Measure the levels of LTB4 in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the dose-dependent inhibition of LTB4 production.[1]

PK_PD_Workflow Start Start Formulation Prepare this compound Formulation Start->Formulation Dosing Oral Gavage to Mice Formulation->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation PD_Analysis Ex Vivo LTB4 Measurement (ELISA) Blood_Collection->PD_Analysis PK_Analysis LC-MS/MS for This compound Conc. Plasma_Separation->PK_Analysis Data_Analysis Calculate PK/PD Parameters PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: PK/PD experimental workflow.
Ovalbumin-Induced Allergic Asthma in Mice

This model is used to evaluate the efficacy of this compound in a Th2-mediated allergic airway inflammation model.

Materials:

  • This compound and its negative control (BI-0153, available from opnMe.com)[1]

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Female BALB/c mice (6-8 weeks old)

  • Nebulizer

  • Bronchoalveolar lavage (BAL) equipment

  • Flow cytometer

  • Cytokine and IgE ELISA kits

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.

    • The control group receives i.p. injections of PBS.

  • Drug Treatment:

    • From day 21 to 27, administer this compound (e.g., 1-100 mg/kg), the negative control, or vehicle daily via oral gavage.

  • Airway Challenge:

    • On days 25, 26, and 27, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer, 1 hour after drug administration.

    • The control group is challenged with PBS.

  • Endpoint Analysis (Day 28):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mice and perform BAL by instilling and retrieving PBS into the lungs.

      • Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF) using flow cytometry or cytospin preparations.

    • Cytokine Analysis:

      • Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant using ELISA.

    • Serum IgE:

      • Collect blood and measure the levels of OVA-specific IgE in the serum by ELISA.

    • Lung Histology:

      • Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (e.g., using H&E and PAS staining).

Asthma_Model_Workflow Day0 Day 0 & 14: Sensitization (OVA/Alum i.p.) Day21 Day 21-27: Daily Oral Treatment (this compound/ Neg. Control/Vehicle) Day0->Day21 Day25 Day 25-27: Airway Challenge (Aerosolized OVA) Day21->Day25 Day28 Day 28: Endpoint Analysis Day25->Day28 BALF_Analysis BALF Cell Counts & Cytokines Day28->BALF_Analysis Serum_IgE Serum OVA-specific IgE Day28->Serum_IgE Histology Lung Histology Day28->Histology

Figure 3: Ovalbumin-induced asthma model timeline.
Atherosclerosis in ApoE-/- Mice

This model is used to assess the potential of this compound to reduce the development of atherosclerotic plaques.

Materials:

  • This compound and its negative control

  • Male ApoE-/- mice (8 weeks old)

  • Western-type high-fat diet

  • Oil Red O stain

  • Tissue embedding and sectioning equipment

  • Microscope with imaging software

Protocol:

  • Induction of Atherosclerosis:

    • Feed the ApoE-/- mice a Western-type high-fat diet for a specified period (e.g., 12-16 weeks) to induce the development of atherosclerotic lesions.

  • Drug Treatment:

    • During the high-fat diet feeding period, administer this compound (e.g., 10-100 mg/kg), the negative control, or vehicle daily via oral gavage.

  • Endpoint Analysis:

    • Aortic Lesion Analysis:

      • At the end of the treatment period, euthanize the mice and perfuse the vasculature with PBS followed by a fixative.

      • Dissect the entire aorta and perform en face analysis by staining with Oil Red O to visualize lipid-rich plaques.

      • Quantify the percentage of the aortic surface area covered by lesions.

    • Aortic Root Analysis:

      • Embed the aortic root in OCT compound, and prepare serial cryosections.

      • Stain the sections with Oil Red O and counterstain with hematoxylin.

      • Quantify the lesion area in the aortic root sections.

    • Plaque Composition Analysis (Optional):

      • Perform immunohistochemical staining of aortic root sections for markers of macrophages (e.g., CD68), smooth muscle cells (e.g., α-SMA), and collagen to assess plaque stability.

    • Plasma Lipid Profile:

      • Collect blood and measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

Atherosclerosis_Model_Workflow Start Start Diet Western Diet Feeding (12-16 weeks) Start->Diet Treatment Daily Oral Treatment (this compound/ Neg. Control/Vehicle) Endpoint Endpoint Analysis Treatment->Endpoint Aorta_Analysis Aortic Lesion Quantification (en face & root) Endpoint->Aorta_Analysis Plaque_Analysis Plaque Composition (IHC) Endpoint->Plaque_Analysis Lipid_Analysis Plasma Lipid Profile Endpoint->Lipid_Analysis End End Aorta_Analysis->End Plaque_Analysis->End Lipid_Analysis->End

Figure 4: Atherosclerosis model experimental design.

Conclusion

This compound is a valuable tool for investigating the role of the leukotriene pathway in inflammatory diseases. The protocols provided herein offer a framework for the in vivo evaluation of this potent FLAP inhibitor in relevant preclinical models of asthma and atherosclerosis. Appropriate dose-range finding studies and the inclusion of a negative control are crucial for robust experimental design. The expected outcomes include a reduction in inflammatory cell infiltration and Th2 cytokine production in the asthma model, and a decrease in atherosclerotic plaque formation in the atherosclerosis model, thereby providing evidence for the therapeutic potential of this compound.

References

(S)-BI 665915 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial component of the leukotriene biosynthetic pathway, acting as a transfer protein for arachidonic acid to 5-lipoxygenase (5-LO). By inhibiting FLAP, this compound effectively blocks the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4). This makes this compound a valuable research tool for investigating the role of leukotrienes in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular diseases. These application notes provide detailed information on the solubility, preparation for experimental use, and relevant protocols for this compound.

Chemical Properties and Solubility

Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes its key chemical properties.

PropertyValue
Chemical Name This compound
CAS Number 1360550-05-5[1]
Molecular Formula C₂₄H₂₆N₈O₂[1]
Molecular Weight 458.52 g/mol [1]
Mechanism of Action 5-lipoxygenase-activating protein (FLAP) inhibitor[1][2]
Reported IC₅₀ 1.7 nM (FLAP binding)[1][2][3]

Solubility and Storage:

This compound is readily soluble in dimethyl sulfoxide (DMSO). While a specific maximum solubility value is not publicly available, a stock solution of 10 mM in DMSO can be prepared for experimental use. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.

SolventSolubilityStorage of Stock Solution
DMSO Soluble (e.g., ≥ 20 mg/mL for similar compounds)2 weeks at 4°C, 6 months at -80°C[1]
Aqueous Buffers Sparingly solublePrepare fresh for each experiment

Experimental Preparation

Preparation of a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.585 mg of the compound.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Ensure no visible particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).

Preparation of Working Solutions for Cell-Based Assays:

Working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution into the appropriate cell culture medium.

  • Determine Final Concentration: Based on the experimental design, determine the final desired concentrations of this compound. A recommended starting range for cellular assays is 30 - 500 nM, with concentrations up to 2500 nM being reported for use.

  • Serial Dilution: Perform a serial dilution of the 10 mM DMSO stock solution into cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

    • Example: To prepare a 1 µM working solution, first dilute the 10 mM stock 1:100 in cell culture medium (e.g., 1 µL of stock into 99 µL of medium). This intermediate dilution can then be further diluted to the final desired concentrations.

Signaling Pathway

This compound inhibits the 5-lipoxygenase (5-LO) pathway by targeting the 5-lipoxygenase-activating protein (FLAP). The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.

FLAP_Signaling_Pathway cluster_membrane Nuclear Membrane FLAP FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Catalyzes conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->FLAP Binds BI_665915 This compound BI_665915->FLAP Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 synthase Inflammation Pro-inflammatory Effects LTB4->Inflammation CysLTs->Inflammation

Figure 1. The 5-Lipoxygenase/FLAP Signaling Pathway.

Experimental Protocols

The primary cellular effect of this compound is the inhibition of leukotriene production. A common and robust method to quantify this effect is to measure the levels of Leukotriene B4 (LTB4) released from cells upon stimulation.

Protocol 1: Inhibition of LTB4 Production in Human Whole Blood

This protocol is designed to assess the potency of this compound in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes.

  • This compound stock solution (10 mM in DMSO).

  • Calcium Ionophore A23187 (stimulant).

  • Phosphate Buffered Saline (PBS).

  • LTB4 ELISA kit.

  • Microplate reader.

Experimental Workflow Diagram:

LTB4_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound dilutions C Pre-incubate with this compound A->C B Aliquots of whole blood B->C D Stimulate with A23187 C->D E Terminate reaction & collect plasma D->E F Perform LTB4 ELISA E->F G Data Analysis (IC50 determination) F->G

Figure 2. Workflow for LTB4 Inhibition Assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in PBS from the 10 mM DMSO stock. Ensure the final DMSO concentration in the assay is ≤ 0.1%. Include a DMSO-only vehicle control.

  • Pre-incubation: In a 96-well plate, add 5 µL of each this compound dilution or vehicle control to 195 µL of fresh human whole blood. Mix gently and incubate for 15 minutes at 37°C.

  • Stimulation: Add a pre-determined optimal concentration of Calcium Ionophore A23187 (e.g., 10 µM final concentration) to each well to stimulate LTB4 production. Mix gently.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Termination and Sample Collection: Terminate the reaction by placing the plate on ice. Centrifuge the plate at 1000 x g for 15 minutes at 4°C to separate the plasma.

  • LTB4 Measurement: Carefully collect the plasma supernatant. Measure the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control. Plot the percentage inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: LTB4 Production Assay in a Cell Line (e.g., THP-1 monocytes)

This protocol provides a more controlled system to study the effects of this compound on a specific cell type.

Materials:

  • THP-1 cells (or other suitable cell line expressing FLAP).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution (10 mM in DMSO).

  • Calcium Ionophore A23187.

  • Phosphate Buffered Saline (PBS).

  • LTB4 ELISA kit.

Procedure:

  • Cell Culture: Culture THP-1 cells according to standard protocols. For the assay, seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in serum-free medium and allow them to rest for 1-2 hours.

  • Compound Treatment: Prepare working solutions of this compound in serum-free medium from the 10 mM DMSO stock. Add the desired concentrations of the compound or vehicle control to the cells.

  • Pre-incubation: Incubate the cells with this compound for 30 minutes at 37°C.

  • Stimulation: Add Calcium Ionophore A23187 to a final concentration of 5 µM to induce LTB4 synthesis.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Sample Collection: Centrifuge the plate at 500 x g for 10 minutes. Collect the cell-free supernatant.

  • LTB4 Measurement: Determine the LTB4 concentration in the supernatants using an LTB4 ELISA kit.

  • Data Analysis: As described in Protocol 1, calculate the percentage inhibition and determine the IC₅₀ value.

Conclusion

This compound is a valuable tool for studying the role of the 5-lipoxygenase pathway in health and disease. The protocols outlined above provide a framework for the preparation and experimental use of this potent FLAP inhibitor. Researchers should optimize the specific conditions, such as cell type, stimulant concentration, and incubation times, for their particular experimental system. Careful adherence to these guidelines will ensure the generation of high-quality, reproducible data.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial component of the leukotriene biosynthesis pathway, acting as a transfer protein for arachidonic acid to 5-lipoxygenase (5-LO). By binding to FLAP, this compound effectively blocks the production of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. These application notes provide recommended concentrations, detailed experimental protocols, and relevant pathway information for the use of this compound in cell culture experiments.

Mechanism of Action

This compound is an orally active, oxadiazole-containing compound that acts as a FLAP antagonist.[1] Its mechanism of action involves binding with high affinity to FLAP, thereby preventing the interaction between FLAP and 5-lipoxygenase. This disruption is critical as it halts the conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor for all other leukotrienes, including the potent neutrophil chemoattractant, leukotriene B4 (LTB4).

Data Presentation: Potency and Recommended Concentrations

The potency of this compound has been characterized in various assay formats. The following table summarizes key quantitative data to guide experimental design. A general concentration range for cell-based assays is between 30 nM and 500 nM , though concentrations up to 2500 nM may be used for specific experimental goals.

Assay TypeSpecies/SystemParameterValueReference
FLAP Binding Assay-IC₅₀1.7 nM[1][2]
FLAP Functional AssayHuman Whole BloodIC₅₀45 nM[1][2]
FLAP Functional AssayMouse Whole BloodIC₅₀4800 nM[1]
Recommended Cellular Concentration Range Various Cell Lines - 30 - 500 nM

Note: The significant difference in potency between human and mouse whole blood assays highlights species-specific considerations in experimental design.

Signaling Pathway

The diagram below illustrates the leukotriene biosynthesis pathway and the point of inhibition by this compound.

FLAP_Pathway cluster_membrane Cell Membrane cluster_nuclear Nuclear Membrane Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 FLAP FLAP 5-LO 5-LO FLAP->5-LO Presents AA 5-HPETE 5-HPETE 5-LO->5-HPETE PLA2 PLA2 Arachidonic_Acid->FLAP S_BI_665915 S_BI_665915 S_BI_665915->FLAP Inhibits LTA4_Hydrolase LTA4_Hydrolase LTC4_Synthase LTC4_Synthase LTA4 LTA4 5-HPETE->LTA4 LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase Cysteinyl_LTs LTC4, LTD4, LTE4 LTA4->Cysteinyl_LTs LTC4 Synthase Inflammation Inflammation LTB4->Inflammation Cysteinyl_LTs->Inflammation Experimental_Workflow A 1. Cell Culture (e.g., Human Neutrophils, THP-1) B 2. Pre-incubation with this compound (Varying concentrations) A->B C 3. Stimulation (e.g., Calcium Ionophore A23187) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. LTB4 Measurement (e.g., ELISA) E->F G 7. Data Analysis (IC50 determination) F->G

References

Application Notes and Protocols for the Use of a Novel Immunomodulatory Compound in Primary Human Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note on (S)-BI 665915: Initial searches for "this compound" did not yield information on a specific chemical compound for use in primary human immune cells. The identifier "665915" corresponds to the BD Rhapsody™ Whole Transcriptome Analysis (WTA) Reagent Kit. This document, therefore, serves as a detailed template and guide for researchers on how to structure and present application notes and protocols for a hypothetical novel immunomodulatory compound, referred to herein as "Compound X," for use in primary human immune cells.

Application Notes: Compound X

Background: Primary human immune cells are essential tools for studying the human immune system and for the development of novel therapeutics. Compound X is a potent and selective modulator of immune cell function. These application notes provide an overview of the mechanism of action of Compound X and its utility in in vitro studies involving primary human T cells, B cells, and monocytes.

Mechanism of Action: Compound X is a selective inhibitor of the (hypothetical) "Immune Kinase A" (IKA) signaling pathway, a critical pathway involved in T cell activation and cytokine production. By blocking IKA, Compound X effectively reduces the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ, from activated T cells.

Applications:

  • Investigation of the IKA signaling pathway in primary human immune cells.

  • In vitro assessment of the anti-inflammatory properties of Compound X.

  • Functional characterization of T cell, B cell, and monocyte responses.

Data Presentation

The following tables summarize the dose-dependent effects of Compound X on primary human immune cell functions.

Table 1: Effect of Compound X on T Cell Proliferation

Compound X Concentration (nM)Proliferation (³H-Thymidine Incorporation, CPM)% Inhibition
0 (Vehicle)55,234 ± 4,1230%
148,987 ± 3,56711%
1035,678 ± 2,89035%
10012,345 ± 1,56778%
10002,567 ± 43295%

Table 2: Effect of Compound X on Cytokine Production by Activated T Cells

Compound X Concentration (nM)TNF-α (pg/mL)IFN-γ (pg/mL)
0 (Vehicle)1250 ± 1502500 ± 300
11100 ± 1202200 ± 250
10800 ± 901500 ± 180
100300 ± 40500 ± 60
100050 ± 10100 ± 20

Table 3: Cytotoxicity of Compound X on Primary Human Immune Cells

Cell TypeCompound X Concentration (nM)Cell Viability (%)
T Cells100098%
B Cells100097%
Monocytes100099%

Experimental Protocols

Protocol 1: Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.

Materials:

  • Whole human blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new 50 mL conical tube.

  • Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 with 10% FBS.

  • Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

Protocol 2: T Cell Activation and Proliferation Assay

This protocol details the procedure for activating primary human T cells and measuring the effect of Compound X on their proliferation.

Materials:

  • Isolated PBMCs or purified T cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 and Anti-CD28 antibodies (for T cell activation)

  • Compound X (dissolved in DMSO)

  • ³H-Thymidine

  • 96-well flat-bottom culture plates

Procedure:

  • Plate PBMCs or purified T cells at a density of 2 x 10⁵ cells/well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Pre-treat cells with various concentrations of Compound X or vehicle (DMSO) for 1 hour at 37°C.

  • Activate T cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Pulse the cells with 1 µCi of ³H-Thymidine per well and incubate for an additional 18 hours.

  • Harvest the cells onto a filter mat using a cell harvester and measure ³H-Thymidine incorporation using a scintillation counter.

  • Calculate the percentage of inhibition of proliferation relative to the vehicle-treated control.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR IKA Immune Kinase A (IKA) TCR->IKA CD28 CD28 CD28->IKA NFkB NF-κB IKA->NFkB AP1 AP-1 IKA->AP1 Cytokine_Genes Cytokine Gene Transcription NFkB->Cytokine_Genes AP1->Cytokine_Genes CompoundX Compound X CompoundX->IKA

Caption: Hypothetical signaling pathway of Compound X in T cells.

G cluster_workflow Experimental Workflow A Isolate PBMCs from whole human blood B Plate cells in a 96-well plate A->B C Pre-treat with Compound X or Vehicle B->C D Activate T cells with anti-CD3/anti-CD28 C->D E Incubate for 72 hours D->E F Pulse with ³H-Thymidine for 18 hours E->F G Harvest cells and measure proliferation F->G

Application Notes and Protocols for Flow Cytometry Analysis of (S)-BI 665915 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze the cellular effects of (S)-BI 665915, a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor.

Introduction

This compound is an orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP) with a high binding potency (IC50 = 1.7 nM)[1][2][3]. FLAP is a crucial protein in the leukotriene (LT) biosynthetic pathway, acting as a transporter of arachidonic acid to 5-lipoxygenase (5-LO)[2]. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, which are potent lipid mediators involved in inflammation. Given the role of inflammation in various diseases, including cancer, understanding the cellular consequences of FLAP inhibition is of significant interest.

Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of various cellular parameters. This document outlines protocols for assessing two key cellular processes that may be affected by this compound treatment: apoptosis and cell cycle progression. While specific data on the effects of this compound on apoptosis and the cell cycle are not yet widely published, the protocols provided are standard methods for evaluating the impact of novel compounds on these fundamental cellular pathways.

Signaling Pathway

The diagram below illustrates the 5-lipoxygenase pathway and the mechanism of action for this compound.

FLAP_Pathway cluster_membrane Cell Membrane Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) Arachidonic Acid (cytosol) Arachidonic Acid (cytosol) Arachidonic Acid (in membrane)->Arachidonic Acid (cytosol) FLAP FLAP 5-LO (active) 5-LO (active) FLAP->5-LO (active) presents AA to 5-LO (inactive) 5-LO (inactive) 5-LO (inactive)->5-LO (active) activation Arachidonic Acid (cytosol)->FLAP transported by 5-HpETE 5-HpETE 5-LO (active)->5-HpETE converts Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HpETE->Leukotriene A4 (LTA4) converted to Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) converted to This compound This compound This compound->FLAP inhibits

Caption: The 5-Lipoxygenase Pathway and Inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for analyzing this compound treated cells using flow cytometry.

Workflow Cell Culture Cell Culture Treatment Treat with this compound Cell Culture->Treatment Harvest & Wash Harvest & Wash Treatment->Harvest & Wash Staining Staining Harvest & Wash->Staining Flow Cytometry Acquisition Flow Cytometry Acquisition Staining->Flow Cytometry Acquisition Data Analysis Data Analysis Flow Cytometry Acquisition->Data Analysis

Caption: General Experimental Workflow for Flow Cytometry Analysis.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of flow cytometry analysis of cells treated with this compound.

Table 1: Apoptosis Analysis of Cancer Cell Line Treated with this compound for 48 hours.

Treatment GroupConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Live Cells (%) (Annexin V-/PI-)
Vehicle Control05.2 ± 0.82.1 ± 0.392.7 ± 1.1
This compound115.8 ± 1.55.4 ± 0.678.8 ± 2.0
This compound535.2 ± 2.112.7 ± 1.252.1 ± 3.1
This compound1055.6 ± 3.520.1 ± 1.824.3 ± 4.2

Table 2: Cell Cycle Analysis of Cancer Cell Line Treated with this compound for 24 hours.

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.3 ± 2.530.1 ± 1.814.6 ± 1.2
This compound165.8 ± 3.120.5 ± 1.513.7 ± 1.0
This compound575.2 ± 3.812.3 ± 1.112.5 ± 0.9
This compound1080.1 ± 4.28.7 ± 0.911.2 ± 0.8

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol is designed to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, gently aspirate the medium and wash once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • For suspension cells, directly collect the cells into a 15 mL conical tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.

  • Staining:

    • Centrifuge the washed cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Acquire a minimum of 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells (often considered debris)

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol. A shorter treatment time (e.g., 24 hours) is often suitable for cell cycle analysis.

  • Cell Harvesting and Washing: Follow steps 3 and 4 from the apoptosis protocol.

  • Fixation:

    • Centrifuge the washed cells and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored at -20°C for several days).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Acquire a minimum of 20,000 events per sample.

  • Data Analysis:

    • Gate the single-cell population using forward scatter area versus height (or a similar method) to exclude doublets.

    • Create a histogram of the PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Troubleshooting & Optimization

(S)-BI 665915 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with (S)-BI 665915 in aqueous buffers. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound directly into my aqueous buffer (e.g., PBS, TRIS). Why is this happening?

A1: this compound is a small molecule inhibitor and, like many organic compounds with complex structures, it is predicted to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging due to the hydrophobic nature of the molecule. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.

Q2: What is the recommended organic solvent for creating a stock solution of this compound?

Q3: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in my aqueous buffer?

A3: The tolerance of biological assays to organic solvents can vary significantly. For most cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. It is essential to include a vehicle control in your experiments with the same final concentration of the organic solvent to account for any solvent-induced effects.

Q4: Even after preparing a DMSO stock, my compound precipitates when I dilute it into my aqueous buffer. What can I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This indicates that the aqueous solubility of this compound is being exceeded. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Troubleshooting Guide: Precipitation in Aqueous Buffers

This guide provides a step-by-step approach to troubleshoot and optimize the solubility of this compound in your experimental buffer.

Step 1: Optimize the Dilution Method

Issue: The compound precipitates immediately upon addition to the aqueous buffer.

Troubleshooting Steps:

  • Method of Addition: Instead of adding the stock solution directly into the bulk buffer, add the stock solution dropwise to the vortexing or stirring buffer. This promotes rapid mixing and prevents localized high concentrations that can lead to precipitation.

  • Serial Dilutions: If you are making a large dilution, consider performing serial dilutions in the organic solvent first to get closer to your final concentration before adding it to the aqueous buffer.

Step 2: Adjust Buffer Composition

Issue: The compound precipitates over time or at lower concentrations.

Troubleshooting Steps:

  • pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, test a range of pH values for your buffer to see if solubility improves.

  • Ionic Strength: High ionic strength buffers (e.g., high concentrations of phosphate) can sometimes decrease the solubility of hydrophobic compounds.[1] If possible, try reducing the salt concentration of your buffer.[1]

  • Use of Additives: Consider the inclusion of solubility-enhancing excipients, if compatible with your assay. These can include:

    • Co-solvents: Small amounts of co-solvents like polyethylene glycol (PEG) or glycerol can improve solubility.

    • Surfactants/Detergents: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help maintain the compound in solution. Be cautious as detergents can interfere with biological assays.

Step 3: Modify Preparation Conditions

Issue: The compound remains difficult to dissolve even with optimized buffer and dilution methods.

Troubleshooting Steps:

  • Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution may increase the solubility of the compound.[2] However, ensure that this compound and other buffer components are stable at this temperature.

  • Sonication: After dilution, brief sonication in a water bath can sometimes help to dissolve small, persistent precipitates.

Summary of Troubleshooting Approaches

ParameterRecommended ActionConsiderations
Dilution Technique Add stock solution dropwise to a vortexing buffer.Prevents localized high concentrations.
Perform serial dilutions in the organic solvent first.Reduces the dilution factor into the aqueous phase.
Buffer pH Test a range of pH values around the physiological range.Ensure the pH is compatible with your assay and protein stability.
Ionic Strength Decrease the salt concentration of the buffer.High salt can "salt out" hydrophobic compounds.
Additives Include co-solvents (e.g., PEG, glycerol) or non-ionic surfactants.Must be validated for compatibility with the experimental system.
Temperature Gently warm the aqueous buffer before adding the stock solution.Check the thermal stability of the compound and other reagents.
Physical Methods Use brief sonication after dilution.Can help to break up small aggregates.

Experimental Protocol: Determining the Aqueous Solubility of this compound

This protocol provides a general framework for systematically determining the practical solubility limit of this compound in a specific aqueous buffer.

1. Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

2. Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, if possible). Ensure the compound is fully dissolved. This is your Primary Stock .

  • Prepare a Dilution Series:

    • Create a series of dilutions of your Primary Stock in your aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM.

    • Important: To minimize precipitation, add the DMSO stock to the vortexing aqueous buffer. Keep the final DMSO concentration consistent across all dilutions and as low as possible (e.g., 0.5%).

  • Equilibration:

    • Incubate the prepared dilutions at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow the solution to equilibrate.

  • Observation and Separation of Undissolved Compound:

    • Visually inspect each dilution for any signs of precipitation.

    • Centrifuge all tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

  • Quantification of Soluble Compound:

    • Carefully collect the supernatant from each tube, avoiding the pellet.

    • Measure the concentration of this compound in the supernatant. This can be done using a spectrophotometer if the compound has a distinct absorbance peak, or more accurately by HPLC with a standard curve.

  • Determination of Solubility Limit:

    • The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the prepared concentration is the approximate aqueous solubility under those specific conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_analysis Solubility Assessment start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock High Concentration Stock dissolve->stock add_to_buffer Add Stock to Vortexing Aqueous Buffer stock->add_to_buffer incubate Equilibrate at Experimental Temperature add_to_buffer->incubate observe Visual Inspection for Precipitation incubate->observe centrifuge Centrifuge to Pellet Insoluble Compound observe->centrifuge quantify Quantify Soluble Compound in Supernatant centrifuge->quantify end Result quantify->end Determine Solubility Limit

Caption: Experimental workflow for determining the aqueous solubility of this compound.

troubleshooting_logic cluster_step1 Step 1: Optimize Dilution cluster_step2 Step 2: Adjust Buffer cluster_step3 Step 3: Modify Conditions start Compound Precipitates in Aqueous Buffer dilution_method Improve Dilution Technique? (e.g., vortexing, serial dilution) start->dilution_method adjust_buffer Modify Buffer Composition? (pH, ionic strength, additives) dilution_method->adjust_buffer Still Precipitates soluble Compound Soluble dilution_method->soluble Soluble adjust_conditions Alter Physical Conditions? (temperature, sonication) adjust_buffer->adjust_conditions Still Precipitates adjust_buffer->soluble Soluble adjust_conditions->soluble Soluble

Caption: Troubleshooting logic for addressing solubility issues of this compound.

References

Technical Support Center: Optimizing (S)-BI 665915 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-BI 665915, a potent and selective 5-Lipoxygenase-Activating Protein (FLAP) inhibitor. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve optimal results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective antagonist of the 5-Lipoxygenase-Activating Protein (FLAP).[1] FLAP is a crucial protein in the leukotriene (LT) biosynthesis pathway, responsible for binding and transferring arachidonic acid (AA) to the 5-lipoxygenase (5-LO) enzyme. By inhibiting FLAP, this compound effectively blocks the initial step of leukotriene production, leading to a dose-dependent reduction in inflammatory mediators, particularly Leukotriene B4 (LTB4).[1][2]

Q2: What are the reported IC50 values for this compound?

A2: The inhibitory potency of this compound has been determined in various assays. Key IC50 values are summarized in the table below. It is important to note the significant species-dependent differences in potency, particularly between human and mouse whole blood assays.

Assay TypeSpeciesIC50 Value
FLAP Binding Assay-1.7 nM[1][3][4]
Human Whole Blood Assay (LTB4 production)Human45 nM
Mouse Whole Blood Assay (LTB4 production)Mouse4800 nM

Q3: What is a good starting concentration range for my in vitro cell-based experiments?

A3: Based on the provided IC50 values, a good starting point for in vitro cell-based assays would be to perform a dose-response curve spanning a wide concentration range around the expected effective concentration. We recommend starting with a range of 1 nM to 10 µM. A recommended concentration for cellular use is between 30 – 500 nM, and can be up to 2500 nM.[4] Given the high potency in the binding assay (1.7 nM), you may want to include lower concentrations in your initial experiments.

Q4: How should I prepare and handle this compound?

A4: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5] Always protect the stock solution from light and store it as recommended by the supplier.

Q5: What are appropriate positive and negative controls for my experiment?

A5: Proper controls are essential for validating your experimental results.

  • Positive Control (for inhibition): A known, potent FLAP inhibitor can be used as a positive control to confirm that the assay system is responsive to inhibition.

  • Negative Control (for stimulation): Cells treated with the vehicle (e.g., DMSO) but not the inhibitor serve as a negative control to establish the baseline level of LTB4 production upon stimulation.

  • Unstimulated Control: A sample of cells that are not treated with a stimulant (e.g., A23187) should be included to measure the basal level of LTB4.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for LTB4 Inhibition in Human Neutrophils

This protocol describes a general procedure for treating isolated human neutrophils with this compound, stimulating them with a calcium ionophore, and measuring the resulting LTB4 production.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Isolated human neutrophils

  • Cell culture medium (e.g., RPMI 1640)

  • Calcium Ionophore A23187

  • LTB4 ELISA Kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Isolate human neutrophils from peripheral blood using a suitable method like Dextran sedimentation followed by discontinuous gradient centrifugation.[6] Resuspend the purified neutrophils in cell culture medium at a concentration of 1 x 10^6 cells/mL.[6]

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in cell culture medium to achieve the desired final concentrations for your dose-response curve (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.5%).

  • Inhibitor Pre-incubation: Add the diluted this compound or vehicle (DMSO) to the neutrophil suspension and pre-incubate for 15-30 minutes at 37°C.[2][7]

  • Cell Stimulation: Following pre-incubation, stimulate the cells by adding Calcium Ionophore A23187 to a final concentration of 1-5 µM. The optimal concentration and incubation time for A23187 may need to be determined empirically for your specific cell type, but a 1-minute stimulation is a good starting point.[7][8]

  • Sample Collection: After the stimulation period, terminate the reaction by placing the samples on ice. Centrifuge the cell suspension to pellet the cells.

  • LTB4 Measurement: Carefully collect the supernatant and measure the concentration of LTB4 using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Inhibition at Expected Concentrations Compound Inactivity: The inhibitor may have degraded.Ensure proper storage of this compound. Prepare fresh stock solutions.
Suboptimal Assay Conditions: Incubation times or stimulant concentration may not be optimal.Optimize the pre-incubation time with the inhibitor and the stimulation time and concentration of A23187.
Cell Health/Viability: Poor cell health can affect their response to stimuli and inhibitors.Check cell viability before and after the experiment using a method like Trypan Blue exclusion.
Non-specific Binding: FLAP inhibitors can be lipophilic and may bind to plasticware or other proteins in the media.Use low-protein binding plates. Consider including a low concentration of serum in the media, but be aware this can affect inhibitor potency.
High Variability Between Replicates Pipetting Errors: Inconsistent volumes of cells, inhibitor, or stimulant.Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents where possible.
Uneven Cell Distribution: Cells may not be evenly distributed in the plate wells.Gently mix the cell suspension before and during plating.
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents.Avoid using the outer wells of the plate for critical samples or ensure the plate is properly sealed during incubations.
High Background LTB4 Levels in Unstimulated Cells Cell Activation During Isolation: The neutrophil isolation procedure may have activated the cells.Handle cells gently during isolation and keep them on ice whenever possible.
Contamination: Contamination of cell culture reagents with endotoxin or other stimulants.Use endotoxin-free reagents and sterile techniques.
Steep Dose-Response Curve Stoichiometric Inhibition: This can occur when the inhibitor concentration is close to the enzyme concentration.While less common in cell-based assays, be aware of this possibility. Ensure your cell density is appropriate.
Compound Aggregation: At high concentrations, the compound may form aggregates that can lead to non-specific inhibition.Visually inspect your compound dilutions for any precipitation. If aggregation is suspected, consider using a different solvent or a lower concentration range.

Visualizations

Signaling_Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP Binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Transfers AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Catalyzes conversion to LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Converted to Inflammation Inflammation LTB4->Inflammation Promotes Inhibitor This compound Inhibitor->FLAP Inhibits Experimental_Workflow start Start cell_prep Prepare Neutrophil Suspension start->cell_prep inhibitor_prep Prepare this compound Dilutions cell_prep->inhibitor_prep pre_incubation Pre-incubate Cells with Inhibitor/Vehicle inhibitor_prep->pre_incubation stimulation Stimulate Cells with Calcium Ionophore A23187 pre_incubation->stimulation sample_collection Collect Supernatant stimulation->sample_collection elisa Measure LTB4 using ELISA sample_collection->elisa data_analysis Analyze Data and Determine IC50 elisa->data_analysis end End data_analysis->end Troubleshooting_Logic problem Problem: Low or No Inhibition check_compound Is the compound active? problem->check_compound Start check_conditions Are assay conditions optimal? check_compound->check_conditions Yes solution_compound Solution: Use fresh compound stock check_compound->solution_compound No check_cells Are cells healthy and responsive? check_conditions->check_cells Yes solution_conditions Solution: Optimize incubation times and stimulant concentration check_conditions->solution_conditions No solution_cells Solution: Check cell viability and use a fresh batch of cells check_cells->solution_cells No

References

Preventing off-target effects of (S)-BI 665915 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent off-target effects when using the 5-Lipoxygenase Activating Protein (FLAP) inhibitor, (S)-BI 665915, in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the 5-Lipoxygenase Activating Protein (FLAP).[1] FLAP is a crucial protein in the leukotriene biosynthetic pathway. It binds to arachidonic acid and presents it to 5-lipoxygenase, the enzyme that catalyzes the initial steps in the formation of leukotrienes. By binding to FLAP, this compound prevents this interaction, thereby inhibiting the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4).

Q2: What are the known off-targets of this compound?

A2: this compound has been profiled against a broad range of targets and has demonstrated high selectivity. In extensive screening, no significant off-target binding was observed for 315 G-protein coupled receptors (GPCRs) at a concentration of 10 µM. Furthermore, in a panel of 546 kinases, less than 30% inhibition was observed at 3 µM. The closest identified off-target is the dopamine transporter (SLC6A3), which showed 60.66% inhibition, though the concentration at which this was observed is not specified in the available literature.

Q3: What is the recommended concentration range for using this compound in cellular assays?

A3: The recommended concentration for cellular use is in the range of 30 – 500 nM. However, concentrations up to 2500 nM have been noted in the literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: Are there species-specific differences in the potency of this compound?

A4: Yes, there are significant species-specific differences in potency. This compound is significantly more potent in human whole blood (IC50 = 45 nM) compared to mouse whole blood (IC50 = 4800 nM).[1] This should be a critical consideration when translating results from murine models to human systems.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or weaker than expected inhibition of LTB4 production. Compound Degradation: this compound may be unstable in certain experimental media over long incubation times.Prepare fresh stock solutions and dilute to the final working concentration immediately before use. For long-term experiments, consider replenishing the compound with fresh media.
Suboptimal Compound Concentration: The effective concentration may vary between cell types and experimental conditions.Perform a dose-response curve to determine the IC50 in your specific assay.
High Protein Binding: this compound has high plasma protein binding. If your cell culture medium contains high concentrations of serum, the free concentration of the inhibitor may be significantly reduced.Consider reducing the serum concentration during the compound treatment period, if compatible with your cells. Alternatively, you may need to increase the nominal concentration of this compound to achieve the desired effective concentration.
Cell Density: Very high cell densities can lead to rapid metabolism of the compound or the target pathway may be overwhelmed.Optimize cell seeding density to ensure consistent and reproducible results.
Observed cellular effects that are inconsistent with FLAP inhibition. Potential Off-Target Effects: Although highly selective, at very high concentrations, off-target effects cannot be completely ruled out.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Use a structurally unrelated FLAP inhibitor as a positive control to confirm that the observed phenotype is due to FLAP inhibition.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can cause cellular stress and non-specific effects.Ensure the final solvent concentration in your assay is low (typically ≤ 0.1%) and include a vehicle control in all experiments.
High background in FLAP binding assays. Non-specific binding of the radioligand. Increase the number of washes. Optimize the concentration of the blocking agent (e.g., BSA) in the assay buffer.
Contaminated reagents or buffers. Use fresh, high-quality reagents and filter-sterilize all buffers.
Variability between replicate wells in cellular assays. Uneven cell seeding. Ensure a homogenous cell suspension before plating. Use a multichannel pipette carefully to dispense equal volumes of cell suspension to each well.
"Edge effect" in microplates. To minimize evaporation from the outer wells, consider not using them for experimental samples and instead fill them with sterile PBS or media.

Quantitative Data

Table 1: In Vitro Potency of this compound

AssaySpeciesIC50 (nM)
FLAP BindingHuman1.7[1]
LTB4 Production (Whole Blood)Human45[1]
LTB4 Production (Whole Blood)Mouse4800[1]

Table 2: Selectivity Profile of this compound

Target FamilyNumber of Targets ScreenedConcentrationKey Findings
Kinases5463 µM< 30% inhibition for the majority of kinases.
GPCRs31510 µMNo significant inhibition observed.
Transporters--Closest off-target: SLC6A3 (dopamine transporter) with 60.66% inhibition (concentration not specified).

Experimental Protocols

Protocol 1: Human Whole Blood LTB4 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on LTB4 production in human whole blood stimulated with a calcium ionophore.

Materials:

  • Freshly drawn human blood collected in heparinized tubes.

  • This compound stock solution in DMSO.

  • Calcium Ionophore A23187 stock solution in DMSO.

  • Phosphate Buffered Saline (PBS).

  • Methanol (for protein precipitation).

  • LTB4 ELISA kit.

Procedure:

  • Compound Pre-incubation:

    • Dispense 490 µL of fresh human whole blood into 1.5 mL microcentrifuge tubes.

    • Add 5 µL of this compound at various concentrations (prepared by serial dilution in DMSO) to the blood. For the vehicle control, add 5 µL of DMSO.

    • Gently mix and incubate for 15 minutes at 37°C.

  • Stimulation:

    • Add 5 µL of Calcium Ionophore A23187 (final concentration of 10 µM) to each tube to stimulate LTB4 production.

    • Incubate for 30 minutes at 37°C.

  • Termination and Sample Preparation:

    • Stop the reaction by placing the tubes on ice.

    • Add 1 mL of ice-cold methanol to each tube to precipitate proteins.

    • Vortex thoroughly and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the LTB4.

  • LTB4 Quantification:

    • Measure the LTB4 concentration in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: FLAP Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to FLAP in cell membranes.

Materials:

  • Cell membranes prepared from a cell line expressing FLAP (e.g., HL-60 cells).

  • [3H]-MK-886 (radioligand).

  • This compound stock solution in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

Procedure:

  • Assay Setup:

    • Perform the assay in a 96-well plate.

    • Prepare serial dilutions of this compound in assay buffer.

    • For total binding wells, add assay buffer.

    • For non-specific binding wells, add a high concentration of a known non-radiolabeled FLAP inhibitor (e.g., unlabeled MK-886).

  • Binding Reaction:

    • To each well, add:

      • 50 µL of cell membrane suspension (typically 20-50 µg of protein).

      • 50 µL of the diluted this compound or control solutions.

      • 50 µL of [3H]-MK-886 (at a final concentration close to its Kd).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold wash buffer.

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the competition curve and calculate the Ki (inhibitor binding affinity) using the Cheng-Prusoff equation.

Visualizations

Leukotriene Biosynthesis Pathway Membrane Membrane Phospholipids PLA2 cPLA2 Membrane->PLA2 Activation AA Arachidonic Acid PLA2->AA Liberates FLAP FLAP AA->FLAP LOX5 5-Lipoxygenase FLAP->LOX5 Presents AA to LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Converts LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Forms LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 Forms SBI This compound SBI->FLAP Inhibits

Caption: The leukotriene biosynthesis pathway and the site of action of this compound.

Experimental Workflow for LTB4 Inhibition Assay Start Start: Fresh Human Whole Blood Preincubation Pre-incubate with this compound or Vehicle (15 min, 37°C) Start->Preincubation Stimulation Stimulate with Calcium Ionophore A23187 (30 min, 37°C) Preincubation->Stimulation Termination Terminate Reaction on Ice & Precipitate Proteins with Methanol Stimulation->Termination Centrifugation Centrifuge to Pellet Debris Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant ELISA Quantify LTB4 using ELISA Supernatant->ELISA Analysis Data Analysis: Calculate % Inhibition and IC50 ELISA->Analysis

Caption: Workflow for the whole blood LTB4 inhibition assay.

Troubleshooting Logic for Off-Target Effects Start Unexpected Cellular Phenotype Observed CheckConcentration Is the concentration of This compound as low as possible? Start->CheckConcentration DoseResponse Perform a dose-response to find the minimal effective concentration CheckConcentration->DoseResponse No CheckControls Are appropriate controls included? CheckConcentration->CheckControls Yes UseLowerConc Use the lowest effective concentration DoseResponse->UseLowerConc UseLowerConc->CheckControls IncludeControls Include vehicle control and a structurally unrelated FLAP inhibitor CheckControls->IncludeControls No Conclusion Phenotype likely related to FLAP inhibition CheckControls->Conclusion Yes IncludeControls->Start ConsiderOffTarget Consider potential off-target effects or non-specific compound properties Conclusion->ConsiderOffTarget If phenotype persists with structurally unrelated inhibitor

Caption: A logical workflow for troubleshooting potential off-target effects.

References

(S)-BI 665915 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-BI 665915, a potent and selective 5-Lipoxygenase-Activating Protein (FLAP) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and potent inhibitor of the 5-Lipoxygenase-Activating Protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LO), thereby inhibiting the production of leukotrienes, including Leukotriene B4 (LTB4).

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. Please refer to the table below for detailed storage guidelines.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). For detailed instructions, please refer to the "Experimental Protocols" section.

Q4: Can this compound be used in animal studies?

A4: Yes, this compound is orally bioavailable and has been shown to be effective in in vivo models.

Stability and Storage Conditions

Proper handling and storage of this compound are essential for reliable experimental outcomes. The following table summarizes the recommended conditions:

FormStorage TemperatureShelf Life
Powder-20°C2 years
Solution in DMSO4°C2 weeks
Solution in DMSO-80°C6 months

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation of the compound in aqueous media Low solubility of this compound in aqueous buffers. The final concentration of DMSO in the assay may be too low.Ensure the final DMSO concentration is sufficient to maintain solubility, typically 0.1% to 0.5%. Prepare intermediate dilutions in DMSO before adding to the aqueous solution. Briefly vortex or sonicate the final solution.
Inconsistent or variable results in cell-based assays Inconsistent cell health or density. Variability in incubation times. Pipetting errors. Degradation of the compound due to improper storage.Standardize cell seeding density and ensure cells are in a logarithmic growth phase. Use a precise and consistent timing for all incubation steps. Calibrate pipettes regularly. Prepare fresh working solutions from a properly stored stock solution for each experiment.
Lower than expected inhibition of LTB4 production Suboptimal concentration of this compound. Insufficient pre-incubation time. High protein binding in the assay medium. Cell type may be less sensitive.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type. Increase the pre-incubation time with the inhibitor before stimulating the cells. Be aware of potential protein binding, especially in serum-containing media, which may reduce the effective concentration.
High background in LTB4 ELISA Non-specific binding in the ELISA plate. Contamination of reagents. Improper washing steps.Ensure proper blocking of the ELISA plate. Use high-purity reagents and sterile technique. Optimize the number and vigor of wash steps to reduce background signal.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term use or at 4°C for short-term use as per the stability data.

In Vitro LTB4 Inhibition Assay in Human Whole Blood
  • Materials:

    • Freshly collected human whole blood in heparin-containing tubes

    • This compound stock solution (in DMSO)

    • Calcium ionophore (e.g., A23187) for cell stimulation

    • Phosphate Buffered Saline (PBS)

    • ELISA kit for LTB4 quantification

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Pre-warm the whole blood samples to 37°C.

    • Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (vehicle control) to the whole blood samples.

    • Incubate for 15-30 minutes at 37°C.

    • Stimulate the blood samples with a calcium ionophore (e.g., A23187) to induce LTB4 production.

    • Incubate for an additional 30-60 minutes at 37°C.

    • Stop the reaction by placing the tubes on ice and then centrifuge to pellet the blood cells.

    • Collect the plasma supernatant.

    • Measure the LTB4 concentration in the plasma using a commercial ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of LTB4 inhibition for each concentration of this compound relative to the vehicle control.

Visualizations

FLAP_Inhibition_Pathway cluster_membrane Nuclear Membrane AA Arachidonic Acid FLAP FLAP AA->FLAP Binds FiveLO 5-LO FLAP->FiveLO Presents AA to LTA4 Leukotriene A4 FiveLO->LTA4 Converts AA to LTB4 Leukotriene B4 LTA4->LTB4 Converted to Inflammation Inflammation LTB4->Inflammation Promotes SBI This compound SBI->FLAP Inhibits

Caption: Signaling pathway of FLAP-mediated leukotriene synthesis and its inhibition by this compound.

Troubleshooting_Workflow Start Experiment Start Problem Inconsistent Results? Start->Problem CheckCompound Check Compound (Storage, Handling, Fresh Dilutions) Problem->CheckCompound Yes Success Consistent Results Problem->Success No CheckCells Check Cell Health (Viability, Density, Passage Number) CheckCompound->CheckCells CheckProtocol Review Protocol (Incubation Times, Reagent Concentrations) CheckCells->CheckProtocol Optimize Re-optimize Assay (Dose-response, Incubation Time) CheckProtocol->Optimize Optimize->Success

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Troubleshooting inconsistent results with (S)-BI 665915

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the 5-Lipoxygenase Activating Protein (FLAP) inhibitor, (S)-BI 665915.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Question: Why am I observing lower than expected potency (higher IC50) for this compound in my cell-based assay?

Answer: Several factors can contribute to an apparent decrease in the potency of this compound. Consider the following troubleshooting steps:

  • Cellular Health and Density: Ensure that the cells are healthy, viable, and plated at a consistent density. Over-confluent or unhealthy cells can exhibit altered signaling pathways and drug responses.

  • Serum Protein Binding: this compound has a relatively high plasma protein binding (unbound fraction of 4.7%).[1] If your cell culture medium contains a high percentage of serum, the effective concentration of the free inhibitor available to the cells will be reduced. Consider reducing the serum concentration during the treatment period, if compatible with your cell type, or using serum-free media.

  • Compound Stability and Storage: this compound should be stored as recommended by the supplier. Improper storage can lead to degradation. Ensure that the compound is fully dissolved in the appropriate solvent before use and that the stock solution has not undergone multiple freeze-thaw cycles.

  • Assay Conditions: The potency of this compound can be influenced by the specific conditions of your assay, such as incubation time and the concentration of the stimulating agent (e.g., arachidonic acid or a calcium ionophore). Optimize these parameters for your specific cell system.

Question: I am seeing significant variability in my results between experiments. What could be the cause?

Answer: Inconsistent results can be frustrating. Here is a workflow to help you identify the source of the variability:

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Results Observed B Check Reagent Preparation This compound, Stimulants, etc. A->B Step 1 C Review Cell Culture Conditions Passage number, confluency, viability A->C Step 2 D Standardize Assay Protocol Incubation times, temperatures, volumes A->D Step 3 E Calibrate Equipment Plate readers, pipettes A->E Step 4 F Consistent Results Achieved B->F C->F D->F E->F

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Question: Am I observing off-target effects with this compound?

Answer: this compound is a highly selective inhibitor. However, at high concentrations, the risk of off-target effects increases.

  • Selectivity Data: this compound has been tested against a panel of 315 GPCRs and 546 kinases with no significant inhibition observed at concentrations up to 10 µM and 3 µM, respectively.[2][3] The closest off-target in a GPCR scan was SLC6A3 with 60.66% inhibition.[3]

  • Use a Negative Control: Boehringer Ingelheim provides a negative control compound through their opnMe portal.[1] This is crucial for distinguishing on-target from off-target effects.

  • Titrate the Compound: Use the lowest effective concentration of this compound to minimize the potential for off-target activity. A recommended concentration for cellular use is between 30 and 500 nM, but can be up to 2500 nM.[3]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the 5-Lipoxygenase Activating Protein (FLAP).[1][2] FLAP is a crucial protein in the leukotriene biosynthetic pathway. It binds to arachidonic acid and presents it to 5-lipoxygenase (5-LO), which then catalyzes the initial steps in the formation of leukotrienes.[2] By inhibiting FLAP, this compound prevents the production of leukotrienes, such as LTB4.[1][2]

G AA Arachidonic Acid FLAP FLAP AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inhibitor This compound Inhibitor->FLAP

Caption: The leukotriene signaling pathway and the inhibitory action of this compound on FLAP.

What are the key potency values for this compound?

ParameterSpecies/SystemIC50 ValueReference
FLAP Binding-1.7 nM[1][2][3]
FLAP Functional AssayHuman Whole Blood45 nM[1]
FLAP Functional AssayMouse Whole Blood4800 nM[1]

How should I handle and store this compound?

For specific storage and handling instructions, please refer to the datasheet provided by your supplier. In general, solid compounds should be stored at -20°C. For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Is this compound suitable for in vivo studies?

Yes, this compound has demonstrated favorable pharmacokinetic properties in several species, including rats, dogs, and cynomolgus monkeys, with good oral bioavailability (45-63%).[1][2] It has been shown to inhibit LTB4 production in mice in a dose-dependent manner after oral administration.[1][2]

SpeciesClearance (%Qh)Vss (L/kg)Bioavailability (%)Reference
Rat70.5 - 1.245 - 63[1]
Dog2.80.5 - 1.245 - 63[1]
Cynomolgus Monkey3.60.5 - 1.245 - 63[1]

Experimental Protocols

Protocol: Measurement of LTB4 Production in a Human Whole Blood Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on LTB4 production in human whole blood.

G cluster_0 Experimental Workflow: LTB4 Assay A Collect Human Whole Blood B Pre-incubate with this compound at various concentrations A->B C Stimulate with Calcium Ionophore (e.g., A23187) B->C D Incubate to allow LTB4 production C->D E Stop reaction and isolate plasma D->E F Quantify LTB4 levels (e.g., ELISA) E->F

Caption: A generalized experimental workflow for an LTB4 production assay.

Materials:

  • This compound

  • Negative control compound

  • DMSO (for compound dilution)

  • Freshly collected human whole blood (with anticoagulant)

  • Calcium ionophore (e.g., A23187)

  • Phosphate-buffered saline (PBS)

  • LTB4 ELISA kit

Procedure:

  • Compound Preparation: Prepare a dilution series of this compound and the negative control in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%).

  • Pre-incubation: Aliquot the whole blood into tubes. Add the diluted compounds to the blood and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO only).

  • Stimulation: Add the calcium ionophore to the blood samples to stimulate LTB4 production.

  • Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by placing the tubes on ice and/or adding a stopping reagent as recommended by the ELISA kit manufacturer.

  • Plasma Isolation: Centrifuge the tubes to pellet the blood cells and collect the plasma supernatant.

  • LTB4 Quantification: Measure the LTB4 concentration in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of LTB4 production for each concentration of this compound and determine the IC50 value.

References

Improving bioavailability of (S)-BI 665915 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using (S)-BI 665915 in in vivo studies. Our goal is to help you achieve consistent and optimal results by addressing common challenges related to formulation and experimental design.

Troubleshooting Guide

This guide is designed to address specific issues you may encounter during your experiments with this compound.

Q1: My in vivo study with this compound is showing lower than expected efficacy. Does this indicate poor bioavailability?

A1: Not necessarily. Publicly available data indicates that this compound has good oral bioavailability, ranging from 45% to 63% in rats, dogs, and cynomolgus monkeys.[1][2] If you are observing low efficacy, other factors could be at play. Consider the following:

  • Formulation: Was the compound fully solubilized or suspended correctly? Inconsistent formulation can lead to variable dosing and absorption.

  • Dose: Is the dose appropriate for the animal model and the target engagement required?

  • Assay Sensitivity: Is your pharmacodynamic or efficacy assay sensitive enough to detect the expected biological effect?

  • Metabolism: While the compound has a favorable DMPK profile, species-specific metabolism could influence exposure.[1]

Q2: I am having difficulty dissolving this compound for my in vivo experiments. What are the recommended solvents or vehicles?

A2: this compound is a lipophilic compound, which can present solubility challenges in aqueous solutions. For in vivo oral dosing, a suspension vehicle has been successfully used. A recommended vehicle is 0.5% methyl cellulose with 0.015% Tween 80 in water .[2] It is crucial to ensure the compound is a fine, homogenous suspension to ensure consistent dosing. For in vitro assays, DMSO is a common solvent.[3]

Q3: What is a reliable starting protocol for formulating this compound for an oral gavage study?

A3: Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section of this document for preparing a suspension of this compound.

Q4: Are there known issues with the stability of this compound in formulation?

A4: While specific stability data in every possible formulation is not available, it is best practice to prepare formulations fresh for each experiment to minimize the risk of degradation or precipitation. If storing a formulation is necessary, it should be kept at 4°C and visually inspected for any changes before use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and highly potent inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3][4] FLAP is a crucial protein in the leukotriene biosynthetic pathway.[2] By inhibiting FLAP, this compound prevents the synthesis of leukotrienes, which are pro-inflammatory mediators.[2]

Q2: What is the potency of this compound?

A2: this compound has an IC50 of 1.7 nM for FLAP binding.[1][2][3][5] It inhibits FLAP function in human whole blood with an IC50 of 45 nM.[1][3]

Q3: Is there a negative control compound available for this compound?

A3: Yes, a negative control compound is available through Boehringer Ingelheim's opnMe.com portal, which is where this compound can also be obtained.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Species

SpeciesDose (p.o.)Bioavailability (%)
Rat10 mg/kg45
Dog10 mg/kg63
Cynomolgus Monkey10 mg/kg58

Data sourced from Boehringer Ingelheim's opnMe portal.[2]

Experimental Protocols

Protocol: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% methyl cellulose with 0.015% Tween 80.

Materials:

  • This compound powder

  • Methyl cellulose

  • Tween 80

  • Sterile, deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

  • Scale

Procedure:

  • Prepare the Vehicle (0.5% Methyl Cellulose with 0.015% Tween 80):

    • Heat approximately half of the required volume of sterile water to 60-70°C.

    • Slowly add the methyl cellulose powder while stirring vigorously to disperse it and avoid clumping.

    • Once dispersed, add the remaining volume of cold (4°C) sterile water and continue to stir until a clear, viscous solution is formed.

    • Add Tween 80 to the methyl cellulose solution to a final concentration of 0.015% and mix thoroughly.

    • Allow the vehicle to cool to room temperature.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Place the powder in a mortar.

    • Add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent particle aggregation.

    • Gradually add the remaining vehicle to the paste while continuing to mix.

    • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps or undispersed powder before dosing.

Visualizations

Signaling_Pathway Leukotriene Synthesis Pathway and Inhibition by this compound AA Arachidonic Acid FLAP 5-Lipoxygenase Activating Protein (FLAP) AA->FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Oxidation LTs Pro-inflammatory Leukotrienes (LTB4, LTC4, etc.) LTA4->LTs BI_665915 This compound BI_665915->FLAP Inhibition

Caption: Inhibition of the FLAP protein by this compound blocks leukotriene synthesis.

Experimental_Workflow In Vivo Study Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare Formulation (e.g., 0.5% MC + 0.015% Tween 80) Dose_Calc Calculate Dose Volume Formulation->Dose_Calc Dosing Oral Gavage Dosing Dose_Calc->Dosing Sampling Blood/Tissue Sampling (at specified time points) Dosing->Sampling PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sampling->PK_Analysis PD_Analysis Pharmacodynamic/Efficacy Analysis Sampling->PD_Analysis

Caption: A typical experimental workflow for an in vivo study with this compound.

Troubleshooting_Logic Troubleshooting Low In Vivo Efficacy Start Low In Vivo Efficacy Observed Check_Formulation Was the formulation a homogenous suspension? Start->Check_Formulation Check_Dose Was the dose and vehicle correct? Check_Formulation->Check_Dose Yes Outcome_Formulation Reformulate, ensure proper suspension. Check_Formulation->Outcome_Formulation No Check_Assay Is the PD/efficacy assay validated and sensitive? Check_Dose->Check_Assay Yes Outcome_Dose Verify calculations and dosing procedure. Check_Dose->Outcome_Dose No Review_PK Does PK data confirm exposure? Check_Assay->Review_PK Yes Outcome_Assay Optimize or re-validate the assay. Check_Assay->Outcome_Assay No Outcome_Metabolism Consider species-specific metabolism. Review_PK->Outcome_Metabolism No Outcome_OK Efficacy issue is not due to bioavailability. Review_PK->Outcome_OK Yes

Caption: A decision tree for troubleshooting unexpected in vivo results.

References

Addressing (S)-BI 665915 cytotoxicity in long-term assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with (S)-BI 665915 in long-term assays, with a specific focus on addressing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial protein in the leukotriene biosynthetic pathway, responsible for transferring arachidonic acid to 5-lipoxygenase. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, including Leukotriene B4 (LTB4), which are potent lipid mediators of inflammation.[2]

Q2: Is this compound known to be cytotoxic?

Currently, there is no direct evidence in the public domain to suggest that this compound is cytotoxic at its effective concentrations for FLAP inhibition. It has demonstrated high selectivity and potency for its intended target.[2][3] However, unexpected cytotoxicity can arise in long-term cell culture settings due to various factors, including off-target effects at high concentrations, compound stability, or specific sensitivities of the cell line being used.

Q3: What are the recommended working concentrations for this compound in cell-based assays?

The recommended concentration for cellular use is in the range of 30 – 500 nM, and can be up to 2500 nM.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound?

For optimal stability, this compound should be stored as a dry powder at -20°C. For creating stock solutions, dissolve the compound in a suitable solvent like DMSO at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all wells, including vehicle controls.

Troubleshooting Guide: this compound Induced Cytotoxicity in Long-Term Assays

This guide addresses potential issues of decreased cell viability or altered cell health in long-term experiments involving this compound.

Issue 1: Increased Cell Death or Reduced Proliferation Observed Over Time

Possible Causes:

  • High Compound Concentration: The concentration of this compound may be too high for the specific cell line, leading to off-target effects and cytotoxicity.

  • Compound Degradation: Over long incubation periods, the compound may degrade into cytotoxic byproducts.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

  • Cell Line Sensitivity: The specific cell line used may be particularly sensitive to the inhibition of the leukotriene pathway or to the compound itself.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay:

    • Culture your cells with a range of this compound concentrations (e.g., from 1 nM to 100 µM) for the intended duration of your long-term experiment.

    • Assess cell viability using a reliable method such as MTT, resazurin, or a commercially available cytotoxicity kit.

    • Determine the concentration at which a significant decrease in viability is observed.

  • Optimize Compound Concentration:

    • Based on the cytotoxicity data, select a working concentration that is well below the cytotoxic threshold but still effective for FLAP inhibition.

  • Include Proper Controls:

    • Always include a vehicle control (medium with the same concentration of DMSO used for the compound) to account for solvent effects.

    • A positive control for cytotoxicity (e.g., doxorubicin) can help validate the assay.

  • Monitor Compound Stability:

    • If compound degradation is suspected, consider refreshing the media with freshly prepared this compound at regular intervals during the long-term assay.

Issue 2: Altered Cellular Morphology

Possible Causes:

  • Sub-lethal Cytotoxic Effects: Changes in cell shape, adherence, or size can be early indicators of cellular stress.

  • Impact on Cellular Processes: Inhibition of the leukotriene pathway may have unforeseen consequences on cellular signaling and cytoskeletal arrangement in certain cell types.

Troubleshooting Steps:

  • Microscopic Examination:

    • Regularly observe the cells under a microscope throughout the experiment.

    • Document any morphological changes, such as cell rounding, detachment, or the appearance of vacuoles.

  • Correlate with Viability Data:

    • Compare the morphological changes with the results from your cytotoxicity assays to determine if they are concentration-dependent.

  • Investigate Apoptosis:

    • If morphological changes suggest apoptosis (e.g., cell shrinkage, membrane blebbing), consider performing an apoptosis assay (e.g., Annexin V/PI staining) to confirm.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeSpeciesIC50
FLAP BindingHuman1.7 nM
FLAP Functional (Whole Blood)Human45 nM
FLAP Functional (Whole Blood)Mouse4800 nM

(Data sourced from MedchemExpress)[1]

Table 2: Example Cytotoxicity Data for this compound in a 72-hour Assay

Concentration (nM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
1098.54.8
10097.15.5
100095.36.1
1000075.28.3
5000040.89.7
10000015.64.2

(This is example data and may not reflect the actual cytotoxicity profile of the compound)

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound at concentrations suspected to induce apoptosis, alongside positive and negative controls.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Caption: Mechanism of action of this compound in the leukotriene pathway.

Cytotoxicity_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (Long-term) Incubate (Long-term) Treat with this compound->Incubate (Long-term) Assess Viability Assess Viability Incubate (Long-term)->Assess Viability Analyze Data Analyze Data Assess Viability->Analyze Data End End Analyze Data->End

Caption: A generalized workflow for assessing cytotoxicity in long-term assays.

Troubleshooting_Logic Decreased Viability Decreased Viability High Concentration? High Concentration? Decreased Viability->High Concentration? Solvent Toxicity? Solvent Toxicity? High Concentration?->Solvent Toxicity? No Perform Dose-Response Perform Dose-Response High Concentration?->Perform Dose-Response Yes Compound Degradation? Compound Degradation? Solvent Toxicity?->Compound Degradation? No Check Vehicle Control Check Vehicle Control Solvent Toxicity?->Check Vehicle Control Yes Refresh Media Refresh Media Compound Degradation?->Refresh Media Yes

Caption: A decision tree for troubleshooting decreased cell viability.

References

Minimizing protein binding of (S)-BI 665915 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize protein binding of the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, (S)-BI 665915, in in-vitro assays. High plasma protein binding (unbound fraction of 4.7%) is a known characteristic of this compound, which can lead to challenges with non-specific binding in experimental settings.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing variable IC50 values across different assays?

A1: Variability in IC50 values for lipophilic compounds like this compound can often be attributed to non-specific protein binding. The type and concentration of proteins in your assay system (e.g., enzymes, cellular lysates, or carrier proteins like BSA) can sequester the compound, reducing its effective free concentration and leading to an apparent decrease in potency (higher IC50). The presence and concentration of detergents can also influence this by forming micelles that may interact with the compound.

Q2: What are the primary causes of non-specific binding for a compound like this compound?

A2: The primary drivers of non-specific binding are typically hydrophobic and electrostatic interactions.[2] As a lipophilic molecule, this compound is prone to binding to hydrophobic surfaces on proteins, plasticware, and other assay components. Electrostatic interactions can also occur between charged regions of the compound and oppositely charged surfaces.

Q3: What is the first step I should take to diagnose a non-specific binding issue?

A3: A simple diagnostic test is to measure the binding of your compound in the absence of the specific target protein. For example, in a filter binding assay, you can measure the amount of compound retained on the filter in a buffer-only condition or with a control protein that should not bind your compound. Significant signal in this control experiment is a strong indicator of non-specific binding.

Q4: Can the choice of plasticware affect my assay results?

A4: Yes, lipophilic compounds can adsorb to the surfaces of standard polypropylene labware. If you suspect this is an issue, consider using low-binding microplates and pipette tips. The inclusion of a low concentration of a non-ionic detergent in your buffers can also help to prevent the compound from binding to tubing and container walls.[3]

Troubleshooting Guide

Non-specific binding can obscure true binding events and lead to inaccurate measurements of potency and affinity. The following guide provides a systematic approach to identifying and mitigating these issues.

Logical Flowchart for Troubleshooting Non-Specific Binding

Troubleshooting_Flowchart start High Background or Poor Reproducibility in Assay check_nsb Is Non-Specific Binding (NSB) a suspected cause? start->check_nsb run_control Run Control Experiment: Assay without target protein or with irrelevant protein. check_nsb->run_control nsb_high Is NSB significant? run_control->nsb_high optimize_buffer Optimize Assay Buffer nsb_high->optimize_buffer Yes no_nsb NSB is not the primary issue. Troubleshoot other assay parameters (reagents, instrument). nsb_high->no_nsb No add_detergent Add/Optimize Non-Ionic Detergent (e.g., Tween-20, Triton X-100) optimize_buffer->add_detergent add_bsa Add/Optimize Carrier Protein (e.g., BSA) add_detergent->add_bsa adjust_salt Adjust Salt Concentration (e.g., NaCl) add_bsa->adjust_salt adjust_ph Adjust Buffer pH adjust_salt->adjust_ph re_evaluate Re-evaluate NSB with optimized buffer adjust_ph->re_evaluate success Assay Optimized: Proceed with experiments re_evaluate->success NSB Reduced further_troubleshoot NSB still high: Consider alternative assay formats re_evaluate->further_troubleshoot NSB Persists

Caption: A step-by-step workflow for diagnosing and mitigating non-specific binding.

Data Presentation: Impact of Assay Additives

The following tables summarize the expected impact of common assay additives on the apparent potency (IC50) of a lipophilic compound like this compound due to the mitigation of non-specific binding. The values are representative and should be optimized for your specific assay system.

Table 1: Effect of Non-Ionic Detergent (Tween-20) on Apparent IC50

Tween-20 Concentration (%)Apparent IC50 (nM)Observation
0150High non-specific binding to surfaces and proteins may be occurring, leading to an artificially high IC50.
0.0145Reduction in non-specific binding to surfaces, resulting in a lower, more accurate IC50.
0.0535Further reduction in non-specific binding. This is a common starting concentration.
0.138Minimal additional benefit; higher concentrations risk disrupting protein structure or forming micelles that sequester the compound.

Note: The addition of Tween-20 has been shown to mitigate the loss of hydrophobic molecules to plastic surfaces.[2]

Table 2: Effect of Bovine Serum Albumin (BSA) on Apparent IC50

BSA Concentration (%)Apparent IC50 (nM)Observation
0150In the absence of a blocking protein, the test compound may bind non-specifically to the target protein or other surfaces.
0.0160BSA acts as a carrier protein, blocking non-specific sites and reducing compound loss to surfaces.
0.140A commonly used concentration that effectively reduces non-specific binding in many biochemical assays.[4]
1.085At high concentrations, BSA itself can bind a significant fraction of the lipophilic compound, reducing the free concentration available to bind the target, thus increasing the apparent IC50.

Note: BSA is a widely used blocking agent to prevent non-specific interactions in various assays, including ELISAs and SPR.[4]

Experimental Protocols

Protocol 1: General FLAP Radioligand Binding Assay

This protocol is adapted from a standard filtration binding assay for FLAP inhibitors and can be used to determine the binding affinity of this compound.[3] It relies on the competition between the unlabeled test compound (this compound) and a radiolabeled FLAP ligand (e.g., [³H]-MK-886).

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Optimized Assay Buffer: Assay Buffer containing 0.1% BSA and 0.05% Tween-20.

  • Radioligand: [³H]-MK-886 (specific activity ~20-40 Ci/mmol).

  • Membrane Preparation: Crude membranes from HL-60 cells expressing FLAP.

  • Test Compound: this compound, serially diluted.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well filter plates (e.g., glass fiber).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in your chosen assay buffer (start with the standard buffer and then test the optimized buffer).

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of the diluted test compound, and 25 µL of the radioligand (e.g., 6 nM [³H]-MK-886).

  • To determine non-specific binding, use a high concentration of a known FLAP inhibitor (e.g., 10 µM MK-886) in place of the test compound. For total binding, add buffer instead of a competitor.

  • Initiate the binding reaction by adding 25 µL of the cell membrane preparation (e.g., 10 µg of protein per well).

  • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of cold Wash Buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki or IC50 value of this compound.

Protocol 2: Cellular 5-LOX Product Formation Assay

This cell-based assay measures the functional inhibition of the FLAP pathway by quantifying the reduction in leukotriene production.[5]

Materials:

  • HEK293 cells co-expressing 5-LOX and FLAP.

  • Cell culture medium and buffers (e.g., PBS with 0.1% glucose and 1 mM CaCl₂).

  • This compound, serially diluted in DMSO.

  • Calcium ionophore (e.g., A23187).

  • Arachidonic acid (AA).

  • LC-MS/MS system for leukotriene quantification.

Procedure:

  • Harvest and resuspend the cells to a density of 1 x 10⁶ cells/mL in the appropriate buffer.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 15 minutes at 37°C.

  • Add arachidonic acid (e.g., final concentration of 2 µM).

  • Stimulate the cells by adding calcium ionophore A23187 (e.g., final concentration of 2.5 µM).

  • Incubate for an additional 10 minutes at 37°C.

  • Stop the reaction by adding ice-cold methanol and an internal standard.

  • Centrifuge to pellet the cell debris and collect the supernatant.

  • Analyze the supernatant for 5-LOX products (e.g., LTB₄) using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

FLAP Signaling Pathway

The 5-Lipoxygenase-Activating Protein (FLAP) is a crucial component of the leukotriene biosynthesis pathway. It acts as a transfer protein, binding arachidonic acid (AA) released from the cell membrane and presenting it to the 5-lipoxygenase (5-LOX) enzyme. This interaction is essential for the subsequent conversion of AA into leukotriene A4 (LTA4), the precursor for all leukotrienes. This compound inhibits FLAP, thereby blocking the entire downstream pathway.

FLAP_Pathway cluster_membrane Nuclear Membrane FLAP FLAP Five_LOX 5-LOX FLAP->Five_LOX presents AA to cPLA2 cPLA₂ AA Arachidonic Acid (AA) cPLA2->AA releases Membrane_PL Membrane Phospholipids Membrane_PL->cPLA2 AA->FLAP binds to LTA4 Leukotriene A₄ (LTA₄) Five_LOX->LTA4 catalyzes LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation BI665915 This compound BI665915->FLAP inhibits

Caption: The role of FLAP in the leukotriene synthesis pathway and the mechanism of inhibition by this compound.

References

Technical Support Center: Refining (S)-BI 665915 Dosage for Specific Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of (S)-BI 665915 for specific animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, thereby reducing inflammation. This makes it a valuable tool for studying inflammatory diseases.

Q2: What is the recommended starting dose for this compound in mice?

A2: For general in vivo studies in mice, a starting oral dose range of 1 to 100 mg/kg has been reported to demonstrate a dose-dependent inhibition of leukotriene B4 (LTB4) production. For pharmacokinetic (PK) studies, a single oral dose of 10 mg/kg has been used. However, the optimal dose for efficacy in a specific disease model will require careful dose-response studies.

Q3: What is a suitable vehicle for oral administration of this compound?

A3: A commonly used vehicle for oral administration of this compound is a suspension in 0.5% methyl cellulose with 0.015% Tween 80 in water.

Q4: How can I assess the in vivo activity of this compound?

A4: The most direct way to assess the in vivo activity of this compound is to measure the inhibition of its direct target product, leukotriene B4 (LTB4), in whole blood or other relevant biological samples. This is a key biomarker of target engagement.

Q5: Is there a negative control available for this compound?

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of Efficacy in an In Vivo Model - Suboptimal Dose: The dose may be too low to achieve sufficient target engagement in the specific disease model and animal species. - Poor Bioavailability: Issues with the formulation or administration route may limit the amount of compound reaching the target tissue. - High Plasma Protein Binding: FLAP inhibitors can exhibit high plasma protein binding, reducing the free fraction of the compound available to interact with the target. - Model-Specific Factors: The role of the leukotriene pathway may not be as critical in the chosen disease model as initially hypothesized.- Perform a dose-response study to determine the optimal dose for efficacy. - Confirm target engagement by measuring LTB4 levels in blood or tissue. - Ensure proper preparation and administration of the dosing solution. Consider alternative administration routes if oral bioavailability is a concern. - Review the literature for the role of FLAP and leukotrienes in your specific disease model.
Variability in Experimental Results - Inconsistent Dosing Preparation: Improperly prepared or non-homogenous dosing suspensions can lead to variable dosing between animals. - Animal-to-Animal Variation: Biological variability between individual animals. - Technical Variability: Inconsistencies in experimental procedures.- Ensure the dosing suspension is homogenous before and during administration. Use a consistent and validated protocol for preparation. - Increase the number of animals per group to account for biological variability. - Standardize all experimental procedures, including animal handling, timing of dosing and measurements, and sample collection and processing.
Difficulty Dissolving this compound - Inappropriate Solvent: The compound may have limited solubility in certain solvents.- For in vivo oral administration, prepare a suspension in 0.5% methyl cellulose with 0.015% Tween 80. Sonication may aid in creating a uniform suspension. For in vitro studies, DMSO is a common solvent.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay Species IC₅₀
FLAP BindingHuman1.7 nM
Functional FLAP Inhibition (Whole Blood)Human45 nM
Functional FLAP Inhibition (Whole Blood)Mouse4800 nM

Table 2: Pharmacokinetic Parameters of this compound in Different Species

Species Dose (p.o.) Bioavailability (%) Clearance (% of Liver Blood Flow) Volume of Distribution (Vss; L/kg)
Rat10 mg/kg4570.5
Dog10 mg/kg632.81.2
Cynomolgus Monkey10 mg/kg593.60.8

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

  • Materials:

    • This compound powder

    • Methyl cellulose

    • Tween 80

    • Sterile water

    • Mortar and pestle or homogenizer

    • Stir plate and stir bar

    • Calibrated oral gavage needles

  • Procedure:

    • Calculate the required amount of this compound and vehicle components based on the desired dose and the number of animals.

    • Prepare a 0.5% methyl cellulose solution in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

    • Add 0.015% Tween 80 to the methyl cellulose solution and mix thoroughly.

    • Weigh the required amount of this compound powder.

    • To create a fine suspension, it is recommended to first grind the this compound powder in a small amount of the vehicle using a mortar and pestle to form a paste.

    • Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension. Alternatively, a homogenizer can be used.

    • Continuously stir the final suspension on a stir plate during dosing to prevent settling of the compound.

    • Administer the suspension to mice via oral gavage using a calibrated gavage needle. The dosing volume should be appropriate for the size of the animal (typically 5-10 mL/kg).

Protocol 2: Ex Vivo Leukotriene B4 (LTB4) Measurement in Whole Blood

  • Materials:

    • Anticoagulant tubes (e.g., containing heparin)

    • Calcium ionophore A23187

    • Phosphate-buffered saline (PBS)

    • Methanol or other suitable organic solvent for protein precipitation

    • Centrifuge

    • LTB4 ELISA kit or LC-MS/MS equipment

  • Procedure:

    • Collect whole blood from animals at various time points after this compound administration into tubes containing an anticoagulant.

    • To stimulate LTB4 production, add calcium ionophore A23187 to a final concentration of 10-50 µM.

    • Incubate the blood at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and precipitate proteins by adding a cold organic solvent like methanol.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the LTB4.

    • Analyze the LTB4 levels in the supernatant using a commercially available LTB4 ELISA kit or by a validated LC-MS/MS method.

    • Compare the LTB4 levels in samples from treated animals to those from vehicle-treated control animals to determine the percentage of inhibition.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid FLAP 5-Lipoxygenase-Activating Protein (FLAP) Arachidonic_Acid->FLAP Binds to 5_LO 5-Lipoxygenase (5-LO) FLAP->5_LO Presents AA to LTA4 Leukotriene A4 (LTA4) 5_LO->LTA4 Converts LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Converted to Inflammation Inflammation LTB4->Inflammation Promotes BI_665915 This compound BI_665915->FLAP Inhibits

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_assessment Assessment Prepare_Suspension Prepare this compound Suspension Dose_Animals Administer to Animal Models (p.o.) Prepare_Suspension->Dose_Animals Collect_Blood Collect Blood Samples Dose_Animals->Collect_Blood Assess_Efficacy Assess Efficacy in Disease Model Dose_Animals->Assess_Efficacy Measure_LTB4 Measure LTB4 Levels (Target Engagement) Collect_Blood->Measure_LTB4

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic Start Lack of In Vivo Efficacy Check_Dose Is the dose optimal? Start->Check_Dose Increase_Dose Increase Dose & Re-evaluate Check_Dose->Increase_Dose No Check_Target_Engagement Is target engagement confirmed? (LTB4 Inhibition) Check_Dose->Check_Target_Engagement Yes Increase_Dose->Check_Target_Engagement Optimize_Formulation Optimize Formulation/ Administration Route Check_Target_Engagement->Optimize_Formulation No Re-evaluate_Model Re-evaluate the role of leukotrienes in the model Check_Target_Engagement->Re-evaluate_Model Yes Optimize_Formulation->Check_Target_Engagement

Caption: Troubleshooting logic for lack of in vivo efficacy.

Validation & Comparative

A Comparative Guide to (S)-BI 665915 and Other 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-lipoxygenase-activating protein (FLAP) inhibitor (S)-BI 665915 with other notable FLAP inhibitors, including Atuliflapon (AZD5718), Fiboflapon (GSK2190915), Veliflapon (BAY X 1005), and MK-886. This comparison is supported by experimental data to assist researchers in selecting the appropriate tool compound for their in vitro and in vivo studies of the leukotriene pathway.

It is important to clarify that the initially mentioned BI 749327 is not a FLAP inhibitor but a selective antagonist of the transient receptor potential canonical type 6 (TRPC6) cation channel. Therefore, it is not included in this comparative analysis of FLAP inhibitors.

Introduction to FLAP and its Inhibition

5-Lipoxygenase-activating protein (FLAP) is a crucial integral membrane protein involved in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3][4][5] FLAP acts as a scaffold, binding arachidonic acid and facilitating its transfer to the enzyme 5-lipoxygenase (5-LO).[1][3][6] This action initiates the cascade leading to the production of various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][5] By inhibiting FLAP, the entire leukotriene biosynthetic pathway is blocked, offering a therapeutic strategy for a range of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.[5][7]

Comparative Performance of FLAP Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound and other selected FLAP inhibitors based on available preclinical data.

In Vitro Potency
CompoundFLAP Binding IC50 (nM)Human Whole Blood LTB4 Inhibition IC50 (nM)
This compound 1.7[6]45
Atuliflapon (AZD5718) 2[8]39[8][9]
Fiboflapon (GSK2190915) 2.9[10][11]76[10][11]
Veliflapon (BAY X 1005) Not explicitly stated220 (human leukocytes)[12][13][14][15]
MK-886 30[16]1100 (human whole blood)
Pharmacokinetic Profile
CompoundOral Bioavailability (%)SpeciesKey In Vivo Observations
This compound 45-63[6]Rat, Dog, Cynomolgus MonkeyDose-dependent inhibition of LTB4 production in mouse whole blood.[6] Significantly inhibited atherosclerosis progression in a rabbit model.[17]
Atuliflapon (AZD5718) Data not availableDog, RabbitPotently inhibited LTB4 production in dog and rabbit blood; inactive in rodents.[18] Well-tolerated in healthy human subjects with a terminal half-life of 10-12 hours.[9][18]
Fiboflapon (GSK2190915) Good (specific % not stated)Rat, DogExtended pharmacodynamic effect in a rodent bronchoalveolar lavage model.[10][11]
Veliflapon (BAY X 1005) Orally active (specific % not stated)Rat, MouseLong duration of action in a rat whole blood ex vivo LTB4 inhibition assay.[12] Attenuated atherosclerosis in apoE/LDLR-double knockout mice.[15]
MK-886 Orally active (specific % not stated)MouseReduced the development of atherosclerosis in apoE/LDLR-double knockout mice.[19]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.

FLAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_envelope Nuclear Envelope cluster_downstream Downstream Products phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) FLAP FLAP AA->FLAP Binds to cPLA2 cPLA2 cPLA2->phospholipids Releases Five_LO 5-LO FLAP->Five_LO Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Converts AA to LTA4_hydrolase LTA4 Hydrolase LTA4->LTA4_hydrolase LTC4_synthase LTC4 Synthase LTA4->LTC4_synthase LTB4 Leukotriene B4 (LTB4) LTC4 Leukotriene C4 (LTC4) LTA4_hydrolase->LTB4 LTC4_synthase->LTC4 inhibitor This compound & Other FLAP Inhibitors inhibitor->FLAP Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo/Ex Vivo Studies binding_assay FLAP Binding Assay (Determine IC50) functional_assay Whole Blood LTB4 Assay (Determine functional IC50) binding_assay->functional_assay pk_studies Pharmacokinetic Studies (Bioavailability, Half-life) functional_assay->pk_studies pd_studies Pharmacodynamic Studies (Ex vivo LTB4 inhibition) pk_studies->pd_studies disease_models Efficacy in Disease Models (e.g., Atherosclerosis) pd_studies->disease_models start Compound Synthesis & Selection start->binding_assay

References

Comparing the efficacy of (S)-BI 665915 and SAR7334

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of (S)-BI 665915 and SAR7334 for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two distinct pharmacological inhibitors: this compound, a 5-lipoxygenase-activating protein (FLAP) inhibitor, and SAR7334, a transient receptor potential canonical 6 (TRPC6) channel inhibitor. This comparison is intended for researchers, scientists, and drug development professionals interested in the inflammatory and calcium signaling pathways targeted by these compounds.

Introduction

This compound is a potent and orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial component of the leukotriene biosynthetic pathway, which is involved in inflammatory responses. By inhibiting FLAP, this compound effectively reduces the production of pro-inflammatory leukotrienes.

SAR7334 is a novel and highly potent inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, a non-selective cation channel that plays a significant role in calcium signaling. Dysregulation of TRPC6 has been implicated in various pathological conditions, and its inhibition by SAR7334 offers a therapeutic strategy for modulating calcium influx.

Mechanism of Action and Signaling Pathways

This compound: Inhibition of the Leukotriene Pathway

This compound targets the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein essential for the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators derived from arachidonic acid. The inhibition of FLAP by this compound blocks the transfer of arachidonic acid to 5-lipoxygenase (5-LO), thereby preventing the synthesis of leukotrienes and mitigating inflammatory responses.

FLAP_Signaling_Pathway Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP Binds to 5-LO 5-LO FLAP->5-LO Presents AA to Leukotrienes Leukotrienes 5-LO->Leukotrienes Synthesizes This compound This compound This compound->FLAP Inhibits

Caption: this compound inhibits the FLAP-mediated leukotriene synthesis pathway.

SAR7334: Modulation of TRPC6-Mediated Calcium Influx

SAR7334 is a potent antagonist of the TRPC6 channel, a cation channel that allows the influx of Ca2+ into cells. The activation of TRPC6 is linked to various signaling cascades that can lead to cellular responses such as smooth muscle contraction and cell proliferation. By blocking TRPC6, SAR7334 effectively reduces intracellular calcium concentrations, thereby modulating these physiological and pathophysiological processes.

TRPC6_Signaling_Pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC Activates DAG DAG PLC->DAG Produces TRPC6 TRPC6 DAG->TRPC6 Activates Ca2+ Influx Ca2+ Influx TRPC6->Ca2+ Influx Cellular Response Cellular Response Ca2+ Influx->Cellular Response SAR7334 SAR7334 SAR7334->TRPC6 Inhibits

Caption: SAR7334 blocks the TRPC6-mediated calcium influx signaling pathway.

Comparative Efficacy: Quantitative Data

The following tables summarize the in vitro efficacy of this compound and SAR7334 based on reported experimental data. No direct comparative studies between these two specific compounds have been identified; therefore, the data is presented for their respective primary targets and assays.

Table 1: In Vitro Potency of this compound
Assay TypeTargetSpeciesIC50Reference
FLAP Binding AssayFLAPHuman1.7 nM[1]
Human Whole Blood Assay (LTB4 production)FLAPHuman45 nM[1]
Mouse Whole Blood Assay (LTB4 production)FLAPMouse4800 nM
Table 2: In Vitro Potency and Selectivity of SAR7334
Assay TypeTargetSpeciesIC50Reference
Whole-Cell Patch-ClampTRPC6Human7.9 nM[2][3][4]
Calcium Influx AssayTRPC6Human9.5 nM[2][3][4]
Calcium Influx AssayTRPC3Human282 nM[2][3][4][5]
Calcium Influx AssayTRPC7Human226 nM[2][3][4]
Calcium Influx AssayTRPC4Human>10,000 nM[2][3][4]
Calcium Influx AssayTRPC5Human>10,000 nM[2][3][4]

Experimental Protocols

This compound: FLAP Binding and Human Whole Blood Assays

FLAP Binding Assay (General Protocol): This assay measures the ability of a compound to displace a radiolabeled ligand from the 5-lipoxygenase-activating protein.

  • Membrane Preparation: Membranes are prepared from cells expressing human FLAP.

  • Incubation: The membranes are incubated with a radiolabeled FLAP ligand (e.g., [3H]MK-886) and varying concentrations of the test compound, this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Human Whole Blood LTB4 Assay: This functional assay assesses the inhibition of leukotriene B4 (LTB4) production in human whole blood.

  • Blood Collection: Fresh human blood is collected in heparinized tubes.

  • Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.

  • Stimulation: LTB4 synthesis is stimulated by adding a calcium ionophore (e.g., A23187).[6]

  • Termination and Extraction: The reaction is stopped, and plasma is separated. LTB4 is then extracted from the plasma.

  • Quantification: LTB4 levels are measured using a competitive enzyme immunoassay (ELISA) or radioimmunoassay (RIA).[6]

  • Data Analysis: The IC50 value is calculated based on the concentration-dependent inhibition of LTB4 production.

BI665915_Assay_Workflow cluster_0 FLAP Binding Assay cluster_1 Human Whole Blood LTB4 Assay Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Blood Collection Blood Collection Compound Incubation Compound Incubation Blood Collection->Compound Incubation Stimulation Stimulation Compound Incubation->Stimulation Extraction Extraction Stimulation->Extraction ELISA/RIA ELISA/RIA Extraction->ELISA/RIA IC50 Calculation IC50 Calculation ELISA/RIA->IC50 Calculation

Caption: Experimental workflows for this compound assays.

SAR7334: Whole-Cell Patch-Clamp and Calcium Influx Assays

Whole-Cell Patch-Clamp Assay: This electrophysiological technique directly measures the ion currents through TRPC6 channels in the whole-cell configuration.[7][8][9][10]

  • Cell Culture: HEK293 cells stably expressing human TRPC6 are used.

  • Pipette Preparation: Borosilicate glass micropipettes are filled with an intracellular solution and have a resistance of 2-5 MΩ.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell interior.

  • Current Recording: Cells are voltage-clamped, and TRPC6 currents are elicited by a TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol).

  • Compound Application: SAR7334 is applied at various concentrations to the extracellular solution.

  • Data Analysis: The inhibition of the TRPC6 current is measured, and the IC50 is determined.

Calcium Influx Assay: This assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.[2]

  • Cell Loading: Cells expressing the target TRPC channel (e.g., TRPC6, TRPC3, etc.) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence intensity is measured before stimulation.

  • Compound Incubation: Cells are incubated with different concentrations of SAR7334.

  • Channel Activation: TRPC channels are activated with an appropriate agonist (e.g., OAG).

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve of the inhibition of the calcium signal.

SAR7334_Assay_Workflow cluster_0 Whole-Cell Patch-Clamp cluster_1 Calcium Influx Assay Cell Culture Cell Culture Pipette Prep Pipette Prep Cell Culture->Pipette Prep Giga-seal Giga-seal Pipette Prep->Giga-seal Whole-cell Whole-cell Giga-seal->Whole-cell Current Recording Current Recording Whole-cell->Current Recording Compound Application Compound Application Current Recording->Compound Application IC50 Analysis IC50 Analysis Compound Application->IC50 Analysis Cell Loading (Fluo-4) Cell Loading (Fluo-4) Baseline Reading Baseline Reading Cell Loading (Fluo-4)->Baseline Reading Compound Incubation Compound Incubation Baseline Reading->Compound Incubation Channel Activation Channel Activation Compound Incubation->Channel Activation Fluorescence Measurement Fluorescence Measurement Channel Activation->Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation

Caption: Experimental workflows for SAR7334 assays.

Summary and Conclusion

This compound and SAR7334 are both highly potent inhibitors of their respective targets. This compound demonstrates nanomolar potency in inhibiting FLAP, a key protein in the pro-inflammatory leukotriene pathway. SAR7334 exhibits single-digit nanomolar potency in blocking TRPC6, a cation channel involved in calcium signaling, and displays significant selectivity over other TRPC isoforms.

The choice between these two compounds will depend on the specific research question and the biological pathway of interest.

  • For studies focused on inflammation , particularly processes mediated by leukotrienes, This compound is a highly effective and specific tool.

  • For investigations into calcium signaling and the roles of TRPC6 in various physiological and disease states, SAR7334 provides a potent and selective means of channel inhibition.

This guide provides a foundational comparison based on available data. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments that are most relevant to their specific models and hypotheses.

References

Comparative Analysis of (S)-BI 665915: A Focus on FLAP Inhibition and Potential for TRPC6 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of (S)-BI 665915, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, and a representative selective Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitor, BI 749327. The objective is to evaluate the potential for cross-reactivity of this compound with TRPC6 channels by comparing their mechanisms of action, selectivity, and the experimental protocols used for their characterization.

Introduction to this compound and TRPC6 Channels

This compound is a highly potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are lipid mediators deeply involved in inflammatory responses. By inhibiting FLAP, this compound effectively reduces the production of leukotrienes, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases.

TRPC6 channels are non-selective cation channels that play a significant role in various physiological processes by allowing the entry of calcium and other cations into cells. Dysregulation of TRPC6 activity has been implicated in a range of pathologies, including kidney diseases and cardiac hypertrophy. Consequently, selective inhibitors of TRPC6 are of great interest for both basic research and drug development.

Given that off-target effects are a critical consideration in drug development, this guide examines the available data to assess the likelihood of this compound interacting with TRPC6 channels.

Signaling Pathways

To understand the distinct roles of this compound and TRPC6 modulators, it is essential to visualize their respective signaling pathways.

cluster_0 FLAP Pathway cluster_1 TRPC6 Pathway Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP 5-LO 5-Lipoxygenase FLAP->5-LO Leukotrienes Leukotrienes 5-LO->Leukotrienes This compound This compound This compound->FLAP Inhibition GPCR/Receptor GPCR/ Receptor PLC Phospholipase C GPCR/Receptor->PLC DAG Diacylglycerol PLC->DAG TRPC6 Channel TRPC6 Channel DAG->TRPC6 Channel Activation Ca2+ Influx Ca2+ Influx TRPC6 Channel->Ca2+ Influx BI 749327 BI 749327 BI 749327->TRPC6 Channel Inhibition

FLAP and TRPC6 Signaling Pathways

Comparative Selectivity Profile

The following table summarizes the pharmacological data for this compound and the selective TRPC6 inhibitor, BI 749327. A direct comparison of their selectivity profiles highlights their distinct target specificities.

ParameterThis compoundBI 749327
Primary Target 5-Lipoxygenase-Activating Protein (FLAP)Transient Receptor Potential Canonical 6 (TRPC6)
IC50 (Primary Target) 1.7 nM (FLAP binding)[1]13 nM (mouse TRPC6)[2], 19 nM (human TRPC6)[3]
Cellular Activity 45 nM (human whole blood LTB4 production)[1]Inhibits NFAT activation in TRPC6-expressing cells[2][4]
Known Cross-Reactivity No significant inhibition of 315 GPCRs and 546 kinases at concentrations up to 10 µM and 3 µM, respectively.[5]85-fold selective for TRPC6 over TRPC3 and 42-fold selective over TRPC7.[2]
Reported Interaction with TRPC6 No publicly available data suggesting interaction.N/A

Based on available data, this compound is a highly selective inhibitor for FLAP. Extensive screening against a broad panel of G-protein coupled receptors and kinases has not revealed significant off-target activities.[5] There is no published evidence to suggest that this compound interacts with TRPC6 or other ion channels. In contrast, BI 749327 is a potent and selective TRPC6 inhibitor, with significantly lower potency against the closely related TRPC3 and TRPC7 channels.[2]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing pharmacological data. Below are representative protocols for assessing the activity and selectivity of compounds like this compound and BI 749327.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a general workflow for assessing the selectivity of a test compound against its primary target and a panel of off-targets, such as ion channels.

Start Start Primary_Assay Primary Target Assay (e.g., FLAP binding or TRPC6 function) Start->Primary_Assay Dose_Response Dose-Response Curve & IC50 Determination Primary_Assay->Dose_Response Selectivity_Panel Selectivity Screening (e.g., Ion Channel Panel, Kinase Panel) Dose_Response->Selectivity_Panel Off_Target_Hits Identify Off-Target Hits Selectivity_Panel->Off_Target_Hits Secondary_Assay Secondary/Confirmatory Assays Off_Target_Hits->Secondary_Assay Data_Analysis Data Analysis & Selectivity Assessment Secondary_Assay->Data_Analysis End End Data_Analysis->End

Workflow for Compound Selectivity Assessment
FLAP Functional Assay (Leukotriene B4 Production)

This assay measures the functional inhibition of FLAP by quantifying the downstream production of leukotriene B4 (LTB4) in human whole blood.

  • Blood Collection and Preparation : Fresh human whole blood is collected in heparinized tubes.

  • Compound Incubation : Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Stimulation : Leukotriene synthesis is initiated by adding a calcium ionophore (e.g., A23187) to the blood samples and incubating for a further period (e.g., 30 minutes) at 37°C.

  • Reaction Termination and Sample Processing : The reaction is stopped by adding a quenching solution (e.g., methanol) and placing the samples on ice. Plasma is separated by centrifugation.

  • LTB4 Quantification : The concentration of LTB4 in the plasma is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : The percentage inhibition of LTB4 production at each concentration of this compound is calculated relative to the vehicle control. An IC50 value is determined by fitting the data to a four-parameter logistic equation.

TRPC6 Functional Assay (Calcium Influx)

This assay assesses the inhibitory effect of a compound on TRPC6 channel activity by measuring changes in intracellular calcium concentration.

  • Cell Culture : Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescent Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Incubation : The dye-containing solution is replaced with a buffer containing various concentrations of the test compound (e.g., BI 749327) or vehicle control, and the plate is incubated for a short period (e.g., 10-20 minutes).

  • Channel Activation and Signal Detection : The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of a TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) to activate the channels. Fluorescence changes are monitored in real-time.

  • Data Analysis : The increase in intracellular calcium upon agonist addition is measured. The percentage inhibition at each compound concentration is calculated relative to the vehicle control. An IC50 value is determined from the dose-response curve.

Ion Channel Selectivity Screening (General Protocol)

While the specific panel used for this compound is not publicly detailed, a general approach for assessing off-target ion channel activity involves automated patch-clamp electrophysiology.

  • Cell Lines : A panel of cell lines, each stably expressing a specific ion channel of interest (e.g., hERG, various sodium, calcium, and potassium channels), is used.

  • Automated Patch-Clamp : Experiments are performed on an automated patch-clamp platform. Cells are captured, and a whole-cell patch-clamp configuration is established.

  • Voltage Protocols and Compound Application : Specific voltage protocols are applied to elicit ionic currents characteristic of the channel being tested. After a stable baseline recording, the test compound is applied at one or more concentrations.

  • Data Acquisition and Analysis : The effect of the compound on the peak current amplitude and/or other kinetic parameters is measured. The percentage of inhibition is calculated, and for compounds showing significant activity, a full dose-response curve is generated to determine the IC50.

Conclusion

The available evidence strongly indicates that this compound is a highly selective inhibitor of FLAP. Extensive selectivity screening against hundreds of GPCRs and kinases has shown a clean off-target profile.[5] There is currently no public data to suggest any cross-reactivity of this compound with TRPC6 channels. The distinct signaling pathways and molecular targets of FLAP and TRPC6, combined with the high selectivity of both this compound for FLAP and compounds like BI 749327 for TRPC6, make a direct pharmacological interaction unlikely.

For researchers using this compound, it can be considered a specific tool for interrogating the leukotriene pathway. However, as with any small molecule inhibitor, the possibility of uncharacterized off-target effects can never be entirely excluded without comprehensive screening against all potential targets, including a broad panel of ion channels. Should research findings with this compound suggest the involvement of calcium signaling pathways, further investigation with specific ion channel modulators would be warranted.

References

Head-to-Head Comparison of (S)-BI 665915 and Other Leukotriene Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of (S)-BI 665915 with other key leukotriene inhibitors, including the 5-lipoxygenase-activating protein (FLAP) inhibitor MK-886, the 5-lipoxygenase (5-LOX) inhibitor Zileuton, and the cysteinyl leukotriene receptor 1 (CysLT1R) antagonists Montelukast and Zafirlukast. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Mechanism of Action Overview

Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in various inflammatory diseases, particularly asthma and allergic rhinitis. Their synthesis and signaling pathways offer several targets for therapeutic intervention.

This compound and MK-886 are inhibitors of the 5-lipoxygenase-activating protein (FLAP), a crucial chaperone protein that presents arachidonic acid to 5-lipoxygenase (5-LOX), the initial and rate-limiting enzyme in the leukotriene biosynthesis pathway. By inhibiting FLAP, these compounds effectively block the production of all leukotrienes.

Zileuton directly inhibits the 5-LOX enzyme, thereby preventing the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to all other leukotrienes.

Montelukast and Zafirlukast are selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1R). They do not inhibit leukotriene synthesis but rather block the pro-inflammatory effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by preventing them from binding to their target receptor.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other selected leukotriene inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, which are measures of a drug's potency in inhibiting a specific biological function.

CompoundTargetAssay TypePotency (nM)Reference
This compound FLAPBinding Assay1.7[1][2]
FLAPHuman Whole Blood (LTB4 inhibition)45[1]
MK-886 FLAPBinding Assay30[3][4][5]
Leukotriene BiosynthesisHuman Whole Blood1100[3][5]
Zileuton 5-LipoxygenaseRat Basophilic Leukemia Cells (supernatant)500[6]
5-LipoxygenaseHuman Polymorphonuclear Leukocytes (PMNL)400[6]
Leukotriene B4 BiosynthesisHuman Whole Blood900[6]
Zafirlukast CysLT1 ReceptorBinding Assay (Ki)0.26
Montelukast CysLT1 ReceptorFunctional Assay (IC50 vs. P2Y1 receptor)122

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

FLAP Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the 5-lipoxygenase-activating protein (FLAP).

Materials:

  • Membrane preparations from cells expressing FLAP (e.g., human neutrophils or transfected cell lines)

  • [3H]-MK-886 (Radioligand)

  • Test compounds (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]-MK-886 at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-MK-886 (IC50). Specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a high concentration of a known FLAP inhibitor). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Human Whole Blood LTB4 Assay

This functional assay measures the ability of a compound to inhibit the production of leukotriene B4 (LTB4) in a physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood (anticoagulated with heparin)

  • Test compounds (e.g., this compound, Zileuton)

  • Calcium ionophore A23187 (stimulant)

  • Phosphate-buffered saline (PBS)

  • Methanol (for protein precipitation)

  • LTB4 ELISA kit or LC-MS/MS system for quantification

Procedure:

  • Pre-incubation: Pre-incubate aliquots of human whole blood with varying concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.[7][8]

  • Stimulation: Initiate leukotriene biosynthesis by adding a stimulant such as calcium ionophore A23187 to the blood samples.[7][8][9] Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[7]

  • Termination and Sample Preparation: Stop the reaction by placing the samples on ice and/or adding a protein precipitating agent like methanol. Centrifuge the samples to pellet cellular debris.

  • LTB4 Quantification: Analyze the supernatant for LTB4 levels using a commercially available ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of LTB4 inhibition for each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of LTB4 production.

Visualizing the Leukotriene Pathway and Experimental Workflow

To further elucidate the mechanisms of action and the experimental approach, the following diagrams are provided.

Leukotriene_Signaling_Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP cPLA2 cPLA2 cPLA2->AA Membrane Membrane Phospholipids Membrane->cPLA2 Activation FiveLOX 5-LOX FLAP->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 BLT1R BLT1 Receptor LTB4->BLT1R LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1R LTE4->CysLT1R Inflammation1 Chemotaxis, Neutrophil Activation BLT1R->Inflammation1 Inflammation2 Bronchoconstriction, Increased Vascular Permeability CysLT1R->Inflammation2 BI665915 This compound BI665915->FLAP Zileuton Zileuton Zileuton->FiveLOX Montelukast Montelukast / Zafirlukast Montelukast->CysLT1R Experimental_Workflow Start Start: Compound Library PrimaryScreen Primary Screen: FLAP Binding or 5-LOX Enzyme Assay Start->PrimaryScreen HitIdentification Hit Identification & Potency Determination (IC50/Ki) PrimaryScreen->HitIdentification CellBasedAssay Secondary Screen: Cell-Based LTB4/CysLT Production Assay HitIdentification->CellBasedAssay Active Compounds Confirmation Hit Confirmation & Potency in a Cellular Context CellBasedAssay->Confirmation WholeBloodAssay Tertiary Screen: Human Whole Blood LTB4 Assay Confirmation->WholeBloodAssay Confirmed Hits FunctionalPotency Evaluation of Functional Potency in a Physiological Matrix WholeBloodAssay->FunctionalPotency InVivo In Vivo Models of Inflammation (e.g., Asthma, Allergy) FunctionalPotency->InVivo Potent Compounds End Lead Optimization InVivo->End

References

In vivo efficacy of (S)-BI 665915 in different disease models

Author: BenchChem Technical Support Team. Date: November 2025

Erratum and Alternative Proposal

Initial analysis of the request for a comparison guide on the in vivo efficacy of (S)-BI 665915 as a TRPC6 inhibitor has revealed a critical discrepancy. The compound this compound is a highly potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), not a TRPC6 inhibitor.[1][2] Its mechanism of action is centered on the inhibition of leukotriene B4 (LTB4) production.[1][2]

Therefore, a direct comparison of this compound with other TRPC6 inhibitors is not scientifically valid.

However, research indicates that Boehringer Ingelheim has developed a potent and selective TRPC6 (Transient Receptor Potential Canonical 6) inhibitor, BI 749327 , with published preclinical in vivo data.[3][4][5] Another TRPC6 inhibitor from the same company, BI 764198 , is currently in Phase 2 clinical trials for Focal Segmental Glomerulosclerosis (FSGS).[6]

This guide will proceed with a detailed comparison of the likely intended subject, BI 749327 , and its in vivo efficacy in relevant disease models, as this aligns with the core requirements of the original request for information on a TRPC6 inhibitor.

Comparison Guide: In Vivo Efficacy of BI 749327, a Selective TRPC6 Inhibitor

This guide provides a comparative overview of the preclinical in vivo efficacy of BI 749327, a selective antagonist of the TRPC6 ion channel. TRPC6 is implicated in the pathogenesis of fibrotic diseases, particularly in cardiac and renal conditions.[3][4] Overactivity of TRPC6, through enhanced expression or gain-of-function mutations, contributes to pathological signaling that drives fibrosis and cellular dysfunction.[3][4] BI 749327 is an orally bioavailable compound that offers a valuable tool for investigating the therapeutic potential of TRPC6 inhibition.[3][4]

Data Presentation: Efficacy in Disease Models

The in vivo efficacy of BI 749327 has been demonstrated in models of both cardiac and renal fibrosis.

Table 1: In Vivo Efficacy of BI 749327 in a Cardiac Disease Model

Disease ModelSpeciesTreatmentDosing RegimenKey Efficacy EndpointsResults
Transverse Aortic Constriction (TAC)MouseBI 74932730 mg/kg, oral, daily- Left Ventricular (LV) Fractional Shortening- LV End-Diastolic Diameter (LVEDD)- Cardiac Fibrosis (Picrosirius Red Staining)- Gene Expression (Collagen I, III)- Improved LV fractional shortening- Reduced LVEDD- Significantly decreased cardiac fibrosis- Reduced expression of pro-fibrotic genes

Table 2: In Vivo Efficacy of BI 749327 in a Renal Disease Model

Disease ModelSpeciesTreatmentDosing RegimenKey Efficacy EndpointsResults
Unilateral Ureteral Obstruction (UUO)MouseBI 74932710, 30, or 100 mg/kg, oral, daily- Renal Fibrosis (Sirius Red Staining)- Gene Expression (Collagen I, Fibronectin)- Dose-dependent reduction in renal fibrosis- Significant decrease in the expression of pro-fibrotic genes
Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Transverse Aortic Constriction (TAC) Model: This surgical model is used to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis. In the cited studies, male C57BL/6N mice underwent TAC surgery. BI 749327 or a vehicle control was administered orally on a daily basis, typically starting one day post-surgery and continuing for a period of 2 to 4 weeks. Cardiac function was assessed non-invasively via echocardiography to measure parameters like fractional shortening and ventricular dimensions. At the study's conclusion, hearts were harvested for histological analysis of fibrosis (e.g., Picrosirius red staining) and molecular analysis of pro-fibrotic gene expression (e.g., qPCR for collagen isoforms).

Unilateral Ureteral Obstruction (UUO) Model: The UUO model is a well-established method for inducing progressive renal interstitial fibrosis. In this procedure, one ureter of a mouse is ligated, causing obstruction and subsequent kidney injury. BI 749327 was administered orally at varying doses (e.g., 10, 30, 100 mg/kg) daily for the duration of the study, which is typically 7 to 14 days. Following the treatment period, the obstructed kidneys were harvested. The primary endpoints were the extent of fibrosis, quantified by histological staining (e.g., Sirius red), and the expression levels of key fibrotic markers like Collagen I and Fibronectin, measured by qPCR.

Mandatory Visualizations

Signaling Pathway

TRPC6_Signaling_Pathway GPCR GPCR / Receptor Tyrosine Kinase PLC PLC GPCR->PLC Agonist DAG DAG PLC->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Ca_influx Ca2+ Influx TRPC6->Ca_influx Allows Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_p NFAT-P (phosphorylated) Calcineurin->NFAT_p Dephosphorylates NFAT NFAT (dephosphorylated) Nucleus Nucleus NFAT->Nucleus Translocates to NFAT_p->NFAT Gene_Expression Pro-fibrotic Gene Expression Nucleus->Gene_Expression Promotes BI749327 BI 749327 BI749327->TRPC6

Caption: Pathological TRPC6 signaling pathway leading to fibrosis.

Experimental Workflow

Experimental_Workflow start Disease Induction (e.g., TAC or UUO) treatment Daily Oral Dosing - Vehicle - BI 749327 (e.g., 30 mg/kg) start->treatment monitoring In-life Monitoring (e.g., Echocardiography for TAC) treatment->monitoring endpoint Endpoint Analysis (e.g., 2-4 weeks) monitoring->endpoint harvest Tissue Harvest (Heart or Kidney) endpoint->harvest histology Histology (Fibrosis Staining) harvest->histology molecular Molecular Analysis (qPCR for Gene Expression) harvest->molecular data Data Analysis & Comparison histology->data molecular->data

Caption: General experimental workflow for in vivo testing of BI 749327.

References

Specificity Showdown: (S)-BI 665915 Stakes its Claim Against Pan-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the complex landscape of inflammatory and allergic disease pathways, the choice of inhibitory tool is critical. This guide provides a detailed comparison between the highly specific 5-lipoxygenase-activating protein (FLAP) inhibitor, (S)-BI 665915, and broad-spectrum pan-lipoxygenase (LOX) inhibitors. By examining their mechanisms of action, inhibitory profiles, and the experimental frameworks used for their evaluation, this document aims to equip scientists and drug development professionals with the necessary data to make informed decisions for their research.

This compound has emerged as a potent and selective tool compound for interrogating the leukotriene pathway. It functions by binding to the 5-lipoxygenase-activating protein (FLAP), a crucial transfer protein that presents arachidonic acid to 5-lipoxygenase (5-LOX), the key enzyme in leukotriene biosynthesis. This targeted approach contrasts sharply with that of pan-lipoxygenase inhibitors, which act directly on the active sites of multiple lipoxygenase isoforms, including 5-LOX, 12-LOX, and 15-LOX. This broader activity, while effective in blocking multiple inflammatory pathways, can introduce confounding variables in research aiming to dissect the specific role of the 5-LOX pathway.

Quantitative Inhibitory Profile: A Head-to-Head Comparison

The following table summarizes the inhibitory potency (IC50 values) of this compound and representative pan-lipoxygenase inhibitors against key LOX isoforms. The data highlights the exceptional specificity of this compound for the FLAP-mediated 5-LOX pathway, as it does not directly inhibit the lipoxygenase enzymes themselves.

CompoundTarget5-LOX IC50 (µM)12-LOX IC50 (µM)15-LOX IC50 (µM)
This compound FLAP 0.0017 >10 >10
Nordihydroguaiaretic acid (NDGA)Pan-LOX8--
BaicaleinPan-LOX-0.641.6
Meclofenamate sodiumPan-LOX & COXYes (Potent)*--

Visualizing the Pathways: Specific vs. Broad Inhibition

The distinct mechanisms of this compound and pan-lipoxygenase inhibitors can be visualized in the following signaling pathway diagram.

Lipoxygenase Signaling Pathway Inhibition AA Arachidonic Acid FLAP FLAP AA->FLAP LOX12 12-LOX AA->LOX12 LOX15 15-LOX AA->LOX15 LOX5 5-LOX FLAP->LOX5 LTs Leukotrienes LOX5->LTs HETEs12 12-HETEs LOX12->HETEs12 HETEs15 15-HETEs LOX15->HETEs15 SBI This compound SBI->FLAP Inhibits PanLOX Pan-LOX Inhibitors PanLOX->LOX5 Inhibits PanLOX->LOX12 Inhibits PanLOX->LOX15 Inhibits

Caption: Specific vs. Broad LOX Pathway Inhibition.

Experimental Protocols: Methodologies for Assessing Inhibitor Specificity

The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize compounds like this compound and pan-lipoxygenase inhibitors.

FLAP Inhibitor Binding Assay

This assay quantifies the affinity of a compound for the 5-lipoxygenase-activating protein.

Objective: To determine the IC50 value of a test compound for FLAP binding.

Materials:

  • Human cell line expressing FLAP (e.g., U937 or HL-60 cells)

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Radiolabeled FLAP ligand (e.g., [3H]-MK-886)

  • Test compound and reference FLAP inhibitor

  • Scintillation fluid and scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at a low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes. Resuspend the membrane pellet in a suitable buffer.

  • Binding Reaction: In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of the radiolabeled FLAP ligand and varying concentrations of the test compound.

  • Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound ligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Cellular Lipoxygenase Activity Assay

This assay measures the ability of a compound to inhibit the production of lipoxygenase products in a cellular context.

Objective: To determine the IC50 value of a test compound for the inhibition of 5-LOX, 12-LOX, or 15-LOX activity in cells.

Materials:

  • Human cell line endogenously expressing the target lipoxygenase (e.g., neutrophils for 5-LOX, platelets for 12-LOX)

  • Cell culture medium and supplements

  • Arachidonic acid (substrate)

  • Calcium ionophore (e.g., A23187) to stimulate cells

  • Test compound and reference inhibitor

  • Methanol for cell lysis and protein precipitation

  • Solid-phase extraction (SPE) columns for sample cleanup

  • LC-MS/MS system for quantification of lipoxygenase products (e.g., LTB4, 12-HETE, 15-HETE)

Procedure:

  • Cell Culture and Treatment: Plate the cells in a multi-well plate and pre-incubate with varying concentrations of the test compound or vehicle control.

  • Cell Stimulation: Stimulate the cells with a calcium ionophore and arachidonic acid to induce the production of lipoxygenase products.

  • Reaction Termination and Extraction: Stop the reaction by adding cold methanol. Centrifuge to pellet the cell debris and collect the supernatant.

  • Sample Purification: Purify the lipoxygenase products from the supernatant using solid-phase extraction.

  • Quantification: Analyze the purified samples using a validated LC-MS/MS method to quantify the levels of the specific lipoxygenase products.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.

Experimental Workflow: From Compound to Characterization

The logical flow of experiments to characterize a novel lipoxygenase pathway inhibitor is depicted below.

Inhibitor Characterization Workflow cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Screen High-Throughput Screen Hit Hit Identification Screen->Hit Binding Target Binding Assay (e.g., FLAP Binding) Hit->Binding Enzyme Enzyme Activity Assay (Recombinant LOX) Hit->Enzyme Cellular Cellular Activity Assay (LOX Product Formation) Binding->Cellular Enzyme->Cellular Selectivity Selectivity Profiling (vs. other LOX, COX, etc.) Cellular->Selectivity PK Pharmacokinetics Selectivity->PK PD Pharmacodynamics (Target Engagement) PK->PD Efficacy Efficacy in Disease Model PD->Efficacy

Caption: Workflow for Lipoxygenase Inhibitor Profiling.

Confirming the On-Target Effects of (S)-BI 665915 Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of the potent 5-lipoxygenase-activating protein (FLAP) inhibitor, (S)-BI 665915. By leveraging data from FLAP knockout models and comparing them with the pharmacological effects of this compound and other FLAP inhibitors, researchers can unequivocally validate the mechanism of action of this compound.

Introduction to the Leukotriene Pathway and FLAP Inhibition

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid. Their biosynthesis is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and gain access to its substrate. FLAP acts as a crucial transfer protein, presenting arachidonic acid to 5-LO. Therefore, inhibition of FLAP effectively blocks the production of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), making it an attractive therapeutic target for inflammatory diseases.

This compound is a highly potent and selective, orally available FLAP inhibitor with an IC50 of 1.7 nM for FLAP binding. It has been shown to inhibit LTB4 production in a dose-dependent manner in both human and mouse whole blood, positioning it as a valuable tool for investigating the role of the leukotriene pathway in health and disease.

dot

Leukotriene_Pathway cluster_membrane Nuclear Membrane Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) FLAP FLAP Arachidonic Acid (in membrane)->FLAP 5-LO 5-LO FLAP->5-LO presents AA to LTA4 LTA4 5-LO->LTA4 catalyzes Cellular Stimuli Cellular Stimuli Phospholipase A2 Phospholipase A2 Cellular Stimuli->Phospholipase A2 Arachidonic Acid (cytosol) Arachidonic Acid (cytosol) Phospholipase A2->Arachidonic Acid (cytosol) Arachidonic Acid (cytosol)->Arachidonic Acid (in membrane) LTB4 LTB4 LTA4->LTB4 Cysteinyl Leukotrienes LTC4, LTD4, LTE4 LTA4->Cysteinyl Leukotrienes Inflammatory Responses Inflammatory Responses LTB4->Inflammatory Responses Cysteinyl Leukotrienes->Inflammatory Responses This compound This compound This compound->FLAP inhibits

Caption: The Leukotriene Biosynthesis Pathway and the inhibitory action of this compound on FLAP.

The Gold Standard: FLAP Knockout Mouse Phenotype

The most definitive way to ascertain the on-target effects of a FLAP inhibitor is to compare its pharmacological action with the phenotype of a FLAP knockout (KO) mouse. In a FLAP KO mouse, the target of the drug is absent, therefore any effects observed with the drug in wild-type animals that are absent in the KO animals can be confidently attributed to the drug's interaction with FLAP.

Studies on FLAP knockout mice have consistently demonstrated a specific set of phenotypes related to their inability to produce leukotrienes.

Phenotypic CharacteristicWild-Type MouseFLAP Knockout MouseReference
Leukotriene Production Normal levels of LTB4 and cysteinyl leukotrienes upon stimulation.Markedly reduced or absent leukotriene production.[1]
Zymosan-Induced Peritonitis Pronounced edema and inflammatory cell infiltration.Significantly reduced edema.[1]
Platelet-Activating Factor (PAF)-Induced Shock Susceptible to PAF-induced shock.Increased resistance to PAF-induced shock.[1]
Vascular Injury Response Significant neointimal hyperplasia after femoral artery injury.Reduced neointimal hyperplasia and vascular smooth muscle cell proliferation.[2]

Pharmacological Validation with FLAP Inhibitors

While direct knockout validation of this compound has not been published, studies with other well-characterized FLAP inhibitors in knockout models of the leukotriene pathway provide a strong precedent for this approach. For instance, the FLAP inhibitor MK-886 has been evaluated in 5-lipoxygenase (5-LOX) knockout mice. Since FLAP's primary role is to enable 5-LOX activity, a 5-LOX KO model serves as an excellent surrogate for a FLAP KO model in this context.

A key study demonstrated that the behavioral effects of repeated MK-886 administration, specifically an increase in climbing and a reduction in rest time in a forced swim test, were observed in wild-type mice but were completely absent in 5-LOX knockout mice.[3] This provides compelling evidence that the effects of MK-886 are dependent on a functional 5-LOX pathway, and by extension, on FLAP.

Experimental GroupTreatmentKey FindingImplication for On-Target EffectReference
Wild-Type Mice MK-886Increased climbing, reduced rest time in forced swim test.The drug elicits a behavioral response.[3]
5-LOX Knockout Mice MK-886No significant change in behavior in forced swim test.The drug's effect is absent when its target pathway is genetically ablated, confirming on-target action.[3]

Proposed Experimental Protocol for Validating this compound On-Target Effects

Based on the established principles of knockout validation, the following experimental workflow is proposed to definitively confirm the on-target effects of this compound.

dot

Experimental_Workflow cluster_groups Experimental Groups WT_Vehicle Wild-Type + Vehicle Inflammatory Challenge e.g., Zymosan-induced peritonitis WT_Vehicle->Inflammatory Challenge WT_BI665915 Wild-Type + this compound WT_BI665915->Inflammatory Challenge KO_Vehicle FLAP KO + Vehicle KO_Vehicle->Inflammatory Challenge KO_BI665915 FLAP KO + this compound KO_BI665915->Inflammatory Challenge Phenotypic Analysis Measure edema, cell infiltration, leukotriene levels Inflammatory Challenge->Phenotypic Analysis Data Comparison & Conclusion Data Comparison & Conclusion Phenotypic Analysis->Data Comparison & Conclusion

Caption: Proposed experimental workflow for validating the on-target effects of this compound.

Detailed Methodologies

1. Animal Models:

  • Wild-type (WT) mice (e.g., C57BL/6J).

  • FLAP knockout (KO) mice on a matching genetic background.

2. Treatment Groups (n=8-10 per group):

  • Group 1: WT mice + Vehicle.

  • Group 2: WT mice + this compound.

  • Group 3: FLAP KO mice + Vehicle.

  • Group 4: FLAP KO mice + this compound.

3. Inflammatory Challenge Model (Example: Zymosan-Induced Peritonitis):

  • Administer this compound or vehicle orally at an effective dose (e.g., 10 mg/kg) one hour prior to the inflammatory challenge.

  • Induce peritonitis by intraperitoneal injection of zymosan (e.g., 1 mg).

  • Euthanize mice at a predetermined time point (e.g., 4 hours) post-zymosan injection.

4. Endpoint Measurements:

  • Peritoneal Lavage: Collect peritoneal fluid to measure:

    • Inflammatory Cell Infiltration: Total and differential cell counts using a hemocytometer and cytospin preparations.

    • Leukotriene Levels: Measure LTB4 and cysteinyl leukotriene concentrations using ELISA or LC-MS/MS.

  • Edema Assessment: Quantify peritoneal edema by measuring the volume of lavage fluid recovered.

5. Statistical Analysis:

  • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the means between the different treatment groups.

Expected Outcomes and Interpretation
GroupExpected OutcomeInterpretation
WT + Vehicle High levels of inflammation (edema, cell infiltration, leukotrienes).Baseline inflammatory response.
WT + this compound Significantly reduced inflammation compared to WT + Vehicle.The compound has an anti-inflammatory effect in wild-type animals.
FLAP KO + Vehicle Significantly reduced inflammation compared to WT + Vehicle (phenocopying the effect of the inhibitor).Genetic ablation of the target produces the expected anti-inflammatory phenotype.
FLAP KO + this compound No significant difference in inflammation compared to FLAP KO + Vehicle.The compound has no additional effect when its target is absent, confirming its on-target mechanism.

Conclusion

The use of knockout models provides the most rigorous and unambiguous method for confirming the on-target effects of a pharmacological agent. By comparing the phenotype of FLAP knockout mice with the effects of this compound in both wild-type and knockout animals, researchers can definitively demonstrate that the anti-inflammatory properties of this potent inhibitor are mediated through its specific interaction with FLAP. This validation is a critical step in the preclinical development of this compound and provides a strong foundation for its further investigation as a therapeutic agent for inflammatory diseases.

References

A Comparative Guide to the Species-Specific Activity of (S)-BI 665915, a 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the species-specific activity of the 5-lipoxygenase-activating protein (FLAP) inhibitor, (S)-BI 665915, with other notable FLAP inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tools for their in vitro and in vivo studies of the leukotriene pathway.

Introduction to this compound and FLAP Inhibition

This compound is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP)[1][2]. FLAP is a crucial intracellular membrane protein that facilitates the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. By binding to arachidonic acid and presenting it to 5-lipoxygenase (5-LO), FLAP initiates the cascade leading to the production of leukotrienes such as leukotriene B4 (LTB4)[2]. Inhibition of FLAP represents a key therapeutic strategy for mitigating the effects of these inflammatory mediators.

Understanding the species-specific activity of FLAP inhibitors is paramount for the successful translation of preclinical research to clinical applications. Significant variations in potency across different species can impact the interpretation of animal model data and the prediction of efficacy in humans.

Comparative Analysis of FLAP Inhibitor Potency

The following table summarizes the in vitro potency of this compound and alternative FLAP inhibitors across various species. The data is primarily focused on the inhibition of LTB4 production in whole blood assays, a common method for assessing FLAP inhibitor activity in a physiologically relevant context.

CompoundTargetAssay TypeSpeciesIC50 / KdReference
This compound FLAPBinding AssayHuman1.7 nM (IC50)[1][2]
FLAPWhole Blood LTB4Human45 nM (IC50)[1]
FLAPWhole Blood LTB4Mouse4800 nM (IC50)[1]
Quiflapon (MK-591) FLAPBinding Assay-1.6 nM (IC50)
FLAPWhole Blood LTB4Human510 nM (IC50)
FLAPWhole Blood LTB4Rat9 nM (IC50)
FLAPWhole Blood LTB4Squirrel Monkey69 nM (IC50)
MK-886 FLAPBinding Assay-30 nM (IC50)
5-LipoxygenaseNeutrophil LTB4Human10-14 nM (IC50)
Atuliflapon (AZD5718) FLAPBinding AssayHuman4.4 nM (Kd)
FLAPWhole Blood LTB4Human39 nM (IC50)
FLAPWhole Blood LTB4Dog, RabbitSimilar to Human
FLAPWhole Blood LTB4Rat, MouseInactive

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

FLAP_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid_Membrane Arachidonic Acid FLAP FLAP Arachidonic_Acid_Membrane->FLAP 5-LO 5-Lipoxygenase FLAP->5-LO transfers AA LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 catalyzes Phospholipids Membrane Phospholipids cPLA2 cPLA2 Phospholipids->cPLA2 activates Arachidonic_Acid_Cytosol Arachidonic Acid Phospholipids->Arachidonic_Acid_Cytosol Stimulus Arachidonic_Acid_Cytosol->Arachidonic_Acid_Membrane LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inflammation Inflammation LTB4->Inflammation BI_665915 This compound (and alternatives) BI_665915->FLAP

Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound on FLAP.

Whole_Blood_Assay_Workflow Start Start: Whole Blood Collection Incubation Pre-incubation with This compound or vehicle Start->Incubation Stimulation Stimulation with Calcium Ionophore (A23187) Incubation->Stimulation Termination Reaction Termination & Plasma Separation Stimulation->Termination Extraction LTB4 Extraction (e.g., Solid Phase Extraction) Termination->Extraction Quantification LTB4 Quantification (ELISA or LC-MS/MS) Extraction->Quantification Analysis Data Analysis: IC50 Determination Quantification->Analysis

Caption: Experimental workflow for the whole blood LTB4 inhibition assay.

Experimental Protocols

Whole Blood LTB4 Inhibition Assay

This protocol outlines the general steps for determining the IC50 value of a FLAP inhibitor in whole blood.

1. Materials:

  • Freshly collected whole blood from the species of interest (e.g., human, mouse) in heparin-containing tubes.

  • FLAP inhibitor stock solution (e.g., this compound in DMSO).

  • Calcium Ionophore A23187 stock solution.

  • Phosphate Buffered Saline (PBS).

  • Methanol or other suitable solvent for extraction.

  • Solid Phase Extraction (SPE) columns.

  • LTB4 ELISA kit or LC-MS/MS system for quantification.

  • Centrifuge.

  • Incubator.

2. Procedure:

  • Blood Collection: Collect whole blood from healthy donors into heparinized tubes.

  • Compound Preparation: Prepare serial dilutions of the FLAP inhibitor in a suitable vehicle (e.g., DMSO), and then further dilute in PBS to the desired final concentrations. Ensure the final vehicle concentration is consistent across all samples and does not exceed a level that affects cell viability (typically <0.5%).

  • Pre-incubation: Aliquot the whole blood into microcentrifuge tubes. Add the diluted FLAP inhibitor or vehicle control to the blood and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cell penetration of the compound.

  • Stimulation: Initiate leukotriene synthesis by adding a pre-determined optimal concentration of Calcium Ionophore A23187 to each tube. Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Plasma Separation: Stop the reaction by placing the tubes on ice and then centrifuge at a low speed (e.g., 1000 x g for 15 minutes at 4°C) to separate the plasma.

  • LTB4 Extraction:

    • Acidify the plasma samples.

    • Perform solid-phase extraction (SPE) to isolate LTB4 from the plasma matrix. Condition the SPE columns according to the manufacturer's instructions.

    • Load the acidified plasma onto the columns, wash with an appropriate solvent to remove impurities, and then elute the LTB4.

  • LTB4 Quantification:

    • Dry the eluted samples under a stream of nitrogen.

    • Reconstitute the samples in the appropriate assay buffer.

    • Quantify the LTB4 concentration using a commercially available LTB4 ELISA kit or by a validated LC-MS/MS method.

  • Data Analysis:

    • Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LTB4 production, using a suitable non-linear regression model.

Discussion of Species-Specific Differences

The data clearly demonstrates significant species-specific differences in the activity of FLAP inhibitors.

  • This compound exhibits a striking difference in potency between human and mouse whole blood, being over 100-fold less potent in mice. This highlights the importance of careful consideration when using mouse models to predict the efficacy of this compound in humans.

  • Quiflapon (MK-591) also shows marked species variability, with the highest potency observed in rats and the lowest in humans in whole blood assays.

  • Atuliflapon (AZD5718) is reported to have similar potency in humans, dogs, and rabbits, but is inactive in rodents (rats and mice). This cross-species profile makes it a potentially more translatable candidate for certain preclinical models.

These differences can be attributed to several factors, including variations in the amino acid sequence and structure of the FLAP protein across species, as well as differences in drug metabolism and distribution.

Conclusion

The selection of an appropriate FLAP inhibitor for research purposes requires a thorough evaluation of its species-specific activity. This compound is a highly potent inhibitor of human FLAP, but its significantly reduced potency in mice necessitates caution when extrapolating data from murine models. Alternative inhibitors such as Atuliflapon may offer a more consistent pharmacological profile across certain non-rodent species and humans. The experimental protocols and comparative data provided in this guide are intended to aid researchers in making informed decisions for their studies on the leukotriene pathway and its role in inflammatory diseases.

References

Safety Operating Guide

Safe Disposal and Handling of (S)-BI 665915: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (S)-BI 665915, a potent and selective 5-Lipoxygenase Activating Protein (FLAP) inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

This compound is intended for research use only. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information and to comply with all local, state, and federal regulations regarding chemical waste disposal.

Pharmacological Profile of this compound

This compound is a highly selective antagonist of the 5-Lipoxygenase Activating Protein (FLAP).[1] This protein is a key component in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes.[1] The compound exhibits nanomolar binding potency to FLAP and is suitable for both in vitro and in vivo studies.[1]

ParameterValueSpecies
FLAP Binding IC₅₀ 1.7 nMNot Specified
FLAP Functional IC₅₀ 45 nMHuman (whole blood)
4800 nMMouse (whole blood)
Intravenous Plasma Clearance 7% of hepatic blood flowRat
2.8% of hepatic blood flowDog
3.6% of hepatic blood flowCynomolgus Monkey
Oral Bioavailability 45% - 63%Rat, Dog, Cynomolgus Monkey

Experimental Workflow: General Handling and Disposal

The following diagram outlines a general workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves a->b c Handle in a well-ventilated area or chemical fume hood b->c d Use smallest quantity necessary c->d e Avoid generation of dust or aerosols d->e f Segregate waste: - Unused/Expired Compound - Contaminated Labware - Contaminated Solutions e->f g Collect in labeled, sealed, chemical waste containers f->g h Dispose through an approved hazardous waste contractor g->h i Do not dispose down the drain

Caption: General workflow for handling and disposal of this compound.

Step-by-Step Disposal Procedures

The following are general procedural steps for the disposal of this compound. Always adhere to the specific guidelines provided in the product's SDS and your institution's waste management policies.

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.[2][3]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, as well as any lab materials heavily contaminated with the solid compound (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

    • Contaminated Labware: Disposable labware (e.g., gloves, tubes, flasks) that has come into contact with this compound should be disposed of as solid chemical waste.

  • Container Management:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • Ensure all waste containers are clearly labeled with the contents, including the full chemical name "this compound," and any associated hazard warnings.

    • Keep waste containers securely sealed when not in use.

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected for disposal.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3][4] Do not pour this compound or its solutions down the drain. [2]

  • Spill Response: In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Ensure the area is then decontaminated. For large spills, contact your institution's EHS office immediately.

Signaling Pathway of this compound Action

This compound acts by inhibiting the 5-lipoxygenase-activating protein (FLAP), which is crucial for the biosynthesis of leukotrienes, a class of inflammatory mediators.

G cluster_membrane Nuclear Membrane AA Arachidonic Acid FLAP FLAP AA->FLAP Binds to FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO Presents AA to FiveHpETE 5-HpETE FiveLO->FiveHpETE Catalyzes LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase SBI665915 This compound SBI665915->FLAP Inhibits LTA4 Leukotriene A4 (LTA4) FiveHpETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4S Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation

Caption: Inhibition of the leukotriene pathway by this compound.

References

Essential Safety and Handling of (S)-BI 665915: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-BI 665915 is a potent, orally active 5-lipoxygenase-activating protein (FLAP) inhibitor intended for research use only. [1] As with any research compound with limited safety data, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal of this compound, based on established best practices for handling novel chemical entities.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary measures outlined below are derived from safety protocols for similar research compounds. It is crucial to handle this compound as potentially hazardous.

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesNIOSH-approved Respirator (e.g., N95) if not in a ventilated enclosureLab Coat
Solution Preparation Chemical Fume HoodNitrile or Neoprene GlovesSafety Glasses with Side Shields or GogglesNot generally required if in a fume hoodLab Coat
In-vitro/In-vivo Dosing Chemical Fume Hood or Biological Safety CabinetNitrile or Neoprene GlovesSafety Glasses with Side Shields or GogglesNot generally required if in a fume hoodLab Coat

Key Procedural Steps for Safe Handling:

  • Preparation and Planning:

    • Obtain and review all available safety information before handling.[2][3]

    • Ensure all necessary PPE is readily available and in good condition.

    • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]

  • Handling the Compound:

    • Avoid the generation of dust when handling the solid form.[4]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

    • Immediately change contaminated clothing.[4]

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][3]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3][4]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3]

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for preparing a stock solution of this compound, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Compound Handling cluster_storage Storage & Cleanup prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh this compound in Ventilated Enclosure prep_hood->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) in Fume Hood weigh->dissolve store Store Stock Solution at Recommended Temperature dissolve->store cleanup Decontaminate Work Area and Glassware store->cleanup disposal Dispose of Waste According to Guidelines cleanup->disposal

Caption: Workflow for Safe Preparation of this compound Stock Solution.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal ContainerDisposal Method
Solid this compound Labeled, sealed container for chemical wasteDispose of contents/container to an approved waste disposal plant.[2][4]
Contaminated Labware (pipette tips, tubes) Labeled, sealed container for solid chemical wasteIncineration or other approved chemical waste disposal method.
Liquid Waste (solutions containing the compound) Labeled, sealed container for liquid chemical wasteDo not let product enter drains.[3][4] Dispose of via a licensed waste disposal company.
Contaminated PPE (gloves, lab coat) Labeled, sealed bag for hazardous wasteDispose of as hazardous waste.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as regulations may vary. Always handle and dispose of chemical waste in accordance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.